Isoquinoline-4-boronic acid
Description
Properties
IUPAC Name |
isoquinolin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTOUTKTCGPAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396057 | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192182-56-2 | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of Isoquinoline-4-boronic Acid from 4-Bromoisoquinoline: A Keystone Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis of isoquinoline-4-boronic acid from 4-bromoisoquinoline, a critical transformation for the advancement of medicinal chemistry and drug development programs. The isoquinoline scaffold is a privileged structure found in numerous clinically relevant drugs, and its functionalization is of paramount importance.[1] This document details the strategic selection of the Miyaura borylation reaction, elucidates its underlying catalytic mechanism, and presents a detailed, field-proven experimental protocol. Furthermore, it addresses key process parameters, characterization techniques, and the subsequent application of the boronic acid product in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex molecular architectures.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile building block.
Introduction: The Strategic Importance of Isoquinoline Boronic Acids
The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry
The isoquinoline nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[4] This structural motif is a cornerstone in pharmacology, forming the core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The ability to selectively functionalize the isoquinoline ring is therefore a critical endeavor in the design and synthesis of novel drug candidates.
Boronic Acids: Versatile Linchpins in C-C Bond Formation
Aryl boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have cemented their status as essential intermediates.[3][5] These reactions enable the formation of carbon-carbon bonds between sp²-hybridized centers, a foundational transformation for constructing biaryl and heteroaryl systems prevalent in pharmaceuticals.[2][6] The synthesis of this compound, therefore, provides a direct gateway to a vast chemical space of novel isoquinoline derivatives.
Synthetic Objective: From Halide to Boronic Acid
The primary objective of this guide is to outline a robust and reproducible method for the conversion of commercially available 4-bromoisoquinoline into this compound. This transformation equips researchers with a key building block, enabling the introduction of diverse substituents at the C4 position of the isoquinoline core through subsequent cross-coupling chemistry.
Synthetic Strategy: Miyaura Borylation
Rationale for Method Selection
The Miyaura borylation is the method of choice for synthesizing aryl boronic esters from aryl halides.[7][8] This palladium-catalyzed reaction is favored over traditional methods, such as those involving highly reactive Grignard or organolithium reagents, due to its exceptionally mild reaction conditions and broad functional group tolerance.[8] This allows for the borylation of complex substrates without the need for extensive protecting group strategies. The reaction typically utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, which yields a stable, easily purified boronic ester product.[7]
The Catalytic Cycle Explained
The mechanism of the Miyaura borylation is a well-understood catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[8]
-
Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of 4-bromoisoquinoline, forming a Pd(II) intermediate.
-
Transmetalation : A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron. This activated boron species then undergoes transmetalation with the Pd(II) complex, where the boryl group replaces the bromide on the palladium center.
-
Reductive Elimination : The final step is the reductive elimination of the this compound pinacol ester from the palladium center. This step forms the desired C-B bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol describes the synthesis of the pinacol ester of this compound, which is a stable and easily handled intermediate.
Materials and Reagents
| Reagent/Material | Formula | CAS No. | Role |
| 4-Bromoisoquinoline | C₉H₆BrN | 1532-97-4 | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 73183-34-3 | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C₃₄H₂₈Cl₂FeP₂Pd | 72287-26-4 | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 127-08-2 | Base |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 123-91-1 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Extraction Solvent |
| Brine (Saturated NaCl solution) | NaCl(aq) | 7647-14-5 | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Drying Agent |
| Celite® | 61790-53-2 | Filtration Aid |
Step-by-Step Synthesis Workflow
The overall workflow involves setting up the reaction under an inert atmosphere, followed by heating, work-up, and purification.
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and PdCl₂(dppf) (0.03 eq.).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the 4-bromoisoquinoline.
-
Reaction : Stir the mixture and heat to 80-90 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cooldown and Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound pinacol ester is typically a solid or oil. Purification is most effectively achieved by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[9] Alternatively, for some boronic acids, recrystallization from a suitable solvent like hot ethanol can be effective.[10]
(Optional) Hydrolysis to Free Boronic Acid
While the pinacol ester is often used directly in subsequent reactions, the free boronic acid can be obtained via hydrolysis. This is typically achieved by stirring the ester in a solvent mixture like acetone/water with an acid such as HCl, followed by extraction. It is important to note that free boronic acids can be prone to dehydration to form cyclic boroxine anhydrides.
Characterization and Validation
Confirmation of the product, this compound (or its pinacol ester), is achieved through standard analytical techniques.
-
Appearance : Typically a white to light yellow solid.[11]
-
Melting Point : The free boronic acid has a reported melting point of 230-234 °C.[12]
-
¹H NMR : Expect characteristic shifts for the isoquinoline protons and the methyl groups of the pinacol ester (a singlet around 1.3 ppm).
-
¹³C NMR : Confirmation of the carbon skeleton and the C-B bond.
-
Mass Spectrometry (MS) : Verification of the molecular weight (C₉H₈BNO₂: 172.98 g/mol ).[12]
Key Process Parameters and Optimization
Choice of Catalyst and Ligand
PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylations. The dppf ligand provides the necessary stability and reactivity to the palladium center. Other phosphine ligands can also be employed, and catalyst screening may be necessary for challenging substrates.
The Critical Role of the Base
The choice of base is crucial for the success of the Miyaura borylation. A weak base like potassium acetate (KOAc) is ideal.[8] Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and any remaining 4-bromoisoquinoline, leading to undesired homocoupled byproducts and reduced yield.[7][8]
Solvent and Temperature
Anhydrous polar aprotic solvents like 1,4-dioxane, DMSO, or DMF are typically used.[13] The reaction requires heating to facilitate the catalytic cycle, with temperatures between 80-100 °C being standard. It is essential to use anhydrous solvents to prevent premature hydrolysis of the diboron reagent.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary value of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][14] This allows for the efficient synthesis of 4-aryl or 4-heteroaryl isoquinolines, which are challenging to access through other methods.
Principle of the Reaction
In a typical Suzuki coupling, this compound (or its ester) is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond.[3]
This powerful reaction has been widely adopted in industrial-scale synthesis for pharmaceuticals due to its reliability and scalability.[2] The development of boronic acid-containing drugs like Velcade® (Bortezomib) and Vaborbactam has further highlighted the significance of boron chemistry in modern medicine.[5][15]
Conclusion
The synthesis of this compound from 4-bromoisoquinoline via the Miyaura borylation is a highly efficient and strategic process. It provides a robust route to a versatile chemical intermediate that is pivotal for the exploration of novel isoquinoline-based therapeutics. By understanding the reaction mechanism and optimizing key experimental parameters, researchers can reliably produce this valuable building block, thereby accelerating the discovery and development of next-generation pharmaceuticals.
References
- Sigma-Aldrich. 4-Isoquinolineboronic acid Product Page.
- Organic Chemistry Portal.
- Alfa Chemistry.
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- PrepChem.com. Synthesis of 4-Bromoisoquinoline.
- eScholarship.
- Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Reddit.
- Wiley Online Library. Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed Central (PMC).
- Amerigo Scientific.
- ChemBK. This compound.
- Exploring 4-Bromoisoquinoline: Properties, Applic
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
- ResearchGate.
- ResearchGate.
Sources
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. This compound [chembk.com]
- 12. 4-Isoquinolineboronic acid 192182-56-2 [sigmaaldrich.com]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
"physical and chemical properties of isoquinoline-4-boronic acid"
An In-depth Technical Guide to Isoquinoline-4-Boronic Acid: Properties, Reactivity, and Applications
Introduction
This compound, with the CAS Number 192182-56-2, is a bifunctional organoboron compound that has emerged as a pivotal building block in contemporary chemical synthesis.[1] It integrates the rigid, aromatic isoquinoline scaffold with the versatile boronic acid moiety. The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and clinically approved drugs.[2][3] The boronic acid group, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a chemically tractable handle for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6]
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of the physical and chemical properties of this compound. It delves into its reactivity, stability, and key synthetic applications, providing field-proven insights and detailed experimental context to empower its effective use in the laboratory.
Molecular and Physicochemical Properties
The utility of a chemical reagent is fundamentally dictated by its physical properties. This compound is typically a white to light yellow or pink solid, whose characteristics are summarized below.[1][7] It is crucial to note that boronic acids may exist in equilibrium with their cyclic anhydride trimers (boroxines), which can influence physical properties such as melting point.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | Isoquinolin-4-ylboronic acid | [8] |
| CAS Number | 192182-56-2 | [1][8] |
| Molecular Formula | C₉H₈BNO₂ | [1][8] |
| Molecular Weight | 172.98 g/mol | [1][8] |
| Appearance | White to light yellow solid | [1][9] |
| Melting Point | 178°C or 230-234 °C | [1][10] |
| Storage Temperature | 2-8°C, Inert atmosphere | [10][11] |
Note on Melting Point: The observed variance in melting point may be attributed to the presence of varying amounts of the corresponding boroxine anhydride.
Solubility and Predicted Properties
Understanding the solubility profile is critical for selecting appropriate reaction solvents and purification methods.
| Property | Value | Source(s) |
| Solubility | Soluble in water, ethanol, and methanol.[1][9] Slightly soluble in dimethylformamide (DMF) and benzene.[9] | [1][9] |
| Density (Predicted) | 1.28 - 1.3 g/cm³ | [1][9] |
| pKa (Predicted) | 4.61 ± 0.30 | [1] |
| Boiling Point (Predicted) | 419.1 ± 37.0 °C at 760 mmHg | [1][9] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay between the electron-deficient boron center and the basic nitrogen-containing aromatic ring system.
The Boronic Acid Moiety: A Versatile Functional Group
The boronic acid group, -B(OH)₂, is a Lewis acid due to the vacant p-orbital on the boron atom. This feature is central to its reactivity.
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application of this compound.[9] It serves as the organoboron nucleophile, coupling with a wide range of aryl or vinyl halides (or pseudohalides like triflates) in the presence of a palladium catalyst and a base.[5][6] This reaction is a cornerstone of modern organic synthesis for constructing biaryl and substituted aromatic systems.[5][9]
-
Esterification: Boronic acids readily undergo reversible condensation reactions with diols to form more stable cyclic boronic esters.[12] Common reagents include pinacol, 2,2-dimethylpropane-1,3-diol, and N-methyliminodiacetic acid (MIDA).[6][13][14][15] These esters, such as this compound pinacol ester, often exhibit enhanced stability towards protodeboronation and are easier to purify via chromatography, serving as valuable, slow-releasing surrogates in sequential cross-coupling reactions.[6][13][14]
The Isoquinoline Core: A Privileged Heterocycle
The isoquinoline ring system imparts distinct properties to the molecule.[16]
-
Basicity: As an analog of pyridine, the nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and is weakly basic (pKa of isoquinoline is 5.14).[16] It can be protonated by strong acids to form salts, such as this compound hydrochloride.[17][18] This basicity can influence reaction conditions, potentially requiring additional base or affecting catalyst performance in certain transformations.
-
Aromatic System: The fused aromatic rings are relatively stable but can undergo electrophilic substitution, typically at the C-5 and C-8 positions.[19] The electronic nature of the boronic acid group can influence the regioselectivity of such reactions.
Stability and Storage
Proper handling and storage are paramount for maintaining the integrity of boronic acids.
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or oxidizing agents.
-
Boroxine Formation: As mentioned, boronic acids can self-condense to form cyclic trimers called boroxines through the elimination of water. This process is reversible but can complicate stoichiometry and reaction kinetics.
-
Recommended Storage: To minimize degradation, this compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen).[10][11]
Key Experimental Protocols & Workflows
The following sections provide standardized, field-tested methodologies for common transformations involving this compound.
Workflow for Boronic Ester Formation (Protection)
Boronic esters are often prepared to enhance stability. The pinacol ester is a common choice.
Caption: Workflow for pinacol ester protection.
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add an anhydrous solvent such as toluene or THF.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to azeotropically remove the water byproduct.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is the cornerstone of this compound's utility.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) and the solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-value research areas.
Medicinal Chemistry and Drug Discovery
The isoquinoline scaffold is a key pharmacophore in many biologically active compounds.[3] this compound provides a direct route to introduce this moiety into complex molecules.
-
Enzyme Inhibitors: It is used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors, which are investigated for treating cortisol-dependent diseases.
-
Receptor Agonists: The compound is a key intermediate in the synthesis of aminoarylpyridazines, which act as selective cannabinoid receptor 2 (CB2) agonists for the potential treatment of inflammatory pain.
-
Anticancer Agents: Boronic acids themselves, particularly peptide boronic acids like Bortezomib, are a class of proteasome inhibitors used in cancer therapy.[4][20] While this compound is not an active drug itself, it serves as a critical building block for creating novel, complex molecules that can be screened for anticancer activity.[9]
-
Quorum Sensing Antagonists: It has been used in the synthesis of antagonists for bacterial quorum sensing, a communication system that controls virulence, offering a potential anti-infective strategy.
Materials Science and Catalysis
Beyond pharmaceuticals, the properties of this molecule lend themselves to materials science applications.
-
Fluorescent Probes: The isoquinoline ring possesses fluorescent properties, making its derivatives candidates for use as fluorescent probes in biomedical research and chemical sensing.[1]
-
Catalysts and Ligands: As a derivative of boronic acid, it can be used as a metal ligand or as part of a larger catalytic system for organic reactions.[9]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure user safety.
-
Hazard Identification: It is classified as an irritant.[7] GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[1] A dust mask (e.g., N95) is recommended when handling the solid powder.[10]
-
First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If skin contact occurs, wash with plenty of water.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a powerful and versatile synthetic intermediate that bridges the worlds of heterocyclic chemistry and organoboron chemistry. Its robust performance in Suzuki-Miyaura cross-coupling, coupled with the biological significance of the isoquinoline core, cements its role as an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures, as detailed in this guide, is essential for unlocking its full synthetic potential in the pursuit of novel therapeutics and functional materials.
References
-
ChemBK. (2024). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
University of Luxembourg. (2025). This compound (C9H8BNO2). PubChemLite. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
-
Beckmann, J., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. [Link]
-
Boron Molecular. (n.d.). This compound, pinacol ester. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
MDPI. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
National Center for Biotechnology Information. (n.d.). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PubMed Central. [Link]
-
PubMed. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
-
ResearchGate. (n.d.). The Pyridine-And Isoquinoline Boronic Acids Ia−Ic Provide a.... [Link]
-
Boron Molecular. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. China Customized 4-Isoquinolineboronic Acid Manufacturers Suppliers Factory - Free Sample [zbwhr.com]
- 10. 4-异喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 11. Isoquinoline-5-boronic acid CAS#: 371766-08-4 [m.chemicalbook.com]
- 12. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. boronmolecular.com [boronmolecular.com]
- 14. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]
- 15. scbt.com [scbt.com]
- 16. Isoquinoline - Wikipedia [en.wikipedia.org]
- 17. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 18. This compound hydrochloride | C9H9BClNO2 | CID 25067271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. uop.edu.pk [uop.edu.pk]
- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
An In-Depth Technical Guide to Isoquinoline-4-boronic Acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a basic nitrogen atom allow for specific interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2] Consequently, methods for the functionalization of the isoquinoline ring are of paramount importance to drug discovery professionals. Isoquinoline-4-boronic acid has emerged as a key building block, enabling the introduction of the isoquinoline moiety onto diverse molecular frameworks through robust and versatile carbon-carbon bond-forming reactions.
This guide provides an in-depth technical overview of this compound, focusing on its synthesis, physicochemical properties, and its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided are geared towards researchers and scientists in organic synthesis and drug development, emphasizing the rationale behind experimental choices to ensure reproducible and successful outcomes.
Physicochemical Properties and Handling
Accurate characterization is the foundation of reproducible chemical synthesis. This compound is typically a stable, solid material, but like many boronic acids, may contain varying amounts of its anhydride (a boroxine). Proper storage and handling are crucial for maintaining its reactivity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 192182-56-2 | Sigma-Aldrich |
| Molecular Formula | C₉H₈BNO₂ | PubChem[3] |
| Molecular Weight | 172.98 g/mol | PubChem[3] |
| Appearance | White to light yellow solid | ChemBK[4] |
| Melting Point | 230-234 °C | Sigma-Aldrich |
| Solubility | Soluble in organic solvents like ethanol and DMSO; soluble in water. | ChemBK[4] |
| Storage | Store at 2-8°C under an inert atmosphere. | Sigma-Aldrich |
Synthetic Strategy and Protocols
The most common and strategically sound approach to this compound begins with the synthesis of a suitable precursor, 4-bromoisoquinoline, followed by a halogen-metal exchange and borylation.
Diagram: Synthetic Workflow
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of 4-Bromoisoquinoline Precursor
Direct bromination of isoquinoline at the C4 position can be challenging. A well-established method involves the high-temperature bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[5] This procedure leverages the deactivating effect of the protonated nitrogen to direct substitution.
Experimental Protocol: Synthesis of 4-Bromoisoquinoline
-
Materials: Isoquinoline hydrochloride (0.20 mol), Nitrobenzene (50 mL), Bromine (0.22 mol).
-
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, combine isoquinoline hydrochloride and nitrobenzene.
-
Heating: Heat the stirred mixture to approximately 180°C until a clear solution is formed.
-
Bromine Addition: Add bromine dropwise via the dropping funnel over a period of about 1 hour, maintaining the temperature at 180°C. Hydrogen bromide gas will evolve; ensure adequate ventilation and scrubbing.
-
Reaction Monitoring: After the addition is complete, continue heating and stirring at 180°C for 4-5 hours, or until the evolution of HBr gas has ceased.
-
Workup: Cool the reaction mixture. Carefully pour the mixture into a beaker of ice and basify with a concentrated NaOH or NH₄OH solution to pH 8-9 to neutralize the hydrobromide salts and precipitate the product.
-
Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-bromoisoquinoline.[5][6]
-
Part 2: Synthesis of this compound via Lithiation-Borylation
The conversion of 4-bromoisoquinoline to the corresponding boronic acid is typically achieved via a lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a borate ester. This method is highly effective for preparing boronic acids from heteroaryl halides.[4] The use of triisopropyl borate is common, and the resulting borate ester is hydrolyzed to the boronic acid during the aqueous workup.
Experimental Protocol: Synthesis of this compound
-
Expertise & Causality: This is an anhydrous, low-temperature reaction. The choice of -78°C (a dry ice/acetone bath) is critical to prevent side reactions of the highly reactive aryllithium intermediate. n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for lithium-halogen exchange. Triisopropyl borate is used as the boron electrophile; its bulky isopropyl groups help prevent the addition of a second equivalent of the aryllithium species to the boron center.
-
Materials: 4-Bromoisoquinoline (1.0 equiv), Anhydrous Tetrahydrofuran (THF), n-Butyllithium (1.1 equiv, solution in hexanes), Triisopropyl borate (1.2 equiv), Hydrochloric Acid (1M aq.).
-
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78°C.
-
Warming & Quenching: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature overnight.
-
Hydrolysis & Isolation: Cool the mixture in an ice bath and carefully quench the reaction by adding 1M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Purification: Adjust the pH of the aqueous layer to be slightly acidic (pH 4-5) to precipitate the boronic acid. Collect the solid product by filtration, wash with cold water and a minimal amount of cold ether, and dry under vacuum.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the C4 position of the isoquinoline and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, providing access to a vast array of complex biaryl structures.[7]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity order is typically I > Br > Cl.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
-
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a robust, general method for coupling this compound with a representative electron-rich aryl bromide.
-
Trustworthiness & Self-Validation: This protocol is designed to be self-validating. The use of a pre-catalyst like PdCl₂(dppf) is reliable. The solvent system (dioxane/water) is standard and effective for dissolving both organic and inorganic reagents. Progress is monitored by TLC, providing clear checkpoints. The workup procedure is standard for removing catalyst residues and unreacted starting materials.
-
Materials: this compound (1.2 equiv), 4-Bromoanisole (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), Potassium Carbonate (K₂CO₃, 2.0 equiv), 1,4-Dioxane, Water.
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromoanisole, this compound, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio) via syringe. The solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromoanisole starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 4-(4-methoxyphenyl)isoquinoline.
-
Conclusion and Future Outlook
This compound stands as a versatile and indispensable tool for the modern medicinal chemist. Its straightforward synthesis from readily available precursors and its robust reactivity in palladium-catalyzed cross-coupling reactions allow for the efficient construction of complex molecules bearing the valuable isoquinoline pharmacophore. As drug discovery continues to demand novel molecular architectures, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. [Link]
-
This compound - Introduction. ChemBK. [Link]
-
This compound | C9H8BNO2. PubChem - NIH. [Link]
-
Isoquinoline, 5-bromo-8-nitro- Organic Syntheses Procedure. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]
-
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Isoquinoline-4-Boronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-4-boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions. The efficiency of reactions and the ease of subsequent purification are fundamentally dependent on the solubility of this reagent in the chosen solvent system. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical, field-proven insights to empower researchers in making informed decisions for experimental design. We will explore the physicochemical properties of the molecule, present qualitative solubility data, and detail a standardized protocol for quantitative solubility determination.
Introduction: The Importance of Solubility in Application
The isoquinoline motif is a privileged scaffold in numerous biologically active compounds and natural products. Consequently, this compound serves as a critical intermediate for introducing this moiety into complex molecular architectures. Understanding its solubility is not merely an academic exercise; it has profound practical implications:
-
Reaction Kinetics: For a reaction to proceed efficiently, the reagents must be adequately solvated to ensure high concentrations of reactive species. Poor solubility can lead to sluggish or incomplete reactions.
-
Process Optimization: In process chemistry and drug development, selecting a solvent where the starting material is soluble but the product is sparingly soluble can significantly streamline purification through crystallization.
-
Analytical Characterization: Proper solvent selection is crucial for techniques like NMR, HPLC, and MS, ensuring accurate characterization and purity assessment.
This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip scientists with the tools to predict and experimentally verify its behavior in various organic solvents.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its intrinsic molecular properties. For this compound (C₉H₈BNO₂), several key features are at play.[1]
-
Structure: The molecule contains a planar, aromatic isoquinoline ring system and a polar boronic acid group [-B(OH)₂]. The isoquinoline portion contributes to van der Waals interactions and potential π-π stacking, favoring solubility in aromatic or nonpolar solvents to some extent. The nitrogen atom in the ring acts as a hydrogen bond acceptor.[2]
-
Polarity and Hydrogen Bonding: The boronic acid functional group is the primary driver of polarity. It contains two hydroxyl groups that can act as both hydrogen bond donors and acceptors.[3] This dual capability allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).
-
Amphoteric Nature: Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[4] The isoquinoline nitrogen, conversely, is basic. This amphoteric character can lead to complex acid-base interactions with the solvent or trace impurities.
-
Self-Condensation: A critical and often overlooked property of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium between the monomeric acid and the trimeric boroxine is highly solvent-dependent and can complicate solubility measurements, as the two species exhibit different solubility profiles.[6] The presence of trace amounts of water in a solvent can shift the equilibrium back towards the more polar (and often more soluble) monomeric acid.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₈BNO₂ | [1] |
| Molecular Weight | 172.98 g/mol | [1] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | ~230-234 °C | |
| Key Functional Groups | Boronic acid [-B(OH)₂], Isoquinoline (aromatic, basic nitrogen) |
Solubility Profile in Common Organic Solvents
Direct quantitative solubility data (e.g., in mg/mL) for this compound is not widely published in the scientific literature. However, qualitative assessments from supplier information and analogous compounds provide valuable guidance.[7]
General solubility trends for arylboronic acids suggest that solubility is governed by a balance between the polarity of the boronic acid group and the character of the aromatic system.[5][8]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the solvent can engage in strong hydrogen bonding with both the -B(OH)₂ group and the isoquinoline nitrogen.[7] |
| Polar Aprotic | DMSO, DMF, THF | High to Moderate | Solvents like DMSO are excellent hydrogen bond acceptors, readily solvating the -B(OH)₂ protons.[7] Ethers like THF are good solvents for many boronic acids used in synthesis.[6] |
| Ketones | Acetone | Moderate | Acetone acts as a hydrogen bond acceptor and has sufficient polarity to dissolve many boronic acids.[8] |
| Halogenated | Chloroform (CHCl₃) | Moderate to Low | While less polar, chloroform can act as a weak hydrogen bond donor and can solvate the aromatic ring system. Crystallization is often possible from such solvents.[6] |
| Nonpolar Aromatic | Toluene, Benzene | Low to Sparingly Soluble | Favorable interactions with the isoquinoline ring are outweighed by the high polarity of the boronic acid group. |
| Nonpolar Aliphatic | Hexanes, Methylcyclohexane | Very Low / Insoluble | The significant mismatch in polarity between the solute and solvent prevents effective solvation. These are often used as anti-solvents for purification.[6][8] |
Note: This table is based on general principles and qualitative data.[7] Empirical determination is essential for precise quantitative values.
Standardized Protocol for Experimental Solubility Determination
To obtain reliable and reproducible quantitative data, a standardized experimental protocol is necessary. The Equilibrium Shake-Flask Method , adapted from OECD Guideline 105, is a robust and widely accepted approach.[9][10]
Principle
An excess amount of the solid this compound is agitated in the test solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method (e.g., HPLC-UV).
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.
-
Seal the vial tightly to prevent solvent evaporation. Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-hour period is often sufficient, but a 48-hour period is recommended to be certain. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.
-
-
Sample Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow the excess solid to settle.
-
Carefully withdraw a portion of the supernatant using a pipette.
-
Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial. Trustworthiness Check: Filtration is critical to remove microscopic particulates that would otherwise lead to an overestimation of solubility. The filter material must be chosen to minimize analyte adsorption.
-
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase for HPLC).
-
Generate a multi-point calibration curve (typically 5-6 points) by preparing serial dilutions of the stock solution.
-
Accurately dilute the filtered, saturated sample with the same solvent so that its concentration falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility in the test solvent.
-
Conclusion and Best Practices
A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. Its solubility is primarily dictated by its ability to form hydrogen bonds via the boronic acid moiety, making it most soluble in polar protic and aprotic organic solvents like ethanol, DMSO, and THF. Conversely, it exhibits poor solubility in nonpolar aliphatic and aromatic hydrocarbons.
For critical applications requiring precise data, solubility should not be assumed but must be determined empirically. The shake-flask method detailed in this guide provides a reliable and universally accepted framework for obtaining such data. By carefully considering the interplay between the compound's physicochemical properties and the nature of the solvent, scientists can optimize reaction conditions, simplify purification processes, and ensure the integrity of their analytical results.
References
- ChemBK. (2024). This compound.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. [Image attached to a research paper]. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole-2_fig2_343419997]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [https://onlinelibrary.wiley.com/doi/book/10.1002/3527606532]
- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [https://pubs.acs.org/doi/10.1021/acs.jced.0c00424]
- Sigma-Aldrich. (n.d.). 4-Isoquinolineboronic acid. Product Page. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/707929]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. [https://www.regulations.gov/document/EPA-HQ-OPP-2017-0243-0006]
- Thermo Fisher Scientific. (2023). This compound 2,2-dimethylpropanediol-1,3 cyclic ester - SAFETY DATA SHEET. Retrieved from [https://www.fishersci.com/sds/9706424.pdf]
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [https://link.springer.com/article/10.1007/s10953-020-01001-9]
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [https://www.oecd-ilibrary.org/environment/test-no-123-partition-coefficient-1-octanol-water-slow-stirring-method_9789264069823-en]
- KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [https://www.kreatis.eu/wp-content/uploads/2019/11/Poster-SETAC-2013-Kow-Solubility.pdf]
- Wikipedia. (n.d.). Boronic acid. Retrieved from [https://en.wikipedia.org/wiki/Boronic_acid]
- DiVA portal. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [https://www.diva-portal.org/smash/get/diva2:1247076/FULLTEXT01.pdf]
- PubChemLite. (n.d.). This compound (C9H8BNO2). Retrieved from [https://pubchemlite.deepchem.io/substance/3761204]
- SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [https://www.slideshare.net/MAltann/isoquinoline-118836269]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline-3-boronic acid. Retrieved from [https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L20088_SGH_EN.pdf]
- Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Retrieved from [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/Chem_12_Experiments/11%3A_Solubility_and_Borax_(Experiment)]
- European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [https://echa.europa.eu/documents/10162/17208/a_8_partition_coefficient_en.pdf/b03a275a-0938-4f43-8af3-27c00c412da6]
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [https://www.filab.fr/en/solubility-testing-oecd-105/]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from [https://www.sigmaaldrich.com/sds/aldrich/i28208]
- Nature Precedings. (2010). Organic Solvent Solubility Data Book. Retrieved from [https://precedings.nature.com/documents/4243/version/1/files/npre20104243-1.pdf]
- ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006). [Table from a publication]. Retrieved from [https://www.researchgate.net/figure/Boric-acid-solubility-in-different-solvents-Ullmanns-2006_tbl1_260337829]
Sources
- 1. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uop.edu.pk [uop.edu.pk]
- 3. diva-portal.org [diva-portal.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. filab.fr [filab.fr]
"isoquinoline-4-boronic acid structural analysis and characterization"
An In-Depth Technical Guide to the Structural Analysis and Characterization of Isoquinoline-4-Boronic Acid
Foreword: The Analytical Imperative for a Privileged Scaffold
This compound stands at the intersection of two critically important chemical motifs in modern drug discovery: the isoquinoline core and the boronic acid functional group. The isoquinoline scaffold is a "privileged structure," appearing in a vast array of pharmacologically active compounds, from natural alkaloids like papaverine to synthetic therapeutics.[1] The boronic acid group, once viewed with caution, is now celebrated for its versatile role in carbon-carbon bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura coupling—and as a key pharmacophore in approved drugs like bortezomib and vaborbactam.[2][3][4]
As a synthetic intermediate, this compound is invaluable for creating complex molecular architectures.[5] However, its utility is predicated on its purity and structural integrity. The inherent reactivity of the boronic acid moiety presents unique analytical challenges, primarily its propensity to undergo dehydration to form a cyclic trimer known as a boroxine. This equilibrium can confound analytical results and impact stoichiometric calculations in subsequent reactions.
This guide provides a comprehensive framework for the robust structural analysis and characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require unambiguous confirmation of the molecule's identity, purity, and stability. We move beyond mere data reporting to explain the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of characterization.
The Fundamental Challenge: Monomer-Boroxine Equilibrium
The primary confounding factor in the analysis of any boronic acid is its equilibrium with the corresponding boroxine anhydride. This is a thermally-driven dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.[6] Understanding and controlling this equilibrium is paramount for accurate characterization.
Caption: Reversible equilibrium between this compound and its boroxine trimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential to confirm the molecular framework, the presence of the boronic acid group, and its hybridization state.
Proton (¹H) and Carbon (¹³C) NMR: Mapping the Carbon Skeleton
¹H and ¹³C NMR provide detailed information about the isoquinoline ring system. The chemical shifts and coupling constants of the aromatic protons are characteristic of the isoquinoline core, while the carbon spectrum confirms the number and type of carbon environments.
-
Expertise & Experience: Anomalous line broadening can sometimes be observed in the ¹H NMR spectra of isoquinoline derivatives, potentially due to trace acidity or aggregation phenomena.[7] Ensuring the use of high-purity deuterated solvents is critical. The quaternary carbon attached to the boron atom is often difficult to observe in ¹³C NMR spectra due to quadrupolar relaxation and the absence of a Nuclear Overhauser Effect (NOE).
| Nucleus | Expected Chemical Shift Range (ppm) | Key Insights |
| ¹H NMR | 9.0 - 9.5 (H1, H3), 7.5 - 8.5 (Aromatic) | Confirms substitution pattern on the isoquinoline core.[8] |
| ¹³C NMR | 120 - 155 (Aromatic/Heteroaromatic C) | Verifies the 9 unique carbon environments.[9][10] |
| ¹¹B NMR | 19 - 30 (sp²), 3 - 9 (sp³) | Directly probes the boron center; distinguishes monomer from esters/adducts.[11][12] |
Boron (¹¹B) NMR: The Definitive Probe
¹¹B NMR is the most direct and powerful technique for characterizing the boronic acid moiety.[13] The chemical shift of the boron nucleus is highly sensitive to its coordination number and hybridization state.
-
Trustworthiness: A single, relatively sharp signal in the range of δ 26-30 ppm is indicative of a trigonal planar, sp²-hybridized boronic acid monomer.[12] The formation of tetrahedral, sp³-hybridized boronate esters or adducts (e.g., with diols or fluoride) results in a significant upfield shift to approximately δ 3-9 ppm .[11][14] This clear differentiation allows for the unambiguous confirmation of the free boronic acid and can be used to monitor its reactions.[15]
Experimental Protocol: Multi-Nuclear NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe for ¹³C and ¹¹B detection.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the weak quaternary carbon signals.
-
¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use a boron-free probe or a quartz NMR tube if available to minimize background signals. Acquire a one-dimensional spectrum, referenced externally to BF₃·OEt₂ (δ 0 ppm).
-
Data Analysis: Integrate proton signals, assign peaks based on chemical shifts and coupling patterns, and compare with literature values or spectral predictions.[7][8] Correlate the ¹¹B chemical shift with the hybridization state of the boron atom.[16]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the elemental composition and molecular weight, serving as a primary identity test. However, the analysis of boronic acids by MS is complicated by their tendency to dehydrate and trimerize into boroxines in the gas phase.[6]
-
Expertise & Experience: Direct infusion or LC-MS analysis using electrospray ionization (ESI) can often show a complex mixture of ions, including the desired molecular ion [M+H]⁺ or [M-H]⁻, but also ions corresponding to the boroxine and various solvent adducts. This complicates data interpretation.[17] To overcome this, a robust Ultra-Performance Liquid Chromatography (UPLC) method is recommended to separate the monomer from other species before it enters the mass spectrometer.[18][19] Optimizing MS parameters, such as cone voltage, is crucial to minimize in-source fragmentation and dehydration.[17]
| Ionization Mode | Expected Ion (m/z) | Species |
| ESI (+) | 174.07 | [M+H]⁺ |
| ESI (-) | 172.06 | [M-H]⁻ |
| ESI (+) | 465.90 | [Boroxine+H]⁺ |
Experimental Protocol: UPLC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of ~1-10 µg/mL.
-
Chromatography System:
-
Column: ACQUITY Premier BEH C₁₈ or equivalent (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A short, rapid gradient (e.g., 5% to 95% B over 1-2 minutes).
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry System:
-
Instrument: Tandem quadrupole mass spectrometer (e.g., Waters Xevo™ TQ Absolute).[18]
-
Ionization: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 1.0 - 3.0 kV.
-
Cone Voltage: 20-30 V (Optimize to maximize [M+H]⁺ or [M-H]⁻ and minimize boroxine).[17]
-
Source/Desolvation Temp: 120 °C / 400 °C.
-
Acquisition: Full scan mode to identify all ions and Multiple Reaction Monitoring (MRM) for quantification if required.[18]
-
-
Data Analysis: Extract the chromatogram for the theoretical m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion. Confirm the absence or minimal presence of the boroxine ion at its expected retention time.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When an analytical challenge demands absolute, unequivocal structural proof, single-crystal X-ray diffraction is the gold standard.[20] This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and intermolecular interactions. For this compound, it would definitively prove the location of the boronic acid group and its geometry.
-
Trustworthiness: Unlike spectroscopic methods that provide averaged data from a bulk sample, X-ray crystallography provides a direct image of a single molecule. This is the only technique that can irrefutably distinguish between isomers and provide precise bond lengths and angles. The primary challenge is not the analysis itself, but the prerequisite of growing a high-quality single crystal (0.1-0.5 mm, free of defects).[20]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Purification: The compound must be of the highest possible purity (>99%). Recrystallize the material if necessary.
-
Crystal Growth:
-
Method: Slow evaporation is often successful. Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) to create a saturated solution. Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Alternative Methods: Vapor diffusion (precipitant layered over a solution) or slow cooling of a hot, saturated solution.
-
-
Crystal Selection & Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head, typically at low temperature (~100 K) to minimize thermal vibrations.
-
Data Collection: Use a modern diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. A full sphere of diffraction data is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[21] The atomic positions are then refined using full-matrix least-squares methods to yield the final, precise molecular structure.[21][22]
Thermal Analysis (TGA/DSC): Assessing Stability and Purity
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, melting point, and dehydration processes of the material.
-
Expertise & Experience: For boronic acids, the TGA thermogram is particularly insightful. A mass loss step occurring before decomposition often corresponds to the dehydration of the boronic acid to its boroxine anhydride.[23] The theoretical mass loss for this trimerization is 10.4% (3 H₂O molecules per 3 monomer units). Observing this event provides dynamic evidence of the process. The DSC curve will show an endotherm corresponding to this dehydration, followed by the melting point of the compound.[24][25]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Method:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (~25 °C) to a temperature beyond its decomposition point (e.g., 300-400 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA Curve: Identify the onset temperature and percentage of mass loss for any thermal events. Compare the observed mass loss with the theoretical value for water loss.
-
DSC Curve: Identify endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events. The peak of the melting endotherm is typically reported as the melting point.
-
Integrated Characterization Workflow
No single technique provides a complete picture. The strength of this analytical approach lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Conclusion
The structural characterization of this compound is a multi-faceted task that requires a carefully selected suite of analytical techniques. By integrating multi-nuclear NMR, optimized UPLC-MS, thermal analysis, and, when necessary, single-crystal X-ray diffraction, researchers can build a self-validating dossier of data. This robust approach mitigates the inherent analytical challenges posed by the boronic acid moiety, ensuring a thorough understanding of the molecule's identity, purity, and stability. Such confidence is not merely an academic exercise; it is a prerequisite for the successful application of this valuable building block in the rigorous and demanding fields of pharmaceutical and materials science.
References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry - ACS Publications. [Link]
-
High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. (n.d.). Waters Corporation. [Link]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]
-
CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. [Link]
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. (2023). PubMed. [Link]
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry - ACS Publications. [Link]
-
Crystal structures of the isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (n.d.). MDPI. [Link]
-
Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. (n.d.). ResearchGate. [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.). ResearchGate. [Link]
-
Isoquinoline-4-boronic-acid-hydrochloride. (n.d.). Blooved. [Link]
-
Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. (n.d.). ResearchGate. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]
-
Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2022). RSC Medicinal Chemistry. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid 11. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Inorganic Chemistry. [Link]
-
Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). (2023). ACS Catalysis. [Link]
-
This compound (C9H8BNO2). (n.d.). PubChemLite. [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
-
A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A - ACS Publications. [Link]
-
DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc. (n.d.). ResearchGate. [Link]
-
Buy this compound. (n.d.). Boron Molecular. [Link]
-
Buy this compound, pinacol ester. (n.d.). Boron Molecular. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. [Link]
-
¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
¹³C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 9. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. waters.com [waters.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. kiche.or.kr [kiche.or.kr]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity and Application of Boronic Acids on the Isoquinoline Scaffold
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic combination of key structural motifs often leads to groundbreaking advancements. This guide delves into the synergistic relationship between two such powerful entities: the isoquinoline scaffold and the boronic acid functional group.
The Isoquinoline Moiety: A Cornerstone in Medicinal Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry.[1] Its rigid framework is present in a vast number of natural alkaloids, such as morphine and berberine, and serves as the core of numerous synthetic therapeutic agents.[2] The nitrogen atom imparts specific hydrogen bonding capabilities and influences the electronic nature of the ring system, making it an ideal platform for designing molecules that interact with biological targets.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The Boronic Acid Group: A Versatile Functional Handle
Once considered potentially toxic, boronic acids are now celebrated for their unique chemical properties and have become indispensable tools in organic synthesis and medicinal chemistry.[4] The vacant p-orbital on the sp²-hybridized boron atom allows for remarkable reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] Beyond their role as synthetic intermediates, boronic acids can act as reversible covalent inhibitors of enzymes, form stable complexes with diols for sensing applications, and have been incorporated into FDA-approved drugs like bortezomib (Velcade®).[4][6][7]
Synergy: The Rise of Isoquinoline Boronic Acids
The fusion of these two scaffolds—attaching a boronic acid group to an isoquinoline ring—creates a powerful class of building blocks. These molecules combine the biological relevance of the isoquinoline core with the synthetic and functional versatility of the boronic acid group.[8] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of isoquinoline boronic acids, offering field-proven insights for researchers navigating this exciting area of chemistry.
Synthesis of Isoquinoline Boronic Acids
The preparation of isoquinoline boronic acids can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, the desired position of the boronic acid on the scaffold, and functional group tolerance.
Key Synthetic Strategies
Two primary strategies dominate the synthesis of these compounds:
-
Late-Stage Functionalization: This "top-down" approach involves introducing the boronic acid group onto a pre-formed isoquinoline ring, typically via a halogenated precursor. This is often the most direct route when a specific halo-isoquinoline is commercially available or easily synthesized.
-
Ring Construction: This "bottom-up" approach involves building the isoquinoline ring system from precursors that already contain the boronic acid or a masked equivalent. This can be advantageous for accessing highly substituted or complex isoquinoline structures.[9][10]
A common and practical method is the Miyaura borylation, a palladium-catalyzed reaction between a halo-isoquinoline and a diboron reagent.
In-Depth Experimental Protocol: Miyaura Borylation of 5-Bromoisoquinoline
This protocol details a representative synthesis of isoquinoline-5-boronic acid. The causality behind the choice of reagents is critical: a palladium catalyst with a suitable phosphine ligand is required to facilitate the catalytic cycle, a diboron ester acts as the boron source, and a base is necessary for the transmetalation step.
Methodology:
-
Reaction Setup: To a dry, oven-baked flask, add 5-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. The solvent should be previously degassed. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), to the mixture.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Hydrolysis: After completion, cool the reaction to room temperature. Add an aqueous solution of HCl (e.g., 2M) and stir for 2-4 hours to hydrolyze the pinacol ester to the free boronic acid.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities. Adjust the pH of the aqueous layer to be mildly acidic (pH 4-5) which often causes the boronic acid to precipitate. The solid can then be collected by filtration, washed, and dried to yield the target isoquinoline-5-boronic acid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for isoquinoline boronic acids, enabling the formation of C-C bonds to construct complex biaryl and substituted isoquinoline structures.[1][5]
Mechanistic Overview
The reaction proceeds through a well-established palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The base plays a critical role in activating the boronic acid to form a boronate "ate" complex, which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Reactivity on the Isoquinoline Scaffold
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on several interconnected factors.
-
Positional Isomerism: The position of the boronic acid on the isoquinoline ring significantly impacts reactivity. The electron-deficient nature of the pyridine sub-ring influences the nucleophilicity of the attached boronic acid. For example, boronic acids at positions C1 and C3 can be influenced by the adjacent nitrogen, while those on the benzene ring (C5-C8) behave more like typical arylboronic acids.
-
Electronic Effects: Electron-withdrawing groups on the isoquinoline scaffold can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[13] Conversely, electron-donating groups can enhance it. The electronic nature of the coupling partner (the organohalide) is also critical; electron-deficient halides generally undergo oxidative addition more readily.[14]
-
Steric Hindrance: Bulky substituents near the boronic acid group or the halide can impede the approach of the palladium catalyst, slowing down both oxidative addition and transmetalation.[15] Careful selection of a catalyst with less bulky ligands can sometimes overcome this challenge.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is paramount. For instance, sterically hindered couplings may require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote efficient reductive elimination. The base must be strong enough to form the boronate complex but not so strong as to cause unwanted side reactions like protodeboronation (the cleavage of the C-B bond).[14]
Data Table: Representative Suzuki-Miyaura Couplings
The following table summarizes results for the coupling of 6-Bromoisoquinoline-1-carbonitrile with various boronic acids, demonstrating the versatility of the reaction.
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 76 |
| Data is illustrative and adapted from typical Suzuki-Miyaura conditions.[1] |
Expanding the Toolkit: The Chan-Lam C-N/C-O Coupling
While less common than the Suzuki reaction, the Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, allowing for the synthesis of N-aryl and O-aryl isoquinoline derivatives from isoquinoline boronic acids.[16][17]
Mechanistic Overview
The Chan-Lam reaction is catalyzed by copper complexes, typically Cu(II) acetate, and can often be performed open to the air, which is a significant practical advantage over palladium-catalyzed systems.[17][18] The mechanism is thought to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the C-N or C-O bond.[18]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. Isoquinolone synthesis [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. differencebetween.com [differencebetween.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Strategic deployment of Isoquinoline-4-boronic Acid in Contemporary Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within the vast arsenal of synthetic building blocks, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, isoquinoline-4-boronic acid has carved a significant niche, offering a unique confluence of structural rigidity, hydrogen bonding capabilities, and a strategic vector for molecular elaboration. This guide provides an in-depth technical exploration of the potential applications of this compound in medicinal chemistry, drawing upon established protocols and field-proven insights to empower researchers in their quest for next-generation therapeutics.
The Isoquinoline Scaffold: A Privileged Motif in Drug Design
The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its prevalence in a multitude of natural products and clinically approved drugs underscores its inherent ability to interact with a diverse range of biological targets. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within the active site of a protein. Furthermore, the rigid, planar nature of the isoquinoline scaffold can pre-organize appended functional groups, reducing the entropic penalty upon binding to a target and thereby enhancing potency.[3]
The strategic placement of a boronic acid group at the 4-position of the isoquinoline ring transforms this privileged scaffold into a highly versatile and reactive building block. This specific substitution pattern offers distinct advantages in drug design, allowing for the exploration of chemical space in a region of the molecule that can significantly influence biological activity.
Core Applications in Medicinal Chemistry: A Focus on Kinase and PARP Inhibition
The utility of this compound is prominently demonstrated in the synthesis of inhibitors targeting key enzyme families implicated in cancer and other diseases, most notably protein kinases and poly(ADP-ribose) polymerases (PARPs).
Kinase Inhibitors: Targeting Dysregulated Signaling
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[5] The isoquinoline scaffold has been successfully incorporated into numerous kinase inhibitors. The strategic use of this compound allows for the facile introduction of the isoquinoline motif into complex molecular architectures, often through the powerful Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the isoquinoline core and another aryl or heteroaryl moiety, a common strategy in the design of ATP-competitive kinase inhibitors that target the hinge region of the kinase domain.
For instance, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a frequent event in cancer.[5][6][7] Isoquinoline-based compounds have been investigated as inhibitors of this pathway.[5][6] The synthesis of such inhibitors can be efficiently achieved by coupling this compound with a suitably functionalized heterocyclic partner.
Table 1: Representative Kinase Inhibitory Activity of Isoquinoline Derivatives
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1 | 57 - 167 | [8] |
| 4-Anilinoquinolines | EGFR | 1.5 - 3.9 | [9] |
| Pyrazolo[4,3-f]quinolines | CLK1, CLK2, ROCK2 | 206 (Caki-1 cell line) | [10] |
| 4-Anilinoquinolinylchalcones | (Antiproliferative) | 110 (MDA-MB-231 cell line) | [11][12] |
Note: The IC50 values presented are for representative compounds within the cited studies and may not have been synthesized directly from this compound, but illustrate the potential of the isoquinoline scaffold in kinase inhibition.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and migration. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are implicated in various cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a cornerstone of targeted cancer therapy. The isoquinoline scaffold can be a key component of such inhibitors.
Caption: The role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.
Key Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. [13][14]This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate is particularly well-suited for the late-stage functionalization of complex molecules, a critical aspect of drug discovery. [15]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. It is important to note that reaction conditions may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl bromide, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The availability of the starting material is crucial for its widespread application. While this compound is commercially available, its synthesis from more readily available precursors is also of interest. A common route involves the bromination of isoquinoline to form 4-bromoisoquinoline, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
Experimental Protocol: Synthesis of 4-Bromoisoquinoline
The following protocol is adapted from a literature procedure for the bromination of isoquinoline. [16][17] Reagents and Materials:
-
Isoquinoline hydrochloride
-
Nitrobenzene
-
Bromine
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, and stirrer, a mixture of isoquinoline hydrochloride and nitrobenzene is heated to approximately 180°C.
-
Bromination: Bromine is added dropwise to the hot solution over a period of time. The evolution of hydrogen chloride gas indicates the progress of the reaction.
-
Reaction Completion: After the addition of bromine is complete, the reaction mixture is heated for several more hours until the evolution of hydrogen chloride ceases.
-
Work-up: The reaction mixture is cooled, and the product is isolated by a series of acid-base extractions and recrystallization or distillation.
Note: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound stands as a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic incorporation into drug candidates, particularly in the fields of oncology and infectious diseases, has been enabled by the robustness and predictability of the Suzuki-Miyaura cross-coupling reaction. The ability to readily access a diverse range of 4-substituted isoquinoline derivatives allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved pharmacological properties.
Future applications of this compound will likely expand beyond kinase and PARP inhibition to other target classes. The continued development of novel palladium catalysts and ligands will further enhance the scope and efficiency of its use in complex molecule synthesis. As our understanding of the molecular basis of disease deepens, the strategic deployment of well-designed building blocks like this compound will remain a critical driver of innovation in drug discovery.
References
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
- Preparation method and application of potassium (iso)quinoline thifluoroborate.
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]
-
Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. [Link]
-
boronic esters. Organic Syntheses Procedure. [Link]
-
An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. ResearchGate. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PMC. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ResearchGate. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]
-
Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed. [Link]
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]
-
Preparation and Properties of Isoquinoline. SlideShare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
Whitepaper: Isoquinoline-4-Boronic Acid as a Strategic Precursor for the Synthesis of Novel Heterocycles
Abstract
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of this scaffold is paramount for the exploration of new chemical space and the development of next-generation therapeutics. This technical guide focuses on isoquinoline-4-boronic acid, a versatile and highly valuable building block for organic synthesis. We will explore its intrinsic properties and delve into its application as a precursor for constructing novel and complex heterocyclic systems. This document provides an in-depth analysis of key synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, supported by field-proven experimental protocols, mechanistic insights, and a forward-looking perspective on its expanding role in drug discovery.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug design.[3] Its rigid structure and ability to present substituents in a well-defined three-dimensional orientation allow for potent and selective interactions with a wide array of biological targets. This has led to the development of a multitude of drugs with diverse therapeutic applications, including vasodilators like Papaverine, antihypertensives such as Quinapril, and anesthetics like Dimethisoquin.[4][5] The continued exploration of isoquinoline derivatives remains a highly active area of research, aimed at discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles.[2][6]
The inherent value of the isoquinoline core necessitates robust and flexible synthetic methods for its derivatization. Traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions are powerful for creating the core itself but can be limited in their ability to introduce diverse functionality at specific positions.[4][5][7] Modern synthetic chemistry, therefore, relies on the use of pre-functionalized isoquinolines that can serve as platforms for diversification. Among these, this compound has emerged as a particularly strategic and versatile precursor.
This compound: A Versatile and Strategic Precursor
This compound is an organoboron compound that combines the privileged isoquinoline scaffold with the synthetic versatility of a boronic acid functional group.[8] Boronic acids are stable, generally have low toxicity, and are exceptionally useful in a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.[9] The presence of the boronic acid at the C4 position of the isoquinoline ring opens a gateway to a vast range of novel structures that would be difficult to access through other synthetic routes.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 192182-56-2 | [8][10] |
| Molecular Formula | C₉H₈BNO₂ | [8][10] |
| Molecular Weight | 172.98 g/mol | [11][12] |
| Appearance | White to light yellow solid/powder | [8][10] |
| Melting Point | 230-234 °C | [11] |
| Solubility | Soluble in water, ethanol, and methanol | [8][10] |
| Storage | 2-8°C, under inert atmosphere | [11] |
Synthetic Advantages
The utility of this compound stems from several key advantages:
-
Versatility: It is a key reactant for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the synthesis of complex molecular architectures.[13]
-
Stability: It is a solid that is relatively stable to air and moisture, making it easier to handle and store compared to many other organometallic reagents.[10]
-
Predictable Reactivity: Its participation in well-established reactions like the Suzuki-Miyaura coupling allows for reliable and reproducible synthetic outcomes.[14]
Core Synthetic Methodologies: Accessing Novel Heterocyclic Architectures
The primary application of this compound is as a coupling partner in palladium-catalyzed reactions. This allows for the direct attachment of various aryl, heteroaryl, or vinyl groups at the C4 position, serving as a powerful tool for lead optimization and the creation of novel molecular entities.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis.[9][14] The reaction involves the coupling of an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.
The catalytic cycle, illustrated below, is a self-validating system. The successful turnover of the catalyst through the stages of oxidative addition, transmetalation, and reductive elimination provides a robust and high-yielding pathway to the desired coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical and depends on the specific substrates being coupled. For electron-rich or sterically hindered partners, more sophisticated catalyst systems (e.g., those using Buchwald-type ligands) may be required to achieve high yields.
Building Novel Heterocycles: A Workflow
The true power of this compound is realized when it is used to construct entirely new or highly functionalized heterocyclic systems. This can be achieved by coupling it with di-functionalized partners or by using the coupled product as a substrate for subsequent cyclization reactions.
Caption: General workflow for synthesizing novel fused heterocycles.
This two-stage strategy significantly expands the accessible chemical space. For instance, coupling this compound with 2,6-dichloropyridine would yield 4-(6-chloropyridin-2-yl)isoquinoline. This intermediate contains a reactive chloride and a strategically positioned nitrogen atom, making it an ideal substrate for a subsequent intramolecular C-N bond formation (e.g., Buchwald-Hartwig amination) to create a novel, rigid, polycyclic aromatic system.
Experimental Protocols in Detail
The following protocol is a representative example for a general Suzuki-Miyaura cross-coupling reaction. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[10]
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize a 4-arylisoquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality Insight: The heat is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The aqueous base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Challenges and Future Outlook
While this compound is a powerful tool, challenges remain. The synthesis of the boronic acid itself can be a multi-step process, and its stability, while good, is not indefinite.[15] Furthermore, coupling reactions with highly sterically hindered or electronically deactivated partners can be sluggish and require extensive optimization of catalysts and conditions.
The future is bright for this versatile precursor. Its application is expanding beyond simple cross-coupling to more complex cascade and domino reactions, where multiple bonds are formed in a single operation.[2][16] The development of novel catalysts, including those based on earth-abundant metals, will further enhance the utility and sustainability of these transformations.[16] As our understanding of chemical biology deepens, this compound will undoubtedly play a crucial role in the synthesis of sophisticated molecular probes and next-generation therapeutics targeting complex diseases.[8]
Conclusion
This compound stands out as a strategic and highly effective precursor for the functionalization of the isoquinoline scaffold. Its predictable reactivity in robust transformations like the Suzuki-Miyaura coupling provides a reliable platform for the synthesis of complex molecules and novel heterocyclic systems. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights for researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic endeavors. The continued innovation in catalysis and synthetic methodology will ensure that this compound remains a key player in the quest for new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 8. China Customized 4-Isoquinolineboronic Acid Manufacturers Suppliers Factory - Free Sample [zbwhr.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 4-异喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 14. nbinno.com [nbinno.com]
- 15. Isoquinoline synthesis [organic-chemistry.org]
- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isoquinoline-4-Boronic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide delves into the discovery and historical development of isoquinoline-4-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. While a singular, celebrated "discovery" paper is not apparent in the traditional sense, its emergence is intrinsically linked to the advancements in cross-coupling chemistry and the persistent demand for novel heterocyclic scaffolds in drug discovery. This document provides a comprehensive overview of the synthetic evolution, key chemical properties, and pivotal applications of this versatile reagent. We will explore the causality behind the prevalent synthetic strategies, offer a detailed, field-proven experimental protocol, and illustrate the compound's utility in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of the Isoquinoline Moiety
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic pharmaceuticals.[1] Its presence in alkaloids like morphine and berberine underscores its profound biological relevance.[2] The functionalization of the isoquinoline ring system is therefore a critical endeavor in the quest for new therapeutic agents. This compound has emerged as a particularly valuable synthetic intermediate, enabling the introduction of the isoquinoline motif at a specific vector through robust and versatile carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[3][4]
The Genesis of this compound: A Synthesis-Driven Discovery
The history of this compound is not one of serendipitous isolation from a natural source, but rather a story of deliberate chemical design, driven by the burgeoning field of palladium-catalyzed cross-coupling reactions. The CAS registry number, 192182-56-2, suggests its formal documentation and commercial availability are relatively recent, likely dating to the late 1990s. Its "discovery" can be considered the collective effort of synthetic chemists to access functionalized heteroaromatics for combinatorial chemistry and drug discovery programs.
The most logical and widely adopted synthetic strategy hinges on the preparation of a suitable precursor, 4-bromoisoquinoline, followed by conversion of the bromo-substituent to the boronic acid moiety.
The Precursor: Accessing the 4-Position of the Isoquinoline Nucleus
Direct electrophilic bromination of isoquinoline is a challenging process that typically yields a mixture of 5- and 8-bromo isomers. Therefore, more regioselective methods are required to obtain the crucial 4-bromo-isoquinoline intermediate. An established laboratory-scale method involves the high-temperature bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[5] This process, while effective, involves harsh conditions.
More contemporary and often milder methods for the synthesis of 4-bromoisoquinolines have since been developed, including palladium-catalyzed electrocyclization reactions of 2-alkynyl benzyl azides.[6]
The Borylation Step: From Halide to Boronic Acid
The conversion of 4-bromoisoquinoline to this compound is most commonly achieved through a halogen-metal exchange followed by quenching with an electrophilic boron source. This two-step, one-pot procedure is a cornerstone of organoboron chemistry.
The process begins with the lithiation of 4-bromoisoquinoline using a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) to prevent side reactions. The resulting 4-lithioisoquinoline is a potent nucleophile. This intermediate is then trapped with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Acidic workup then hydrolyzes the ester to yield the desired this compound.[7]
An alternative, and increasingly popular, approach is the palladium-catalyzed Miyaura borylation, which directly couples 4-bromoisoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.[8] This method often offers milder reaction conditions and broader functional group tolerance.
Below is a diagram illustrating the principal synthetic pathway from isoquinoline to this compound.
Caption: General synthetic route to this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.[9][10]
| Property | Value |
| CAS Number | 192182-56-2 |
| Molecular Formula | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 230-234 °C |
| Storage Temperature | 2-8 °C |
| Solubility | Soluble in many organic solvents |
Experimental Protocol: Synthesis of this compound via Lithiation-Borylation
This protocol describes a representative lab-scale synthesis of this compound from 4-bromoisoquinoline.
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
4-Bromoisoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer is charged with 4-bromoisoquinoline (1.0 eq). The flask is evacuated and backfilled with nitrogen three times.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the 4-bromoisoquinoline.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise via syringe, again maintaining a low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~2). The mixture is stirred for 30 minutes.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a white to off-white solid.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[11] This reaction allows for the facile formation of a carbon-carbon bond between the C4 position of the isoquinoline ring and a wide variety of aryl, heteroaryl, or vinyl halides and triflates. This versatility has made it an indispensable tool for medicinal chemists in the synthesis of complex molecules with potential therapeutic applications.
For instance, this compound has been utilized in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors, which are being investigated for the treatment of cortisol-dependent diseases.[12] It has also been employed in the synthesis of selective CB2 agonists for the potential treatment of inflammatory pain.[9]
The general scheme for a Suzuki-Miyaura coupling involving this compound is depicted below:
Caption: Suzuki-Miyaura coupling with this compound.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of heterocyclic chemistry. Its history is a testament to the power of synthetic methodology to unlock access to novel chemical space. As a versatile and reliable building block, it continues to play a pivotal role in the exploration of new drug candidates and the construction of complex molecular architectures. The synthetic routes and applications detailed in this guide provide a solid foundation for researchers and scientists working at the forefront of chemical innovation.
References
- CN102786541A - Preparation method and application of potassium (iso)
- WO2013003315A2 - Methods for preparing isoquinolines - Google P
- Isoquinoline-4-boronic-acid-hydrochloride. (URL: Not available)
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
-
Isoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])
- US9340511B2 - Process for making isoquinoline compounds - Google P
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Buy this compound - Boron Molecular. (URL: [Link])
-
Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])
-
Standard Lithiation–Borylation A user's guide. (URL: [Link])
-
The Suzuki Reaction. (URL: [Link])
-
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL: [Link])
-
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])
-
Lithiation- Borylation in Synthesis. (URL: [Link])
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (URL: [Link])
-
Synthesis of 4-Bromoisoquinoline - PrepChem.com. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (URL: [Link])
-
3-pyridylboronic acid - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 192182-56-2: 4-Isoquinolineboronic acid | CymitQuimica [cymitquimica.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. 4-Isoquinolineboronic acid 192182-56-2 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 12. scbt.com [scbt.com]
Methodological & Application
"protocol for palladium-catalyzed coupling with isoquinoline-4-boronic acid"
Application Notes & Protocols
Topic: Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling with Isoquinoline-4-Boronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Moiety
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its presence is associated with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] Consequently, the development of robust and versatile synthetic methods for the functionalization of the isoquinoline core is of paramount importance to medicinal chemists and drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids have cemented its role as the most frequently employed C-C bond-forming reaction in medicinal chemistry.[3] This guide provides a detailed protocol and mechanistic insights for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, enabling the synthesis of diverse 4-substituted isoquinoline derivatives.
Mechanistic Principles & Key Challenges
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
While fundamentally robust, the coupling of nitrogen-containing heteroaryl boronic acids like this compound presents specific challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the palladium center.[6] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and inhibiting the reaction.[7][8]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water or alcohol) to return the corresponding unfunctionalized heterocycle.[6][9] Heteroaryl boronic acids, particularly those with electron-withdrawing characteristics, are more susceptible to this pathway.
Overcoming these challenges requires careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.
Optimizing the Reaction Components
The success of the coupling reaction hinges on the synergistic interplay of its components. Judicious selection is critical for achieving high yields and minimizing side reactions.
| Component | Recommended Reagents | Rationale & Key Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts (e.g., Buchwald Precatalysts) | Pd(II) sources like Pd(OAc)₂ are common and are reduced in situ to the active Pd(0) species.[4] Air-stable Pd(II) precatalysts, which incorporate the phosphine ligand, offer convenience and improved reproducibility by ensuring a consistent Pd:ligand ratio and facilitating the generation of the active monoligated Pd(0) species.[7][10] |
| Ligand | Sterically hindered, electron-rich biaryl monophosphines (e.g., SPhos, XPhos, RuPhos) | The choice of ligand is crucial for coupling challenging substrates.[11][12] Standard ligands like PPh₃ are often ineffective.[8] Bulky, electron-donating ligands accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, which is often rate-limiting.[11] This increased reaction rate helps the desired coupling outcompete catalyst deactivation and protodeboronation pathways.[13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[14] For nitrogen-containing heterocycles, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are strong enough to promote the reaction but mild enough to prevent substrate degradation.[7][15] Cesium fluoride (CsF) can be particularly effective at minimizing protodeboronation.[9] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, Toluene, CPME | Aprotic polar solvents are typically used.[4] A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the boronate species.[7] However, in cases where protodeboronation is severe, strictly anhydrous conditions may be required.[3][6] |
| Coupling Partner | Aryl/Heteroaryl Bromides, Iodides, or Triflates | The reactivity of the halide or pseudohalide coupling partner follows the general trend: I > Br > OTf >> Cl.[16] While modern catalyst systems can activate aryl chlorides, bromides and iodides are generally more reactive and require milder conditions. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
This compound hydrochloride (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound hydrochloride (0.6 mmol, 1.2 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%). Add these solids to the reaction vessel. Note: If using a pre-formed precatalyst, adjust the stoichiometry accordingly.
-
Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and degassed water. Using a syringe, add the solvent mixture to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylisoquinoline product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh catalyst source or a precatalyst.[4]2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing the side reaction to dominate. | 1. Use anhydrous solvents and ensure the base is anhydrous. Consider using a fluoride-based base like CsF.[9]2. Increase catalyst loading or switch to a more active ligand (e.g., a more electron-rich Buchwald ligand) to accelerate the desired coupling.[11][13] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedures. Ensure a leak-proof inert atmosphere setup. |
| Formation of Phosphine Oxide | Oxygen contamination oxidizing the phosphine ligand. | Rigorously exclude oxygen from the reaction. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct all operations, especially those involving volatile organic solvents and palladium catalysts, inside a certified chemical fume hood.
-
Inert Gas: Handle pyrophoric or air-sensitive reagents under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 4-arylisoquinoline derivatives. Success relies on mitigating the inherent challenges posed by the nitrogen-containing heterocycle, namely catalyst inhibition and protodeboronation. By employing modern catalyst systems featuring sterically demanding, electron-rich phosphine ligands in conjunction with carefully selected bases and solvents, these obstacles can be overcome to provide a robust and reliable protocol for drug discovery and development professionals.
References
[7] Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
[10] Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
[17] Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
[18] Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
[3] Thomas, D. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
[8] ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
[9] Fors, B. P., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
[15] ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Retrieved from [Link]
[13] Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
[4] Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
[11] Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
[19] The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
[12] Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
[5] Gutmann, B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
[20] Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
[1] Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
[2] Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
[21] Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
[22] HAL open science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
[14] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
[23] ResearchGate. (n.d.). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). Retrieved from [Link]
[24] Wang, D., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 22. theses.enscm.fr [theses.enscm.fr]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Isoquinoline-4-boronic Acid as a Strategic Building Block for Pharmaceutical Intermediates
Abstract
Isoquinoline-4-boronic acid has become an indispensable tool in modern medicinal chemistry, primarily for its role in palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound. It covers the compound's chemical properties, essential safety protocols, and provides in-depth, field-validated procedures for its use in synthesizing pharmaceutical intermediates, with a strong focus on the Suzuki-Miyaura coupling reaction. By elucidating the rationale behind experimental choices, this guide aims to provide a deeper understanding of the underlying chemical principles, thereby ensuring reproducible and scalable outcomes.
Introduction: The Significance of the Isoquinoline Scaffold in Drug Discovery
The isoquinoline motif is a "privileged structure" in medicinal chemistry, frequently found in a wide variety of natural products and synthetic drugs.[1][2] Its presence is linked to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The ability to strategically functionalize the isoquinoline core is crucial for fine-tuning these biological activities and optimizing pharmacokinetic profiles. This compound is a key player in this context, facilitating the incorporation of the isoquinoline nucleus into diverse aromatic and heteroaromatic systems via efficient carbon-carbon bond formation.
Physicochemical Properties and Safe Handling
A comprehensive understanding of the physicochemical characteristics of this compound is fundamental for its effective use and for maintaining a safe laboratory environment.[4]
| Property | Value |
| Molecular Formula | C9H8BNO2[5] |
| Molecular Weight | 172.98 g/mol [5] |
| Appearance | White to light yellow solid[4] |
| Melting Point | 230-234 °C[6] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; readily soluble in water.[4] |
| Storage | Store in a cool, dry place at 2-8°C.[6] |
Safety and Handling:
-
Hazard Identification: Irritating to eyes, respiratory system, and skin.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4] This includes safety glasses, a lab coat, and chemical-resistant gloves. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
-
Disposal: Handle and dispose of in accordance with all applicable local, state, and federal regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a pillar of contemporary organic synthesis, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8] this compound is an excellent coupling partner in these reactions, enabling the synthesis of 4-arylisoquinolines, which are key structural motifs in numerous pharmaceutical candidates.[9]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A grasp of this mechanism is vital for optimizing reaction conditions and troubleshooting.[10]
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a 4-Arylisoquinoline
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[11]
-
Base (e.g., K₂CO₃, Cs₂CO₃)[11]
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0 equiv).[11][12]
-
Catalyst Addition: Add the palladium catalyst (e.g., 2–5 mol%).[11][12]
-
Inert Atmosphere: Seal the flask and purge with an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[12]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60–100 °C) with vigorous stirring.[9][12]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.[12]
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the mixture with an organic solvent such as ethyl acetate.[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Optimization of Key Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.
| Parameter | Options and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A widely used catalyst for a range of Suzuki couplings. Pd(dppf)Cl₂: Often effective for more challenging couplings, including those with heteroaryl boronic acids.[11] Buchwald palladacycles and PEPPSI complexes are also highly effective, especially for heteroaryl boronic acids.[12] |
| Base | K₂CO₃: A common and cost-effective choice.[9] Cs₂CO₃: A stronger base that can accelerate the reaction.[10] The choice of base can be critical, as some boronic acids are prone to decomposition under strongly basic conditions.[13][14] |
| Solvent | 1,4-Dioxane/H₂O or THF/H₂O: Common solvent systems that facilitate the dissolution of both organic and inorganic reagents.[10][12] The use of water as a co-solvent can make the reaction more economical and environmentally friendly.[7] |
Expanded Synthetic Utility
The utility of this compound extends beyond Suzuki-Miyaura couplings, serving as a versatile intermediate for other valuable transformations.
Access to Diverse Isoquinoline Derivatives
The boronic acid functional group can be transformed into other functionalities, broadening the synthetic possibilities. For example, oxidation of the boronic acid can provide access to 4-hydroxyisoquinolines.
Figure 2: Synthetic applications of this compound.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its effective use is predicated on a solid understanding of its chemical properties, safe handling practices, and the nuances of the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this application note are designed to furnish researchers with the knowledge required to successfully employ this important reagent in their drug discovery and development programs. By carefully optimizing reaction parameters based on the principles outlined here, the efficient and reproducible synthesis of novel isoquinoline-containing compounds with significant therapeutic potential can be achieved.
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ChemBK. This compound. [Link]
-
Reddy, T. S., & Reddy, V. R. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(34), 20857–20887. [Link]
-
Slideshare. Isoquinoline.pptx. [Link]
-
Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 834-845. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. In PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
-
Qiu, G., Huang, P., Yang, Q., Lu, H., Xu, J., Deng, Z., Zhang, M., & Peng, Y. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Synthesis, 45(22), 3131–3136. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., Peterson, K. A., & Anderson, K. S. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., Peterson, K. A., & Anderson, K. S. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
da Silva, F. C., & Ferreira, V. F. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1285. [Link]
-
Slideshare. Preparation and Properties of Isoquinoline. [Link]
-
ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-异喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isoquinoline-4-boronic Acid as a Key Building Block for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds, including a significant number of protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, kinases have become one of the most important classes of drug targets.[5] The versatility of the isoquinoline ring system allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to achieve high potency and selectivity for a specific kinase target.[6][7][8]
Among the various synthetic tools available for functionalizing this scaffold, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad applicability.[9] This palladium-catalyzed reaction facilitates the formation of critical carbon-carbon bonds, typically between a halide and a boronic acid. Isoquinoline-4-boronic acid, in particular, has emerged as a highly valuable and strategic building block. It serves as a versatile intermediate that allows for the introduction of diverse aryl and heteroaryl moieties at the C-4 position of the isoquinoline core, a region often critical for interaction with the ATP-binding pocket of many kinases.[10]
These application notes provide a comprehensive technical guide on the use of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven experimental protocols, and present a case study on the synthesis of Rho-associated coiled-coil containing kinase (ROCK) inhibitors, a class of enzymes implicated in cancer and cardiovascular diseases.[11][12]
Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing this compound. This reaction creates a biaryl linkage between the C-4 position of the isoquinoline and an aryl or heteroaryl halide. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
Mechanism of Action: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-Ar-Ar' complex.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the base, catalyst, and solvent may be required for specific substrates.
Materials:
-
This compound hydrochloride (1.0 equiv)
-
Aryl/Heteroaryl halide (e.g., 4-bromopyridine) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add this compound hydrochloride (1.0 equiv), the aryl/heteroaryl halide (1.1 equiv), and the base (3.0 equiv).
-
Scientist's Note: Using the hydrochloride salt of the boronic acid requires an extra equivalent of base to neutralize the HCl. Using a stronger base like cesium carbonate can sometimes accelerate the reaction, especially with less reactive chlorides.
-
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture. The solvent should be degassed beforehand by bubbling with inert gas for at least 20 minutes. Finally, add the palladium catalyst.
-
Rationale: A mixture of an organic solvent and water is often used to ensure solubility of both the organic substrates and the inorganic base.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C. Stir the reaction vigorously. Alternatively, microwave irradiation can be used to significantly reduce reaction times.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the limiting starting material indicates completion.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure coupled product.
Data Presentation: Optimization of Reaction Conditions
The choice of reaction parameters can significantly impact yield. The following table illustrates representative outcomes for the coupling of this compound with 2-bromoaniline, a key intermediate for kinase inhibitors.
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 8 | 85 |
| 3 | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 80 | 10 | 91 |
| 4 | Pd(OAc)₂ (3%) + SPhos (6%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 6 | 88 |
Data is representative and compiled based on common Suzuki-Miyaura reaction optimizations.
Application Case Study: Synthesis of ROCK Inhibitors
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[11] Their over-activation is linked to cancer cell invasion and metastasis, making them attractive therapeutic targets. Many potent ROCK inhibitors feature an isoquinoline core.[12]
The workflow below outlines the synthesis of a 4-anilino-isoquinoline scaffold, a common pharmacophore in kinase inhibitors, using this compound as the starting point.
Caption: Synthetic workflow for developing isoquinoline-based kinase inhibitors.
Targeted Signaling Pathway: ROCK-Mediated Cytoskeletal Regulation
The synthesized inhibitors function by blocking the catalytic activity of ROCK. This prevents the phosphorylation of downstream substrates like Myosin Light Chain (MLC), thereby inhibiting stress fiber formation and cell contractility, which are crucial for cell migration and invasion.
Caption: Simplified RhoA/ROCK signaling pathway and the point of therapeutic intervention.
Biological Data for Representative Inhibitors
Following synthesis, compounds are screened against target kinases to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R-Group (at aniline N) | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| I-1 | H | 150 | 125 |
| I-2 | -CO-CH₃ | 85 | 60 |
| I-3 | -SO₂-CH₃ | 40 | 25 |
| Fasudil * | (1,4-Diazepan-1-yl)sulfonyl | 1900 | 2600 |
IC₅₀ values are hypothetical, based on structure-activity relationship trends for isoquinoline-based inhibitors. Fasudil data is for reference.[12]
This structure-activity relationship (SAR) data suggests that substitution on the aniline nitrogen with electron-withdrawing groups, such as an acetamide or mesyl group, can enhance inhibitory activity against both ROCK isoforms.
Conclusion
This compound is a powerful and versatile reagent for the construction of novel kinase inhibitors. Its utility, primarily through the robust Suzuki-Miyaura cross-coupling reaction, allows for the efficient and modular synthesis of diverse libraries of C-4 substituted isoquinolines. This enables extensive SAR studies and the rapid optimization of lead compounds. The protocols and workflows detailed herein provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this key building block in the development of next-generation targeted therapeutics.
References
-
Herbert, J. M., et al. (1996). Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Collins, I., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Available at: [Link]
-
LookChem. (n.d.). Isoquinoline-4-boronic-acid-hydrochloride. Available at: [Link]
-
Lima, L. M., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules. Available at: [Link]
-
Shrestha, H. O., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. International Journal of Molecular Sciences. Available at: [Link]
-
Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Stadler, H., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Quinoline-based multi-kinase inhibitors approved by FDA. Available at: [Link]
-
Wang, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. MedChemComm. Available at: [Link]
-
Sauthon, P.-A., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
-
Leite, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Fatahala, S. S., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
-
Pawar, S. D., et al. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. Available at: [Link]
-
Carbone, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences. Available at: [Link]
-
Lima, L. M., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Strych, M., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 11. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development and Application of Fluorescent Probes Using Isoquinoline-4-Boronic Acid
Foreword: The Convergence of Recognition and Reporting
In the intricate world of molecular sensing, the ability to selectively recognize an analyte and report its presence through a clear, measurable signal is paramount. Fluorescent probes represent the pinnacle of this endeavor, offering unparalleled sensitivity and the potential for real-time, non-invasive imaging. This guide focuses on a particularly potent class of these molecular tools: fluorescent probes built upon the isoquinoline-4-boronic acid scaffold.
The isoquinoline moiety is a robust fluorophore, prized for its favorable photophysical properties and structural versatility.[1][2][3] When functionalized with a boronic acid group, it transforms into a highly specific chemosensor. Boronic acids are unique Lewis acids that engage in reversible covalent bonding with cis-1,2- or 1,3-diols—a feature that makes them exceptional for detecting saccharides like glucose.[4][5][6] Furthermore, they undergo irreversible oxidation in the presence of certain reactive oxygen species (ROS), such as hydrogen peroxide, providing a distinct mechanism for their detection.[7][8]
This document provides an in-depth exploration of the design, synthesis, and application of this compound (4-IQBA) probes. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale, equipping researchers, scientists, and drug development professionals with the knowledge to not only apply these protocols but also to innovate upon them.
Core Principles: The Dual Sensing Mechanisms of Isoquinoline Boronic Acids
Understanding the mechanism of action is critical to experimental design and data interpretation. Isoquinoline boronic acid probes primarily operate via two distinct, analyte-dependent pathways: diol recognition and ROS oxidation.
Mechanism I: Reversible Diol Binding
The boronic acid group is an electron-deficient Lewis acid with a trigonal planar, sp²-hybridized boron atom.[9] In an aqueous environment at physiological pH, it exists in equilibrium with its anionic, tetrahedral sp³-hybridized form. This equilibrium is significantly shifted upon interaction with a cis-diol-containing molecule, such as a monosaccharide, which results in the formation of a stable cyclic boronate ester.[4][5]
This structural and electronic change at the boronic acid site directly perturbs the photophysical properties of the attached isoquinoline fluorophore. The primary signaling mechanism is often based on Intramolecular Charge Transfer (ICT) .[10][11]
-
In the unbound state: The neutral boronic acid [-B(OH)₂] acts as an electron-withdrawing group, influencing the charge distribution of the isoquinoline ring in its excited state.
-
In the bound state: Upon forming a cyclic ester with a diol, the boron atom becomes anionic and tetrahedral. This anionic boronate is no longer an efficient electron-withdrawing group.[10] This disruption of the ICT character of the excited state leads to a detectable change in the fluorescence emission, which can manifest as an increase or decrease in intensity (a "turn-on" or "turn-off" response) or a shift in the emission wavelength (ratiometric response).[12]
Mechanism II: Irreversible ROS Oxidation
Boronic acids and their esters are susceptible to oxidation by potent, nucleophilic reactive oxygen species, most notably hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[7][8][13] This is not a binding event but an irreversible chemical transformation where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond, converting the boronic acid into a hydroxyl group (a phenol).
This transformation results in a dramatic and permanent change in the electronic structure of the fluorophore. The newly formed phenol has significantly different electron-donating properties compared to the original boronic acid, leading to a large, often "turn-on," fluorescent response. Because the reaction is irreversible, these probes are ideal for detecting the cumulative flux of ROS over time.
Synthesis and Characterization Protocol
While various synthetic routes exist, a common and effective strategy involves the synthesis of a suitable isoquinoline precursor followed by the introduction of the boronic acid moiety. The following is a generalized protocol for the synthesis of an this compound probe.
Workflow for Synthesis
Detailed Protocol: Synthesis of this compound
-
Objective: To synthesize this compound from 4-bromoisoquinoline.
-
Expertise Note: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous conditions. It should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Materials:
-
4-Bromoisoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Add 4-bromoisoquinoline (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Purge the flask with inert gas (Argon).
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color, indicating the formation of the lithiated intermediate. Stir the reaction mixture at -78 °C for 1 hour.
-
Causality Check: This step performs a lithium-halogen exchange, creating a highly nucleophilic organolithium species at position 4, which is poised to react with the electrophilic boron atom in the next step.
-
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.5 eq) dropwise. A precipitate may form. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl solution. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (3x) to remove non-polar impurities. Discard the organic layers.
-
Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate.
-
Extract the product from the neutralized aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity. The disappearance of the C-Br signal and the appearance of signals corresponding to the boronic acid-substituted ring are key indicators.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.
Application Note 1: Quantitative Sensing of Monosaccharides
-
Application: Monitoring glucose concentrations in biological buffers, screening carbohydrate-binding molecules.
-
Principle: The reversible binding of glucose to the boronic acid moiety of 4-IQBA causes a quantifiable change in fluorescence intensity, allowing for the determination of glucose concentration and binding affinity.[12]
Protocol: In Vitro Fluorescence Titration of Glucose
Objective: To determine the apparent dissociation constant (K_D) of the 4-IQBA probe for glucose at physiological pH.
Materials:
-
4-IQBA stock solution (e.g., 1 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
D-Glucose stock solution (e.g., 1 M in PBS).
-
96-well microplate (black, clear bottom) or quartz cuvettes.
-
Spectrofluorometer.
Procedure:
-
Probe Preparation: Prepare a working solution of 4-IQBA at a final concentration of 10 µM in PBS (pH 7.4).
-
Expert Insight: The final DMSO concentration should be kept low (<1%) to avoid solvent effects on the fluorescence and binding properties.
-
-
Sample Preparation: In a 96-well plate, prepare a series of solutions containing the 4-IQBA working solution (10 µM) and varying concentrations of glucose (e.g., 0 mM to 200 mM). Ensure the total volume in each well is constant. Include a "blank" well with only PBS.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for 10 minutes to allow the binding equilibrium to be reached.
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank from all measurements.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) versus the glucose concentration.
-
Determine the dissociation constant (K_D) by fitting the data to a one-site binding equation: ΔF = (ΔF_max * [Glucose]) / (K_D + [Glucose]) where F₀ is the fluorescence without glucose, F is the fluorescence at a given glucose concentration, and ΔF_max is the maximum fluorescence change at saturation.
-
Representative Data and Interpretation
The following table presents hypothetical, yet realistic, photophysical and binding data for 4-IQBA, based on published data for similar isoquinoline boronic acids.[12]
| Property | Value | Rationale / Interpretation |
| λex (nm) | 322 | Excitation in the UV range is typical for the isoquinoline core. |
| λem (nm) | 361 | Emission in the UV-A/violet range. |
| Quantum Yield (Φ) | ~0.3-0.5 | Isoquinolines are generally good fluorophores. |
| Binding Constant (Ka) for Fructose | ~2170 M⁻¹ | Monoboronic acids typically show the highest affinity for fructose due to the favorable stereochemistry of its furanose form.[9] |
| Binding Constant (Ka) for Glucose | ~25 M⁻¹ | Affinity for glucose is significantly lower, a common challenge for monoboronic acid sensors.[12][14] |
| Response to Glucose | Fluorescence Increase | Suggests an ICT-based "turn-on" mechanism upon binding.[12] |
Application Note 2: Detection of Hydrogen Peroxide in Live Cells
-
Application: Studying oxidative stress, monitoring cellular responses to stimuli, screening for antioxidant compounds.
-
Principle: The 4-IQBA probe is irreversibly oxidized by intracellular H₂O₂, converting it to a highly fluorescent phenolic product. The resulting increase in fluorescence serves as an indicator of H₂O₂ production.[7][8]
Protocol: Live Cell Imaging of Stimulated ROS Production
Objective: To visualize the increase in intracellular H₂O₂ in response to a chemical stimulus.
Materials:
-
Adherent cells (e.g., HeLa or RAW 264.7 macrophages) cultured on glass-bottom dishes.
-
Complete cell culture medium.
-
4-IQBA stock solution (1 mM in DMSO).
-
ROS inducer: Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO).
-
Antioxidant control: N-acetylcysteine (NAC).
-
Live-cell imaging buffer (e.g., HBSS).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or "blue" channel).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading:
-
Wash cells twice with pre-warmed imaging buffer.
-
Add imaging buffer containing 5-10 µM of 4-IQBA.
-
Incubate for 30 minutes at 37 °C in a CO₂ incubator.
-
-
Baseline Imaging:
-
Wash the cells twice with imaging buffer to remove excess probe.
-
Acquire baseline fluorescence images of the cells.
-
-
Stimulation and Imaging:
-
Add the ROS inducer (e.g., 100 ng/mL PMA) to the cells.
-
Immediately begin time-lapse imaging, acquiring images every 1-2 minutes for 30-60 minutes.
-
-
Control Experiments (Self-Validation): To ensure the observed signal is specific to ROS, run parallel experiments:
-
Negative Control: Add vehicle (DMSO) instead of PMA. A minimal increase in fluorescence is expected.
-
Inhibition Control: Pre-incubate cells with an antioxidant (e.g., 10 mM NAC) for 1 hour before and during probe loading and stimulation. This should significantly attenuate the fluorescence increase.
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), select multiple cells as regions of interest (ROIs).
-
Measure the mean fluorescence intensity for each ROI at every time point.
-
Normalize the fluorescence intensity to the baseline (F/F₀) and plot the average F/F₀ versus time for each condition (stimulated, negative control, inhibition control).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Probe Solubility | Probe concentration is too high in aqueous buffer; aggregation. | Decrease final probe concentration. Increase the percentage of co-solvent (e.g., DMSO), but keep it minimal (<5%). |
| No Fluorescence Response to Analyte | Incorrect pH; probe degradation; incorrect instrument settings; analyte concentration too low. | Verify buffer pH is optimal for binding (typically 7.4 for glucose). Use fresh probe stock. Check fluorometer excitation/emission wavelengths. Increase analyte concentration range. |
| High Background in Cell Imaging | Incomplete removal of extracellular probe; probe self-oxidation. | Ensure thorough washing after loading. Use a lower probe concentration or shorter loading time. |
| Phototoxicity or Photobleaching | Excessive excitation light intensity or exposure time. | Reduce laser/lamp power. Use a more sensitive detector. Decrease exposure time and/or frequency of image acquisition. |
References
-
Fang, G., Wang, H., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
-
Li, M., Zhu, W., Marken, F., & James, T. (2018). Electrochemical sensing using boronic acids. RSC Advances. [Link]
-
Fang, G., Wang, H., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
-
Wang, L., Hou, X., Fang, H., & Yang, X. (2022). Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Current Medicinal Chemistry. [Link]
-
Balewski, Ł., Sączewski, F., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics. [Link]
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Bioorganic & Medicinal Chemistry. [Link]
-
Sóvári, D., Kormos, A., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. [Link]
-
Li, M., Foy, S. P., et al. (2010). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Organic Letters. [Link]
-
ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]
-
Sóvári, D., Kormos, A., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Publishing. [Link]
-
Allaoui, Z. I. M., le Gall, E., et al. (2020). Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission. Chemistry – A European Journal. [Link]
-
Sóvári, D., Kormos, A., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PubMed Central. [Link]
-
Li, M., et al. (2010). A New Class of Fluorescent Boronic Acids That Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. ResearchGate. [Link]
-
Abu-Irshaid, S., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
ReMias, R. A., et al. (2020). Tracking Isotopically Labeled Oxidants Using Boronate-Based Redox Probes. Journal of Biological Chemistry. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. SPIE Digital Library. [Link]
-
Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. ResearchGate. [Link]
-
Balewski, Ł., Sączewski, F., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]
-
Allaoui, Z. I. M., et al. (2020). Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. ResearchGate. [Link]
-
Sikora, A., et al. (2019). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry. [Link]
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Fluorescence sensors for monosaccharides based on the 6-methylquinolinium nucleus and boronic acid moiety: potential application to ophthalmic diagnostics. PubMed Central. [Link]
-
Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society. [Link]
-
Stephenson-Brown, A., et al. (2015). Molecular Boronic Acid-Based Saccharide Sensors. Sensors. [Link]
-
Lathion, T., et al. (2024). Allosteric Fluorescent Detection of Saccharides and Biomolecules in Water from a Boronic Acid Functionalized Arene Ruthenium Assembly Hosting Fluorescent Dyes. MDPI. [Link]
-
Maulucci, G., et al. (2016). Diagnostic Probes for a Single Reactive Species. ResearchGate. [Link]
-
Liu, L., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. [Link]
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 9. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tracking isotopically labeled oxidants using boronate-based redox probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
"isoquinoline-4-boronic acid in the synthesis of natural product analogues"
Application Note & Protocol
Isoquinoline-4-Boronic Acid: A Versatile Building Block in the Suzuki-Miyaura Synthesis of Natural Product Analogues
Abstract
The isoquinoline core is a privileged scaffold found in a vast array of natural products, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of analogues of these natural products is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic profiles.[4] this compound has emerged as a critical C4-functionalized building block for this purpose. This application note provides a detailed guide to leveraging this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct 4-arylisoquinoline structures, which are key components of numerous bioactive molecules. We present a mechanistic overview, a detailed experimental protocol, data on reaction scope, and a troubleshooting guide to facilitate its application by researchers in synthetic and medicinal chemistry.
The Significance of the Isoquinoline Scaffold
The isoquinoline motif is a bicyclic aromatic heterocycle central to thousands of alkaloids isolated from plant, animal, and marine sources.[4][5] These compounds have been utilized in traditional medicine for centuries and continue to inspire the development of new pharmaceuticals.[1]
-
Pharmacological Diversity: Isoquinoline alkaloids and their synthetic derivatives demonstrate a remarkable range of biological activities. Notable examples include the vasodilator papaverine, the anticancer agent noscapine, and the antimicrobial compound berberine.[5][6]
-
Drug Development: The structural framework of isoquinoline serves as a robust starting point for creating novel therapeutic agents.[2] Synthetic analogues are developed to improve potency, selectivity, and pharmacokinetic properties.[3] For example, the 1-benzylisoquinoline backbone is a key feature in many natural alkaloids.[6] The ability to introduce diverse substituents at various positions, particularly the C4 position, is crucial for fine-tuning biological function.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[7][8] It involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide or triflate.[9] The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[7]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9][10]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[11] This species then transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 4-Arylisoquinoline Analogue
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. This protocol is designed to be a robust starting point that can be adapted for various substrates.
Materials and Reagents
| Reagent/Material | CAS Number | Supplier Example | Notes |
| This compound | 192182-56-2 | Sigma-Aldrich | May contain amounts of the anhydride.[12] |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | TCI Chemicals | Substrate scope can be broad. |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | Strem Chemicals | Air-sensitive catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, finely ground. |
| 1,4-Dioxane | 123-91-1 | Acros Organics | Anhydrous, degassed. |
| Deionized Water | 7732-18-5 | N/A | Degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR | For workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | EMD Millipore | Drying agent. |
| Silica Gel | 7631-86-9 | SiliCycle | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Experimental Workflow Diagram
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (173 mg, 1.0 mmol, 1.0 equiv.), the aryl bromide (e.g., 4-bromoanisole, 206 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).[13]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[13]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[13] Stir the suspension for 5 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 equiv.), to the mixture. The color should change, often to a darker brown or yellow.
-
Reaction Execution: Place the sealed flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS to confirm the consumption of the limiting starting material.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[13]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) to isolate the pure 4-arylisoquinoline product.[13]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Scope and Optimization
The described protocol is versatile, but optimization may be required depending on the specific substrates. The choice of catalyst, ligand, base, and solvent system can significantly impact reaction efficiency and yield.
| Entry | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O 4:1 | 90 | 85-95 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O 4:1 | 100 | 70-80 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O 10:1 | 110 | 65-75 |
| 4 | Phenyl triflate | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | THF/H₂O 4:1 | 80 | 80-90 |
| 5 | 5-Formylfuran-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O 5:1 | 90 | 75-85 |
Data in this table is representative and compiled for illustrative purposes based on typical Suzuki-Miyaura reaction conditions.[11][14] Aryl chlorides are generally less reactive than bromides and may require more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like SPhos) and higher temperatures.[11][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility.4. Low reaction temperature. | 1. Use fresh catalyst or handle it strictly under inert conditions.2. Degas solvents thoroughly (e.g., sparge with Ar for 20-30 min).3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).4. Increase the reaction temperature by 10-20 °C. |
| Formation of Homocoupled Side Product (Ar-Ar) | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Ensure the reaction setup is completely free of oxygen.2. Lower the reaction temperature. |
| Formation of Debrominated Starting Material | 1. Impurities in reagents.2. Presence of a hydrogen source and side reaction pathways. | 1. Use purified starting materials.2. Ensure anhydrous conditions (where appropriate for the specific protocol). |
| Decomposition of Boronic Acid | 1. Boronic acids can be unstable at high temperatures (protodeboronation).2. Reaction time is excessively long. | 1. Use a slight excess of the boronic acid (1.1-1.3 equiv.).2. Monitor the reaction closely and stop it once the limiting reagent is consumed. |
Safety Information
-
This compound: Irritating to the eyes, respiratory system, and skin.[15]
-
Palladium Catalysts: Handle in a fume hood. Many are air-sensitive and potentially toxic.
-
Solvents: 1,4-Dioxane is a suspected carcinogen. Toluene and DMF are reproductive hazards. Always work in a well-ventilated fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 4-substituted isoquinoline derivatives, which are prevalent motifs in medicinally important natural products and their analogues. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to access these structures. By understanding the reaction mechanism, following a robust protocol, and being prepared to optimize conditions and troubleshoot potential issues, researchers can successfully employ this building block to accelerate their efforts in drug discovery and synthetic chemistry.
References
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
This compound. ChemBK. [Link]
-
ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
-
Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books Gateway. [Link]
-
(PDF) Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). [Link]
-
Synthesis of isoquinoline derivatives | Download Scientific Diagram. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. [Link]
-
Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. 4-异喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
Strategic C-N Cross-Coupling with Isoquinoline-4-Boronic Acid: A Detailed Guide to Synthesis and Protocol
An Application Note for Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] This nitrogen-containing heterocycle is a core component of numerous natural products and synthetic molecules, exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The ability to functionalize the isoquinoline scaffold, particularly through the formation of carbon-nitrogen (C-N) bonds, is paramount for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[4][5]
Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines by providing a robust and versatile method for C-N bond formation.[6][7] This guide provides a detailed, experience-driven protocol for the C-N cross-coupling of isoquinoline-4-boronic acid with various amine nucleophiles, focusing on the critical parameters and mechanistic underpinnings that ensure a successful and reproducible reaction.
Reaction Overview: Palladium vs. Copper Catalysis
Two primary methods dominate the landscape of C-N cross-coupling with boronic acids: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This is the most prevalent and versatile method for forming C-N bonds from aryl halides and, by extension, arylboronic acids. Its development allowed for the coupling of a vast range of amines under relatively mild conditions.[6] The reaction's success hinges on the selection of a suitable palladium precatalyst and a sterically hindered, electron-rich phosphine ligand.[8]
-
Chan-Lam Coupling (Copper-Catalyzed): This reaction provides an alternative pathway, often utilizing copper(II) acetate.[9][10] A key advantage is its ability to be performed at room temperature and open to the air, which can simplify the experimental setup.[10][11] However, its substrate scope can be more limited compared to the highly optimized palladium systems.
For its broad applicability and high reactivity, this guide will focus on the Buchwald-Hartwig amination as the primary strategy for coupling amines with this compound.
Mechanistic Deep Dive: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
The choice of a strong, non-nucleophilic base is crucial. It serves to deprotonate the amine-palladium complex, forming the palladium-amido intermediate that is necessary for the final bond-forming step.[12] Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and the final reductive elimination, which is often the rate-limiting step.[8]
Key Parameters and Optimization: The Causality of Choice
The success of a Buchwald-Hartwig amination is not accidental; it is the result of deliberate choices regarding each reaction component.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) | These are air-stable complexes that rapidly form the active monoligated Pd(0) species in solution. This avoids the need for in-situ reduction of Pd(II) sources like Pd(OAc)₂, leading to more reproducible results. |
| Ligand | Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) | The steric bulk of these ligands promotes the formation of the monoligated Pd(0) species, which is highly reactive in oxidative addition.[13] The electron-donating nature accelerates the reductive elimination step, which is crucial for product formation and catalyst turnover.[8] |
| Base | Strong, Non-nucleophilic Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | A strong base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine once coordinated to the palladium center.[14] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[14] The poor solubility of inorganic bases can sometimes be an issue, requiring vigorous stirring.[15] |
| Solvent | Aprotic, Non-polar to Polar Solvents (e.g., Toluene, Dioxane, THF) | Toluene is a common and effective choice due to its high boiling point and good solubility for many substrates.[14][16] Ethereal solvents like dioxane and THF are also widely used.[17] It is critical to use anhydrous solvents, as water can lead to competitive hydrolysis of the boronic acid (protodeboronation).[18] |
| Temperature | 80–110 °C | Most Buchwald-Hartwig reactions require heating to drive the catalytic cycle, particularly the reductive elimination step.[15] The optimal temperature must be determined empirically for each specific substrate combination. |
Detailed Experimental Protocol
This protocol provides a general procedure for the C-N cross-coupling of this compound with a generic amine. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and substrate decomposition.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 2.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the vial with a rubber septum and purge with argon or nitrogen for 10 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M) via syringe. Subsequently, add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Separate the layers and extract the aqueous layer again with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated isoquinoline product.
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the C-N cross-coupling of this compound, enabling access to a wide array of functionalized molecules essential for drug discovery.[19][20] Success in this transformation is predicated on a rational understanding of the catalytic cycle and the careful selection of the catalyst, ligand, base, and solvent. By following the detailed protocol and considering the key parameters outlined in this guide, researchers can confidently and reproducibly synthesize novel isoquinoline derivatives for the advancement of medicinal chemistry programs.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. marmacs.org [marmacs.org]
- 12. youtube.com [youtube.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
Application Notes & Protocols: Isoquinoline-4-Boronic Acid for Advanced C-H Activation and Functionalization Strategies
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3] Consequently, the development of efficient and precise methods for the functionalization of the isoquinoline framework is a paramount objective for drug discovery and development professionals.[4][5]
Traditional synthetic routes to substituted isoquinolines often require multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste.[6][7][8] In the last two decades, transition-metal-catalyzed direct C–H activation has emerged as a powerful and atom-economical paradigm for molecular synthesis.[6][9] This approach allows for the direct conversion of inert C–H bonds into new C–C or C-heteroatom bonds, streamlining synthetic pathways and enabling late-stage diversification of complex molecules.
This guide focuses on the application of boronic acids, particularly isoquinoline-4-boronic acid, in the context of palladium-catalyzed C–H activation and functionalization reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Reagent Profile: this compound
This compound is a versatile building block used in cross-coupling reactions to introduce the isoquinolin-4-yl moiety into target molecules.[10][11] Understanding its properties and handling requirements is critical for successful and safe experimentation.
Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₉H₈BNO₂ | [10][12] |
| Molecular Weight | 172.98 g/mol | [10] |
| Appearance | White to light yellow solid | [12] |
| Melting Point | 230-234 °C | [10] |
| Solubility | Soluble in water, ethanol, and DMSO | [12] |
| Storage Temperature | 2-8°C | [10] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [10][13] |
| GHS Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [10][13] |
Handling and Storage
This compound is irritating to the eyes, respiratory system, and skin.[12][13] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][14] Avoid inhalation of dust and direct contact with skin.[12][14] Store the reagent in a tightly sealed container in a cool, dry place (2-8°C) away from strong oxidizing agents.[10] Boronic acids may exist in equilibrium with their cyclic anhydride (boroxine) form, and the presence of varying amounts of anhydride is common.[10]
Core Mechanism: Palladium-Catalyzed C–H Activation and Arylation
Palladium-catalyzed C–H activation/Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C–C bonds. The reaction typically involves the coupling of a C–H bond with an organoboronic acid. Cationic palladium(II) complexes, in particular, have demonstrated high reactivity for C–H activation, even at room temperature.[15][16]
The generally accepted catalytic cycle involves three key stages:
-
C–H Activation: A directing group on the substrate (such as the nitrogen atom of an isoquinoline N-oxide) coordinates to the Pd(II) center. This brings the catalyst into proximity of the target C–H bond (e.g., at the C8 position), facilitating a concerted metalation-deprotonation (CMD) event to form a stable five-membered palladacycle intermediate.[15][17]
-
Transmetalation: The boronic acid transfers its organic group (e.g., an aryl group) to the palladium center. This step is often promoted by a base and can involve an oxidant.[17][18]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C–C bond and releasing the functionalized product. This step reduces the palladium from Pd(II) to Pd(0).[17]
-
Catalyst Regeneration: An oxidant (e.g., benzoquinone, Ag₂O, or even air) re-oxidizes the Pd(0) species back to the active Pd(II) state, allowing the catalytic cycle to continue.[15][16]
Protocols for C-H Functionalization
The following protocols provide detailed, step-by-step methodologies for key transformations. It is imperative to perform all reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified, using anhydrous solvents.
Protocol 1: Pd-Catalyzed C8-Arylation of Quinoline N-Oxide with Phenylboronic Acid
This protocol details a directed C–H functionalization, a common strategy for achieving high regioselectivity on heterocyclic scaffolds.[8][19] The N-oxide acts as an effective directing group for C8 activation.
Experimental Workflow Overview
Materials and Reagents
| Reagent | MW | Amount (mmol) | Mass/Volume |
| Quinoline N-oxide | 145.16 | 0.5 | 72.6 mg |
| Phenylboronic acid | 121.93 | 0.75 (1.5 eq) | 91.4 mg |
| Pd(OAc)₂ | 224.50 | 0.025 (5 mol%) | 5.6 mg |
| Ag₂CO₃ (Oxidant) | 275.75 | 1.0 (2.0 eq) | 275.8 mg |
| K₂CO₃ (Base) | 138.21 | 1.0 (2.0 eq) | 138.2 mg |
| 1,4-Dioxane (anhydrous) | - | - | 5.0 mL |
Step-by-Step Procedure
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried 25 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of nitrogen, add quinoline N-oxide (72.6 mg, 0.5 mmol), phenylboronic acid (91.4 mg, 0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), Ag₂CO₃ (275.8 mg, 1.0 mmol), and K₂CO₃ (138.2 mg, 1.0 mmol) to the flask.
-
Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the starting material.
-
Workup: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 8-phenylquinoline N-oxide.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with this compound
This protocol demonstrates the use of this compound as the nucleophilic partner to construct a biaryl system, a common objective in the synthesis of pharmacologically active compounds.[10]
Materials and Reagents
| Reagent | MW | Amount (mmol) | Mass/Volume |
| This compound | 172.98 | 0.5 | 86.5 mg |
| 4-Bromotoluene | 171.04 | 0.5 (1.0 eq) | 57 µL |
| Pd(PPh₃)₄ | 1155.56 | 0.015 (3 mol%) | 17.3 mg |
| K₂CO₃ (2M aq. solution) | 138.21 | 1.5 (3.0 eq) | 0.75 mL |
| Toluene | - | - | 3.0 mL |
| Ethanol | - | - | 1.0 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (86.5 mg, 0.5 mmol) and Pd(PPh₃)₄ (17.3 mg, 0.015 mmol).
-
Inert Atmosphere: Seal the flask and condenser assembly, and cycle between vacuum and nitrogen three times.
-
Reagent/Solvent Addition: Under a positive flow of nitrogen, add 4-bromotoluene (57 µL, 0.5 mmol). Then, add toluene (3.0 mL) and ethanol (1.0 mL) via syringe, followed by the 2M aqueous K₂CO₃ solution (0.75 mL).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(p-tolyl)isoquinoline.
-
Characterization: Confirm the product identity and purity via NMR and MS analysis.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) formation).2. Insufficiently anhydrous conditions.3. Inefficient base or oxidant. | 1. Ensure a proper inert atmosphere; consider using a different ligand or catalyst source.2. Use freshly distilled, anhydrous solvents.3. Screen alternative bases (e.g., Cs₂CO₃) or oxidants (e.g., Cu(OAc)₂). |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Thoroughly degas solvents and ensure a robust inert atmosphere.2. Lower reaction temperature or screen different palladium catalysts/ligands. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Substrate is sensitive to the oxidant or base. | 1. Run the reaction at a lower temperature for a longer duration.2. Screen milder oxidants or bases; consider a different C-H functionalization strategy. |
| Protodeborylation (Loss of Boronic Acid group) | 1. Presence of acidic protons.2. Prolonged reaction time at high temperature. | 1. Ensure the base is effective; add a buffer if necessary.2. Monitor the reaction closely and stop it once the starting material is consumed. |
References
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- This compound. ChemBK.
- Cobalt(II)-Catalyzed Decarboxylative C-H Activation/Annulation Cascades: Regioselective Access to Isoquinolones and Isoindolinones. PubMed.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
- Practical C−H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society.
- 4-Isoquinolineboronic acid 192182-56-2. Sigma-Aldrich.
- Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionaliz
- 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester - Safety D
- Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activ
- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- Cobalt(II)-Catalyzed Decarboxylative C-H Activation/Annulation Cascades: Regioselective Access to Isoquinolones and Isoindolinones.
- This compound 2,2-dimethylpropanediol-1,3 cyclic ester - SAFETY D
- This compound | C9H8BNO2 | CID 3761204.
- Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal.
- Direct C–H Functionalization of Quinones with Boronic Acids.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science (RSC Publishing).
- meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)
- Isoquinoline-4-boronic-acid-hydrochloride. LookChem.
- Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation.
- Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization.
- Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society.
- Microwave-Assisted Synthesis of Heterocycles via Rhodium(III)-Catalyzed C-H Activation: Norbornadiene as an Acetylene Equivalent. Semantic Scholar.
- Recent Advances in C–H Functionaliz
- Isoquinoline synthesis. Organic Chemistry Portal.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization.
- Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activ
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC, PubMed Central.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
- A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of isoquinoline derivatives via C−H activation.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-异喹啉硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 11. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 12. chembk.com [chembk.com]
- 13. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
"experimental setup for reactions involving isoquinoline-4-boronic acid"
An In-Depth Guide to the Experimental Setup for Reactions Involving Isoquinoline-4-Boronic Acid
Authored by a Senior Application Scientist
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2] Its strategic functionalization is paramount for the development of novel molecular entities. This compound has emerged as a critical building block in this endeavor, primarily serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive overview of the experimental considerations, detailed protocols, and underlying chemical principles for successfully employing this compound in organic synthesis, with a focus on the Suzuki-Miyaura reaction.
Physicochemical Properties and Critical Handling Considerations
This compound is a stable, solid organic compound, but like many heteroaryl boronic acids, its successful application hinges on understanding its potential instability under certain reaction conditions. The primary pathway for degradation is protodeboronation, a process where the C-B bond is cleaved, particularly under harsh basic or high-temperature conditions.[4][5] This inherent reactivity dictates the careful selection of experimental parameters to ensure the desired cross-coupling outcompetes this decomposition pathway.
Table 1: Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 677702-23-7 | [3] |
| Molecular Formula | C₉H₉BClNO₂ | [3] |
| Molecular Weight | 209.44 g/mol | [3] |
| Appearance | White to off-white solid powder or crystal | [3] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. | Manufacturer MSDS |
Expert Insight on Handling: The hydrochloride salt form offers enhanced stability for storage. However, prior to reaction, it must be neutralized or used with a sufficient excess of base (typically 3 equivalents or more) to generate the active boronate species required for the catalytic cycle.
The Suzuki-Miyaura Reaction: A Cornerstone Application
The Suzuki-Miyaura cross-coupling is the most powerful and widely utilized method for forming carbon-carbon bonds using boronic acids.[6][7] Its advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of boron-containing byproducts, make it an indispensable tool in drug discovery.[6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][8]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Isoquinoline-4-Boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields encountered during Suzuki-Miyaura cross-coupling reactions involving isoquinoline-4-boronic acid. As a π-deficient, nitrogen-containing heterocycle, this substrate presents unique challenges that require careful optimization of reaction parameters. This document will explain the causality behind these challenges and provide field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
This section addresses common initial problems encountered during the reaction setup and execution.
Q1: My reaction shows no product formation, and my starting materials are largely unreacted. What are the first things I should check?
A1: When a Suzuki coupling fails to initiate, the issue often lies with the fundamental reaction setup and catalyst activity. Systematically verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst and associated phosphine ligands are highly sensitive to oxygen.[1][2] Inadequate degassing of solvents or a poor seal on your reaction vessel can lead to rapid catalyst decomposition. Ensure you have purged your vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[3]
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]
Q2: I'm observing the consumption of my this compound, but the desired product yield is very low. I see a significant amount of unsubstituted isoquinoline in my analysis. What is happening?
A2: This is a classic symptom of protodeboronation , a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] Heteroaryl boronic acids, particularly those with electron-withdrawing features or Lewis-basic sites, are often susceptible to this pathway.[5][6] The reaction conditions, especially the choice of base, solvent, and temperature, heavily influence the rate of this undesired reaction.[2][4] See the in-depth troubleshooting section for strategies to mitigate this.
Q3: My reaction mixture turns black almost immediately after adding the palladium catalyst. Is this normal?
A3: The formation of a dark brown or black solution is expected as the Pd(II) precatalyst is reduced to the active Pd(0) species.[7] However, the rapid precipitation of a large amount of black solid ("palladium black") can indicate overly fast reduction and catalyst aggregation/decomposition, rendering it inactive. This can be caused by impurities, excessive temperature, or an inappropriate choice of ligand that fails to stabilize the Pd(0) nanoparticles. While a dark color is normal, significant precipitation is a sign of a failing reaction.
Q4: Can I use a standard, general-purpose catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] for this coupling?
A4: While Pd(PPh₃)₄ is a versatile catalyst, it often provides suboptimal results for challenging substrates like nitrogen-containing heterocycles.[8] The Lewis-basic nitrogen of the isoquinoline ring can coordinate to the palladium center, inhibiting the catalytic cycle.[5] Modern, specialized ligands, particularly bulky and electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos), are highly recommended as they promote the desired reaction steps and can prevent catalyst poisoning, leading to significantly higher yields.[9][10]
In-Depth Troubleshooting Guide
If initial checks do not resolve the low-yield issue, a more systematic approach to optimization is required. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Problem A: Boronic Acid Consumed, Minimal Product Formed (Protodeboronation)
Protodeboronation is often the primary culprit when the boronic acid starting material is consumed without a corresponding increase in product.[4] The mechanism can be acid- or base-catalyzed, making the reaction environment critical.[4]
Solution 1: Modify Reaction Conditions
Your first line of defense is to adjust conditions to disfavor this side reaction.
| Parameter | Condition Promoting Protodeboronation | Recommended Condition for Mitigation | Rationale |
| Base | Strong aqueous bases (e.g., NaOH, KOH) | Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[9] | Strong bases can accelerate the cleavage of the C-B bond. Weaker phosphate or carbonate bases provide sufficient activation for transmetalation with less degradation.[11] |
| Solvent | Protic solvents (e.g., alcohols), high water content. | Aprotic solvents (Dioxane, THF, Toluene) with minimal water (e.g., 10:1 ratio) or anhydrous conditions.[3][12] | Water is the proton source for the undesired reaction. Minimizing its presence can significantly reduce the rate of protodeboronation.[2] |
| Temperature | High temperatures (>100 °C) | Lower temperatures (e.g., 60-80 °C) | Protodeboronation often has a higher activation energy than the desired coupling. Lowering the temperature can selectively slow the side reaction.[2] |
| Reaction Time | Extended reaction times | Shorter reaction times (monitor by TLC/LC-MS) | Prolonged exposure to coupling conditions after the aryl halide is consumed will only serve to degrade the remaining boronic acid.[2] |
Solution 2: Increase Boronic Acid Stability
If optimizing conditions is insufficient, the next step is to use a more stable derivative of the boronic acid. Converting the boronic acid to a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt can protect it from premature decomposition.[2][13] These derivatives act as "slow-release" sources, maintaining a low concentration of the active boronic acid in the reaction, which minimizes side reactions.[4]
-
See Protocol 2 for a representative method to prepare the pinacol ester derivative.
Problem B: Low Conversion of Aryl Halide (Catalyst Issues)
If your aryl halide remains largely unreacted, the issue lies with the catalyst's inability to perform the initial oxidative addition step or its deactivation during the catalytic cycle.
Solution 1: Overcome Catalyst Inhibition with Advanced Ligands
The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the reaction.[5][8]
-
Action: Switch from simple phosphine ligands (like PPh₃) to modern, sterically bulky, and electron-rich biaryl phosphine ligands.
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Rationale: The large steric profile of these ligands creates a protective "pocket" around the palladium atom. This bulkiness hinders the approach and coordination of the isoquinoline nitrogen, allowing the catalytic cycle to proceed efficiently.[9]
Solution 2: Ensure an Active and Stable Catalytic System
An active catalyst is paramount. This requires both high-purity reagents and a scrupulously maintained inert reaction environment.
-
Action 1: Use a Precatalyst. Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined, air-stable Pd(0) precatalyst. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are excellent choices as they are reliably active and easier to handle.[1]
-
Action 2: Perfect Your Inert Technique. Oxygen leads to the formation of phosphine oxides and palladium black, irreversibly killing the catalyst.[1][2]
-
Use a robust degassing method such as freeze-pump-thaw (3 cycles) for the most sensitive reactions.
-
Alternatively, bubble argon or nitrogen through your solvent for at least 20 minutes before use.
-
Always maintain a positive pressure of inert gas in the reaction vessel.
-
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of this compound
This protocol incorporates best practices for minimizing side reactions and overcoming catalyst inhibition.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and thoroughly purge with argon or nitrogen for 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction). The solvents should be degassed by bubbling with argon for 20 minutes prior to use.[3]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Preparation of this compound Pinacol Ester
This procedure converts the boronic acid to a more stable derivative to combat protodeboronation.
-
Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene (approx. 0.2 M concentration).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude solid is often pure enough to be used directly in the Suzuki coupling reaction (Protocol 1, using 1.3 equiv of the pinacol ester in place of the boronic acid). If necessary, it can be purified by recrystallization or chromatography.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025).
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Preventing Protodeboronation of Isoquinoline-4-Boronic Acid
Welcome to the technical support center for navigating the challenges of using isoquinoline-4-boronic acid in synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable reagent and seek to overcome the common obstacle of protodeboronation. Here, we will dissect the root causes of this undesired side reaction and provide actionable, field-proven strategies to ensure your reactions proceed with high fidelity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] In the context of a Suzuki-Miyaura coupling, this leads to the formation of isoquinoline as a byproduct instead of your desired coupled product, resulting in reduced yields and complex purification challenges.
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: Heteroaromatic boronic acids, especially those with nitrogen atoms, exhibit complex stability profiles. The nitrogen atom in the isoquinoline ring can be protonated or coordinate to metals, influencing the electron density of the aromatic system. This can make the C-B bond more susceptible to cleavage under both acidic and basic conditions commonly employed in cross-coupling reactions.[1][2] Furthermore, electron-deficient aromatic systems can be inherently unstable under basic conditions.[3][4]
Q3: What are the immediate signs of significant protodeboronation in my reaction?
A3: The most direct evidence is analytical. Upon analyzing a crude reaction sample (e.g., by LC-MS or GC-MS), you will observe a significant peak corresponding to the mass of isoquinoline alongside your starting materials and, hopefully, some desired product. This indicates that the boronic acid is being consumed by a non-productive pathway.
Part 2: In-Depth Troubleshooting Guide
When facing low yields and the prevalence of isoquinoline byproduct, a systematic approach to troubleshooting is essential.
Problem: Low Yield of Desired Product, High Yield of Isoquinoline Byproduct
This is the classic symptom of protodeboronation outcompeting the desired catalytic cycle. The key is to adjust conditions to favor the rate of productive cross-coupling relative to the rate of C-B bond cleavage.
Protodeboronation can be catalyzed by acid, base, or even certain metal complexes.[1][5] In Suzuki-Miyaura reactions, the process is most often base-mediated. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7] However, this boronate is also the species most susceptible to reacting with a proton source (like water) to undergo protodeboronation.[3][8][9]
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical juncture where the activated boronate species can either proceed through the productive Suzuki-Miyaura cycle or be intercepted by a proton source, leading to the undesired protodeboronation.
Caption: The activated boronate is the key intermediate for both desired coupling and undesired protodeboronation.
Strong bases and the presence of hydroxide ions can aggressively promote protodeboronation.[10] The goal is to use a base that is strong enough to facilitate the catalytic cycle but mild enough to minimize C-B bond cleavage.
-
Action: Switch from strong bases like NaOH or KOH to milder inorganic bases.
-
Rationale: Weaker bases generate a lower equilibrium concentration of the highly reactive boronate anion, tipping the kinetic balance in favor of the Suzuki coupling.[10]
-
Recommendation: Screen bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10][11]
Table 1: Base Screening Guide for Suzuki-Miyaura Coupling
| Base | Strength | Typical Conditions | Notes on Protodeboronation |
|---|---|---|---|
| NaOH, KOH | Strong | Aqueous/Organic | High risk; generally avoid for sensitive substrates. |
| K₂CO₃ | Moderate | Aqueous/Organic | Good starting point; moderate risk.[10] |
| K₃PO₄ | Moderate | Anhydrous/Aqueous | Often excellent for heteroaryl boronic acids.[11] |
| Cs₂CO₃ | Moderate | Anhydrous/Aqueous | Effective, but higher cost. Can accelerate coupling.[10] |
| Organic Bases (e.g., Et₃N) | Weak | Anhydrous | Generally not effective for activating boronic acids. |
Water is the proton source for protodeboronation in most Suzuki reactions.[11] While some protocols require water, minimizing its content can drastically suppress the side reaction.
-
Action: Employ anhydrous conditions.
-
Rationale: Removing the primary proton source directly inhibits the protodeboronation pathway.
-
Recommendation: Use anhydrous solvents (e.g., toluene, dioxane, THF), dry glassware thoroughly, and consider adding activated molecular sieves (4Å) to the reaction.[10] Run the reaction under an inert atmosphere (Nitrogen or Argon).
If the desired cross-coupling is slow, the sensitive boronic acid is exposed to potentially degrading conditions for longer.[10] Speeding up the Suzuki-Miyaura reaction is a key strategy.
-
Action: Optimize the catalyst system.
-
Rationale: A more active catalyst will turn over faster, consuming the boronic acid in the productive cycle before it has a chance to decompose.
-
Recommendation:
Part 3: Advanced Strategy: The Protective Approach
For particularly stubborn cases, modifying the boronic acid itself is the most robust solution. Converting the boronic acid to a more stable boronic ester derivative can protect it from premature decomposition.
The Pinacol Ester Strategy
Boronic acid pinacol esters are significantly more stable towards protodeboronation than their corresponding free acids.[8] They act as a "slow-release" form of the boronic acid, hydrolyzing under the reaction conditions to generate the active species in situ at a low, steady concentration.[1] This minimizes the standing concentration of the boronic acid available for decomposition.
Protocol: Synthesis of this compound pinacol ester
This protocol provides a general method for the protection of this compound.
Materials:
-
This compound
-
Pinacol
-
Toluene or a similar azeotroping solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.[13]
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve protodeboronation issues.
Caption: A systematic workflow for addressing protodeboronation issues in your reactions.
By methodically addressing the choice of base, solvent conditions, catalyst efficiency, and, if necessary, employing a protection strategy, researchers can successfully mitigate the protodeboronation of this compound, paving the way for successful and high-yielding synthetic outcomes.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Molloy, J. J., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- ChemBK. (2024). This compound.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. (2023). Protodeboronation.
- Molloy, J. J., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- BenchChem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). preventing protodeboronation of 3-Thienylboronic acid.
- Reddit. (2021). Tricky Suzuki : r/Chempros.
- Wikipedia. (2024). Suzuki reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Syntheses. (n.d.). boronic esters.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst and Ligand Selection for Isoquinoline-4-Boronic Acid Couplings
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving isoquinoline-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The isoquinoline moiety is a privileged scaffold in medicinal chemistry, and its successful incorporation via C-C bond formation is often a critical step in the synthesis of novel therapeutic agents. However, the unique electronic properties and potential for catalyst inhibition by the nitrogen-containing heterocycle can present significant hurdles.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with this compound fails, a systematic approach to troubleshooting is essential. The likely culprits often fall into one of the following categories:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Ensure your palladium source and ligand are from a reliable source and have been stored correctly to prevent degradation. The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1]
-
Reagent Quality and Stability: this compound, like many heteroaryl boronic acids, can be susceptible to degradation over time.[1] It is advisable to use freshly acquired or properly stored boronic acid.
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature are interdependent and critical for success. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1]
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low-yield reactions.
Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a very common side reaction with heteroaryl boronic acids, especially those containing Lewis basic nitrogen atoms.[2][3] This is often accelerated by the presence of water and a base.[3]
Here are several strategies to minimize this undesired side reaction:
-
Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce protodeboronation.[1] Ensure your solvents are properly dried and your base is finely powdered and anhydrous.[1]
-
Employ Milder Bases: Strong bases in aqueous media can accelerate the rate of protodeboronation. Consider switching to weaker bases like K₂CO₃ or KF.[1]
-
Utilize More Stable Boronic Acid Derivatives: To counteract the inherent instability, more stable derivatives of this compound can be used.[3] Common examples include:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.[4]
-
MIDA Boronates: These N-methyliminodiacetic acid protected boronates exhibit excellent stability and can be used in anhydrous coupling conditions.[5]
-
Trifluoroborate Salts (KHF₂ adducts): These are crystalline, air-stable solids that can be used directly in the coupling reaction.
-
Protocol for Preparation of this compound Diethanolamine Ester
For enhanced stability, you can convert your this compound to its diethanolamine adduct.[6]
-
Dissolution: In a suitable flask, dissolve your this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or a mixture of THF and methanol.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A white precipitate should form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki coupling reaction.[6]
Q3: Which catalyst and ligand combination is a good starting point for coupling with this compound?
A3: The choice of catalyst and ligand is critical, as the nitrogen atom in the isoquinoline ring can coordinate to the palladium center and inhibit catalysis.[3] Therefore, ligands that are both electron-rich and sterically bulky are generally preferred. These characteristics help to stabilize the active Pd(0) species and promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]
Recommended Starting Conditions:
For a challenging substrate like this compound, starting with a well-established, robust catalyst system is recommended. The dialkylbiaryl phosphine ligands developed by the Buchwald group are excellent choices.[8]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 80-100 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 |
| XPhos Pd G3 | - | K₂CO₃ | THF/H₂O (4:1) | 80 |
Rationale for Selection:
-
Pd₂(dba)₃ and Pd(OAc)₂: These are common Pd(0) and Pd(II) sources, respectively. When using Pd(OAc)₂, the ligand will reduce it in situ to the active Pd(0) catalyst.[9]
-
SPhos and XPhos: These are bulky, electron-rich phosphine ligands that have demonstrated broad utility in challenging Suzuki-Miyaura couplings, including those involving heteroaryl substrates.[8][10] They can accelerate the rate-limiting steps and prevent catalyst deactivation.
-
Bases: K₃PO₄ and Cs₂CO₃ are effective bases for these types of couplings.[7][11]
-
Solvents: Aprotic solvents like toluene, dioxane, and THF are commonly used, often with a small amount of water to aid in dissolving the base.[7][12]
Caption: Suzuki-Miyaura catalytic cycle with potential inhibition by the isoquinoline nitrogen.
Q4: How do I set up and monitor the reaction for the best chance of success?
A4: Proper experimental setup and monitoring are crucial for reproducible results.
General Protocol for a Trial Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To a flame-dried Schlenk flask or vial equipped with a stir bar, add the aryl halide (1.0 equiv.), this compound (or its derivative, 1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by TLC, GC-MS, or LC-MS. This will help you determine the optimal reaction time and identify any decomposition of starting materials or product.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Note on Vigorous Stirring: For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area between the two phases, which can significantly impact the reaction rate.[1]
References
-
Wikipedia. Suzuki reaction. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Ding, Y., & Guan, Z. (2021). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
- Barman, J., & Sarma, B. (2018). Screening of different ligands for Suzuki coupling a.
- Gildner, P. G., & Colacot, T. J. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(23), 8463-8483.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
- Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Various Authors. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Gomez-Vidal, J. A., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Srivastava, A., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- BenchChem. (2025). A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline.
- American Chemical Society. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction.
- Carrow, B. P., & Nozaki, K. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Various Authors. (2025). Palladium-catalyzed suzuki coupling reactions with amidinate ligands.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions....
- Various Authors. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling.
- Hooper, A., Zambon, A., & Springer, C. J. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 107-112.
- ResearchGate. (2025). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Stradiotto, M., & Kelly, L. E. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- MDPI.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (2025). Suzuki–Miyaura mechanochemistry | Request PDF.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- Autech. Isoquinoline-4-boronic-acid-hydrochloride.
- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (2025). Alkylation of isoquinoline with alkenyl boronates using different... | Download Scientific Diagram.
- National Center for Biotechnology Information. This compound. PubChem.
- ChemBK. This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Isoquinoline-4-Boronic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-4-boronic acid derivatives. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this important class of compounds and to offer practical solutions for their successful application in your research.
Introduction
This compound and its derivatives are valuable building blocks in modern organic synthesis, particularly in the construction of complex molecular architectures for novel drug candidates.[1] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds.[1][2] However, the inherent instability of the boronic acid moiety can present significant challenges during synthesis, purification, and storage, leading to low yields, impure products, and unreliable experimental outcomes.[3][4]
This guide provides a structured approach to understanding and overcoming these stability issues. By explaining the underlying chemical principles and providing detailed, validated protocols, we aim to empower you to confidently handle these versatile yet sensitive reagents.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Q1: My this compound derivative is degrading during my Suzuki-Miyaura coupling reaction, leading to low yields of the desired product. What's happening and how can I fix it?
A1: The most likely culprit is protodeboronation, a common side reaction for boronic acids, especially under the basic conditions often required for Suzuki-Miyaura coupling. [5][6] Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your starting material.[6] The rate of this degradation is highly dependent on pH, with increased rates often observed under strongly basic conditions.[5][7][8]
Here’s a systematic approach to troubleshoot and mitigate this issue:
1. Optimize Reaction Conditions:
-
Base Selection: The choice and concentration of the base are critical. While bases are necessary to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation.[5]
-
Recommendation: Screen a panel of milder bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine (TEA) in combination with a suitable solvent. Avoid strong bases like NaOH or KOH if possible.
-
-
Solvent System: The solvent can influence the rate of protodeboronation.
-
Recommendation: Anhydrous solvents are generally preferred to minimize hydrolysis of the boronic acid.[9] Consider using solvents like dioxane, THF, or toluene. For reactions requiring a co-solvent, minimize the amount of water or protic solvent used.
-
-
Temperature and Reaction Time: Elevated temperatures can also promote degradation.
-
Recommendation: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
2. Employ a Boronic Acid Protecting Group: If optimizing reaction conditions is insufficient, protecting the boronic acid moiety is a highly effective strategy.[3][4][10] Protecting groups can shield the boronic acid from the harsh reaction environment and then be removed to regenerate the active species when needed.
-
Pinacol Esters: These are one of the most common and stable protecting groups for boronic acids.[4] They are generally more resistant to protodeboronation and can often be used directly in coupling reactions.[4]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, air-stable solids that can be easily handled and stored long-term.[11] They are designed for a "slow-release" of the boronic acid under the reaction conditions, which can be highly advantageous for unstable derivatives.[11] MIDA esters are stable to acidic conditions and are cleaved under basic conditions.[10]
-
Diaminonaphthalene (dan) Amides: R-B(dan) derivatives are very stable across a wide range of conditions due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron, which reduces its Lewis acidity and reactivity.[4] They are stable to basic and neutral conditions but are cleaved by strong aqueous acid.[3]
Experimental Protocol: Formation of a Pinacol Ester
-
To a solution of the this compound (1.0 equiv) in an anhydrous solvent such as THF or dioxane, add pinacol (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting pinacol ester can often be used in the subsequent coupling reaction without further purification. If necessary, purify by column chromatography on silica gel, potentially mixed with boric acid to suppress hydrolysis.[4]
Q2: I've successfully synthesized my this compound derivative, but it seems to be decomposing during purification by column chromatography on silica gel. What are my options?
A2: The acidic nature of standard silica gel can promote protodeboronation. [12] Additionally, the presence of water in the solvents or on the silica gel can lead to hydrolysis.
1. Use Deactivated or Alternative Stationary Phases:
-
Neutralized Silica Gel: Wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, then re-equilibrate with the eluent. This will neutralize the acidic sites.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of boronic acids.
-
Reversed-Phase Chromatography: For more polar derivatives, reversed-phase HPLC can be an effective purification method. However, care must be taken to select appropriate conditions to avoid on-column hydrolysis.[13][14] Using a stationary phase with low residual silanol activity and avoiding acidic mobile phase modifiers can minimize degradation.[13][14]
2. Convert to a More Stable Derivative for Purification: As mentioned in Q1, converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can greatly simplify purification.[4][11] These derivatives are generally less polar and more amenable to standard chromatographic techniques.
3. Crystallization: If your compound is crystalline, recrystallization is an excellent purification method that avoids the potential pitfalls of chromatography.
Q3: My solid this compound derivative appears to have changed in consistency and shows impurities by NMR after storage. What is happening?
A3: Boronic acids can undergo dehydration in the solid state to form a cyclic trimeric anhydride called a boroxine. [9][15] This process is often reversible upon the addition of water.[15] While boroxine formation can complicate characterization and stoichiometry, it is not necessarily a decomposition pathway that prevents the use of the material.[16]
dot
Caption: Reversible formation of a boroxine from a boronic acid.
Best Practices for Storage:
-
Keep it Dry: Store your this compound derivatives in a desiccator over a drying agent like P₂O₅ or anhydrous CaSO₄.[9]
-
Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[17][18]
-
Low Temperature: Storing at low temperatures (e.g., in a refrigerator or freezer) can slow down decomposition pathways.
-
Opaque Containers: Protect from light to prevent potential photochemical degradation.
Before Use: If you suspect boroxine formation, you can often regenerate the boronic acid by dissolving the solid in a suitable solvent containing a small amount of water and then removing the solvent under vacuum. However, for quantitative applications like preparing a standard solution, it is best to use a freshly purified and characterized sample.
Frequently Asked Questions (FAQs)
Q: What are the primary factors influencing the stability of this compound derivatives?
A: The stability of boronic acids is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups on the isoquinoline ring can increase the Lewis acidity of the boron atom, making the C-B bond more susceptible to cleavage.[2] Conversely, electron-donating groups can sometimes enhance stability.[15]
-
Steric Hindrance: Bulky groups near the boronic acid moiety can sterically protect it from attack by water or other reagents, thus increasing its stability. This is the principle behind the effectiveness of pinacol esters.[3]
-
pH: As discussed, pH plays a crucial role. Boronic acids are generally most stable at neutral pH, with both acidic and basic conditions promoting protodeboronation.[6]
-
Presence of Water and Protic Solvents: These can lead to hydrolysis and protodeboronation.[5][6]
-
Oxidizing Agents: Boronic acids are susceptible to oxidation, which converts the boronic acid to a hydroxyl group.[17][18] This is a significant concern in biological systems where reactive oxygen species are present.[17][18]
-
Temperature and Light: As with most chemical compounds, elevated temperatures and exposure to light can accelerate decomposition.
Q: Are there any analytical techniques specifically suited for monitoring the stability of my this compound derivative?
A: Yes, several techniques are well-suited for this purpose:
-
¹¹B NMR Spectroscopy: This is a powerful technique for directly observing the boron atom. The chemical shift of the boron nucleus is sensitive to its coordination environment, allowing you to distinguish between the trigonal boronic acid and the tetrahedral boronate anion or boronate esters.[8]
-
¹H and ¹³C NMR Spectroscopy: These are standard techniques for assessing the overall purity of your compound and identifying degradation products, such as the product of protodeboronation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for separating the boronic acid from its impurities and degradation products, and for confirming their identities by their mass-to-charge ratio. Developing a stable LC method can be challenging due to on-column degradation, so careful method development is required.[13][14][19]
-
GC-MS (Gas Chromatography-Mass Spectrometry): While free boronic acids are generally not volatile enough for GC analysis, their more stable and volatile ester derivatives can be analyzed by this method.[20]
Table 1: Comparison of Analytical Techniques for Stability Assessment
| Technique | Information Provided | Advantages | Disadvantages |
| ¹¹B NMR | Direct observation of boron species (boronic acid, boronate, boroxine). | Quantitative, provides direct information on the boron center. | Requires access to an NMR spectrometer with a boron probe. |
| ¹H NMR | Overall purity, detection of protodeboronation product. | Widely available, provides structural information. | Can be complex, boroxine formation can complicate spectra. |
| LC-MS | Separation and identification of parent compound and impurities. | High sensitivity, provides molecular weight information. | On-column degradation can be an issue, requires careful method development.[13][14][19] |
| GC-MS | Analysis of volatile derivatives (e.g., esters). | High resolution, established libraries for identification. | Requires derivatization for non-volatile boronic acids.[20] |
Q: Can intramolecular coordination be used to stabilize isoquinoline-4-boronic acids?
A: Absolutely. Introducing a Lewis basic functional group (e.g., a hydroxyl, amino, or carboxyl group) at a position on the isoquinoline ring that allows it to form a stable intramolecular dative bond with the boron atom can significantly enhance stability. This strategy effectively creates an in-situ protecting group. For instance, intramolecular boralactones, formed from a pendant carboxylic acid, have been shown to dramatically increase resistance to both oxidation and protodeboronation.[17][21] This approach is particularly promising for the development of boronic acid-based pharmaceuticals with improved metabolic stability.[17]
dot
Caption: Workflow for intramolecular stabilization.
By understanding the fundamental instability pathways of this compound derivatives and implementing the strategic solutions outlined in this guide, you can significantly improve the reliability and success of your experimental work.
References
- Introduction, Interconversion and Removal of Boron Protecting Groups - American Chemical Society. (n.d.).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - CORE. (n.d.).
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH. (n.d.).
- Boroxine formation reaction mechanism as calculated by DFT. The first... - ResearchGate. (n.d.).
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (2017).
- Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016).
- US9085590B2 - Protecting groups for boronic acids - Google Patents. (n.d.).
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021).
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021).
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.).
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009).
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012).
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Taylor & Francis. (2014).
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025).
- Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC - NIH. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Technical Support Center: Navigating Scale-Up Challenges with Isoquinoline-4-Boronic Acid
Welcome to the technical support hub for researchers, chemists, and process development professionals working with isoquinoline-4-boronic acid. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when transitioning reactions involving this valuable building block from the bench to a larger scale. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, mastering its reactivity is crucial for success.
Part 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses fundamental questions about the reagent itself. A solid understanding of its properties is the first step in successful scale-up.
Q1: What is this compound and what are its primary applications?
This compound is a heteroaromatic boronic acid widely used in organic synthesis, most notably in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure is integral to the development of various therapeutic agents, including inhibitors for enzymes like aldosterone synthase and steroid-11β-hydroxylase, as well as agonists for cannabinoid receptors (CB2) involved in inflammatory pain.
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties of this compound is critical for process design. It is typically a white to light yellow solid.[3] Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BNO₂ | [4][5] |
| Molecular Weight | 172.98 g/mol | [5] |
| Melting Point | 230-234 °C | |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in water, ethanol, and DMSO | [3] |
| Storage Temperature | 2-8°C |
Q3: How should I properly handle and store this compound?
Proper handling and storage are paramount to ensure its integrity.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C).
-
Handling: Wear suitable protective clothing, gloves, and eye/face protection, as it is classified as a skin, eye, and respiratory irritant.[3][5] Handle in a well-ventilated area and avoid creating dust.[6] For reactions, especially at scale, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Q4: What are common impurities in commercial this compound?
The most common impurity is the corresponding cyclic anhydride, known as a boroxine . Boronic acids can exist in equilibrium with their boroxines through dehydration. While boroxines are often competent in cross-coupling reactions, the variable water content can affect reaction stoichiometry and kinetics, a critical factor in process scale-up. Some commercial sources note that the product "may contain varying amounts of anhydride". For process consistency, it is advisable to either use a source with a consistent specification or to convert the material to a more stable boronic ester derivative.
Part 2: Troubleshooting Guide for Scale-Up Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of reactions, particularly Suzuki-Miyaura couplings.
Problem 1: Low or Stalled Reaction Conversion
You've moved from a 1g to a 100g scale, and the reaction that worked perfectly on the bench now gives only 30% conversion.
The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[7] This "heteroatom effect" can be more pronounced at the lower catalyst loadings often used in scale-up.
-
Solution:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that promote fast oxidative addition and reductive elimination, outcompeting catalyst inhibition.[8]
-
Use a Pre-catalyst: Employ well-defined palladium pre-catalysts. These are often more stable and generate the active Pd(0) species more reliably under reaction conditions, which is crucial for reproducibility at scale.[9][10]
-
Inert Atmosphere: Ensure rigorous exclusion of oxygen. On a larger scale, leaks in the reactor setup are more common. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium black.[1] A thorough nitrogen purge or degassing of the reaction mixture is essential.
-
Protodeboronation, the cleavage of the C–B bond by a proton source, is the most common decomposition pathway for heteroaryl boronic acids.[1][7][11] This is accelerated by aqueous bases and elevated temperatures, conditions often present in Suzuki couplings.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents where possible. While some water can be beneficial for Suzuki couplings, excess water will promote protodeboronation.[12]
-
Base Selection: Switch from strong aqueous bases (like NaOH or K₂CO₃ in water) to milder or non-aqueous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[8]
-
Mask the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a neopentyl glycol ester, MIDA boronate, or a potassium trifluoroborate salt.[13][14][15] These derivatives slowly release the boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[9][16]
-
Lower Reaction Temperature: If the catalyst system is active enough, reducing the reaction temperature can significantly slow the rate of protodeboronation relative to the productive coupling reaction.[9]
-
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. scbt.com [scbt.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Enhancing the Reaction Kinetics of Isoquinoline-4-Boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming challenges in the Suzuki-Miyaura cross-coupling of isoquinoline-4-boronic acid. The isoquinoline core is a vital scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance your reaction kinetics and achieve higher yields.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to frequently encountered issues.
Q1: My Suzuki coupling reaction with this compound has failed or is showing very low yield. What are the first things I should check?
A1: When a Suzuki coupling reaction underperforms, a systematic check of the following parameters is the best first step:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[3][4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if you suspect issues with catalyst activation.[3]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[5][6] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.[3][6][7]
-
Reagent Quality: Verify the purity and stability of your this compound. Heteroaryl boronic acids, in particular, can be susceptible to protodeboronation.[4][8][9] Using fresh or properly stored reagents is crucial.[6]
-
Base Selection: The choice and quality of the base are critical for activating the boronic acid.[10][11] Ensure the base is finely powdered and anhydrous if required by the reaction conditions.
Q2: I'm observing a significant amount of a homocoupled by-product from my this compound. How can I prevent this?
A2: Homocoupling is a common side reaction, often driven by the presence of oxygen or certain Pd(II) species.[4][5] To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[5][6][7]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might be initiated by Pd(II) species during the reduction of a precatalyst.[3]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, disfavoring the dimerization reaction.
Q3: My this compound appears to be degrading during the reaction, leading to low yields. What's happening and how can I fix it?
A3: The likely culprit is protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[4][9] This is a known issue, especially with electron-deficient or heteroaryl boronic acids.[6][8] To mitigate this:
-
Use a Milder Base: Harsher basic conditions can accelerate protodeboronation.[3] Consider switching to a milder base like potassium fluoride (KF) or a carbonate instead of a hydroxide or alkoxide.[3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[3][6][9] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ.[8][9][12]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3][8]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help slow the rate of decomposition.[3]
Q4: The reaction is sluggish and doesn't go to completion, even after extended reaction times. How can I increase the reaction rate?
A4: Slow reaction kinetics can be due to several factors, including steric hindrance or electronic effects. To accelerate the reaction:
-
Ligand Choice: For challenging couplings, especially with sterically hindered or electron-rich partners, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5][13][14] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][13]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier.[3][15] Microwave-assisted heating can also be a powerful tool for accelerating slow reactions.[16]
-
Choice of Halide: The reactivity of the coupling partner follows the trend I > Br > OTf >> Cl.[16][17][18] If you are using an aryl chloride, consider switching to the corresponding bromide or iodide if synthetically feasible.[19]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and solving complex issues.
Guide 1: Low or No Product Formation
This guide follows a logical flow to identify the root cause of reaction failure.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Managing Protodeboronation of this compound
Protodeboronation is a significant challenge with heteroaryl boronic acids.[4][8][9] This decision tree helps in selecting the right strategy to minimize this side reaction.
Caption: Decision tree for mitigating protodeboronation.
III. Data-Driven Optimization Strategies
The selection of catalyst, ligand, base, and solvent are interdependent and crucial for success. The tables below summarize common starting points for optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Source | Ligand | Target Challenge | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Steric hindrance, electron-rich halides | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[5] |
| Pd(dppf)Cl₂ | (none needed) | General purpose, good starting point | A reliable and commonly used precatalyst that is often effective for a range of substrates. |
| Pd(PPh₃)₄ | (none needed) | When Pd(II) precatalyst reduction is problematic | An active Pd(0) source that does not require an initial reduction step.[3] |
| PEPPSI-IPr | (none needed) | For challenging aryl chlorides | N-heterocyclic carbene (NHC) ligands are robust and highly active for unreactive coupling partners.[4][13] |
Table 2: Base and Solvent System Selection Guide
| Base | Common Solvents | Key Considerations |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A strong, effective base for many challenging couplings. Its solubility in water is important for the biphasic system.[10][20] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, THF, DMF | Often provides higher reactivity due to its greater solubility in organic solvents compared to other carbonates.[10] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, Ethanol/H₂O | A standard, cost-effective base suitable for a wide range of Suzuki couplings.[10] |
| KF (Potassium Fluoride) | THF, Dioxane | A milder base that can be effective in preventing base-sensitive functional group degradation and can minimize protodeboronation.[3][11] |
Note: The addition of a small amount of water to solvents like dioxane or THF is often crucial for dissolving the base and facilitating the formation of the active boronate species.[3][4]
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (or its ester equivalent, 1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.[6]
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[3]
-
Reaction Execution: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product via flash column chromatography.[3]
Protocol 2: Preparation of this compound Pinacol Ester (BPin)
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.
V. References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved from
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem. Retrieved from
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved from
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. (n.d.). ACS Publications. Retrieved from
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). National Institutes of Health. Retrieved from
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. (n.d.). ACS Publications. Retrieved from
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Retrieved from
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). BenchChem. Retrieved from
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry. Retrieved from
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health. Retrieved from
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from
-
Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. (n.d.). ResearchGate. Retrieved from
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids. (n.d.). BenchChem. Retrieved from
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2019). ResearchGate. Retrieved from
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from
-
Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate. Retrieved from
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. (n.d.). BenchChem. Retrieved from
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR. Retrieved from
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved from
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved from
-
Technical Support Center: Optimizing Suzuki Couplings of 4-(Diphenylamino)benzeneboronic Acid. (n.d.). BenchChem. Retrieved from
-
Effect of solvent on the Suzuki cross-coupling a. (n.d.). ResearchGate. Retrieved from
-
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (n.d.). BenchChem. Retrieved from
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. Retrieved from
-
Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). The Journal of Organic Chemistry. Retrieved from
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). PubMed. Retrieved from
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoquinoline Boronic Acids in Synthesis: A Focus on the 4-Boronic Acid Isomer
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives are noted for a vast spectrum of pharmacological activities, including roles as vasodilators, anticancer agents, and anti-diabetic treatments.[1][2] Consequently, the development of robust and efficient synthetic methodologies to construct and functionalize the isoquinoline framework is a cornerstone of modern medicinal chemistry.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] At the heart of this transformation are organoboron reagents, particularly boronic acids, which are valued for their stability, low toxicity, and broad functional group tolerance.[5][6]
This guide provides an in-depth comparison of isoquinoline-4-boronic acid against its other positional isomers. We will dissect the structural, electronic, and stability factors that govern their reactivity in Suzuki-Miyaura coupling, provide supporting data, and offer a detailed experimental protocol to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific applications.
The Isoquinoline Boronic Acid Isomer Landscape
The reactivity of an isoquinoline boronic acid is profoundly influenced by the position of the C-B bond relative to the ring's nitrogen atom. The electron-withdrawing nature of the imine nitrogen alters the electronic properties and stability of each isomer differently, dictating its performance in the catalytic cycle.[7][8]
Caption: Numbering of the isoquinoline scaffold and key positional isomers.
Comparative Analysis: Reactivity, Stability, and Synthetic Performance
The success of a Suzuki-Miyaura coupling hinges on a delicate balance between the desired C-C bond formation and undesired side reactions. For heteroaromatic boronic acids, the most prevalent challenge is protodeboronation—the cleavage of the C-B bond by a proton source, which is exacerbated under the basic aqueous conditions typical for the coupling.[9][10][11]
The Critical Challenge: Protodeboronation
Protodeboronation is a decomposition pathway that irreversibly consumes the boronic acid, leading to reduced yields and the formation of the simple isoquinoline byproduct.[10] The rate of this side reaction is highly pH-dependent and structurally sensitive.[12][13][14] Isomers with the boronic acid group proximal to a basic nitrogen, such as the 1- and 3-isomers, are often more susceptible. This is analogous to the well-documented "2-pyridyl problem," where the nitrogen can either coordinate to and inhibit the palladium catalyst or facilitate decomposition through zwitterionic intermediates.[4][10][12]
Isomer-by-Isomer Performance Breakdown
-
This compound: This isomer is generally a robust and reliable coupling partner.[15][16] Positioned on the carbocyclic (benzene) portion of the scaffold, the boronic acid is sufficiently removed from the nitrogen's lone pair to minimize direct catalyst inhibition. While still activated towards protodeboronation by the overall electron-deficient nature of the ring system, it represents a favorable balance of reactivity and stability for many synthetic applications.[8]
-
Isoquinoline-5-boronic acid: Similar to the 4-isomer, this reagent is also located on the benzene ring and typically demonstrates good reactivity in Suzuki couplings.[17] Electrophilic attack on the isoquinoline ring, a process related to the mechanism of protodeboronation, occurs preferentially at the 5- and 8-positions, which can influence its stability under certain conditions.[7][18]
-
Isoquinoline-1-boronic acid: This isomer is the most challenging of the group. The C1 position is directly adjacent to the nitrogen, making it highly susceptible to rapid protodeboronation.[18][19] The nitrogen's proximity can also lead to catalyst poisoning by forming stable, inactive palladium complexes. Successful couplings often require carefully optimized conditions, such as the use of milder bases (e.g., CsF, KF), specialized bulky phosphine ligands that promote reductive elimination over side reactions, or the use of more stable boronic ester derivatives.[20]
-
Isoquinoline-3-boronic acid: The reactivity of the 3-isomer is intermediate. While it is on the electron-deficient pyridine ring, it is not directly adjacent to the nitrogen, mitigating some of the severe instability seen with the 1-isomer. However, it remains more prone to decomposition than the 4- or 5-isomers.
Data Summary: A Qualitative Comparison
The following table provides a qualitative summary of the performance and characteristics of key isoquinoline boronic acid isomers based on established principles of chemical reactivity.
| Feature | Isoquinoline-1-BA | Isoquinoline-3-BA | Isoquinoline-4-BA | Isoquinoline-5-BA |
| Relative Stability | Low | Moderate | High | High |
| Susceptibility to Protodeboronation | Very High | Moderate-High | Moderate | Moderate |
| Potential for Catalyst Inhibition | High | Low | Very Low | Very Low |
| General Suzuki Coupling Yields | Variable to Low | Moderate | Good to Excellent | Good to Excellent |
| Key Consideration | Use ester form; requires specialized conditions | Balance reactivity and stability | Workhorse Reagent | Reliable coupling partner |
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to troubleshooting and optimization. The base is critical for activating the boronic acid into a more nucleophilic boronate "ate" complex, which then participates in the key transmetalation step.[3][6][21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Guide: A Validated Protocol and Optimization Strategies
This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is designed to be a self-validating system, with notes on how to adapt it for more challenging isomers.
Representative Protocol: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the vial with a septum-lined cap.
Inert Atmosphere: 3. Thoroughly purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.[11][22]
Reagent Addition: 4. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent. The solvent should be degassed beforehand by bubbling with inert gas for at least 20 minutes.
Reaction Execution: 5. Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. 6. Stir the reaction mixture vigorously for 2-18 hours.
Monitoring: 7. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
Workup: 8. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. 9. Separate the layers. Wash the organic layer with water, then with brine. 10. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: 11. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Optimization Notes for Isomer-Specific Challenges
-
For Challenging Isomers (e.g., Isoquinoline-1-boronic acid):
-
Protect the Boronic Acid: The most effective strategy is to use a more stable derivative, such as the corresponding pinacol boronic ester (BPin) or MIDA boronate, which are more resistant to protodeboronation.[23][24]
-
Choose a Milder Base: If using the boronic acid directly, switch from strong bases like K₃PO₄ or Cs₂CO₃ to milder options like potassium fluoride (KF) or cesium fluoride (CsF).[20]
-
Select Robust Catalysts: Employ modern, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate the reductive elimination step, outcompeting the protodeboronation pathway.[11]
-
-
For Electron-Poor Coupling Partners:
Conclusion and Outlook
While all isoquinoline boronic acid isomers are valuable synthetic building blocks, their performance in Suzuki-Miyaura coupling is not uniform. This compound and isoquinoline-5-boronic acid emerge as the most reliable and versatile isomers for general synthetic applications, offering a favorable combination of reactivity and stability. Their position on the carbocyclic ring minimizes deleterious interactions with the palladium catalyst and reduces susceptibility to the rapid protodeboronation that plagues the 1-isomer.
For researchers tackling the synthesis of complex molecules, understanding the inherent properties of each isomer is paramount. When encountering a challenging coupling, particularly with the 1- or 3-isomers, the first line of defense should be the use of a more stable boronic ester derivative. By coupling this substrate-based strategy with judicious selection of catalysts, ligands, and bases, chemists can successfully incorporate the valuable isoquinoline scaffold into a diverse range of molecular targets.
References
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
-
ChemBK. This compound - Introduction. Available from: [Link]
-
J. Org. Chem. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
J. Am. Chem. Soc. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Available from: [Link]
-
Autechaux. Isoquinoline-4-boronic-acid-hydrochloride. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Chem. Commun. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Nat. Commun. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
Science of Synthesis. Isoquinolines. Available from: [Link]
-
RSC Green Chem. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
-
Molecules (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
University of Kashmir. Chapter 7: Quinolines and Isoquinolines. Available from: [Link]
-
GCW Gandhi Nagar Jammu. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available from: [Link]
-
Int. J. Mol. Sci. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 15. chembk.com [chembk.com]
- 16. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 17. Isoquinoline-5-boronic acid, 97% | Fisher Scientific [fishersci.ca]
- 18. gcwgandhinagar.com [gcwgandhinagar.com]
- 19. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 20. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Isoquinoline-4-boronic Acid and Quinoline-4-boronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers at the forefront of organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, and their functionalization often relies on robust cross-coupling methodologies.[1][2][3][4] Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents.[5][6]
This guide provides an in-depth, objective comparison of the reactivity of two key structural isomers: isoquinoline-4-boronic acid and quinoline-4-boronic acid. By examining their intrinsic electronic and steric properties, we aim to provide field-proven insights and a logical framework for experimental design, enabling scientists to make informed decisions for their specific synthetic challenges.
The Decisive Structural Difference: Nitrogen's Position
The fundamental difference between quinoline and isoquinoline lies in the position of the nitrogen atom within the fused heterocyclic ring system. This seemingly minor change has profound implications for the electronic landscape of the molecule, directly influencing the reactivity of the boronic acid moiety at the C4 position.
-
In quinoline , the nitrogen atom is at position 1. Its electron-withdrawing inductive effect strongly influences the adjacent C2 and C8 positions and, to a lesser extent, the C4 position.
-
In isoquinoline , the nitrogen is at position 2, placing it further from the C4 position compared to quinoline's N1-C4 relationship.
This structural divergence is the primary driver of the differences in their chemical behavior.
Comparative Reactivity Analysis
The efficacy of a Suzuki-Miyaura reaction is governed by a delicate balance of factors, primarily the rate of the desired transmetalation step versus the rate of undesired side reactions, such as protodeboronation.[7][8][9]
Electronic Effects and Transmetalation
The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining and is highly sensitive to the electronic nature of the boronic acid.[10][11]
-
Quinoline-4-boronic acid : The nitrogen atom at the 1-position exerts a significant electron-withdrawing effect on the C4 position. This increased electrophilicity of the C4 carbon can facilitate the transmetalation step. The C-B bond is more polarized, making the aryl group a better nucleophile after activation with a base.
-
This compound : The nitrogen at the 2-position has a less pronounced inductive effect on the C4 carbon. Consequently, the C4 position is comparatively more electron-rich than in the quinoline isomer. This may result in a slightly slower rate of transmetalation under identical conditions.
Therefore, from a purely electronic standpoint, quinoline-4-boronic acid is predicted to be the more reactive coupling partner in the transmetalation step of the Suzuki-Miyaura cycle.
Stability and the Challenge of Protodeboronation
Protodeboronation, the cleavage of the C–B bond by a proton source, is the most common decomposition pathway for heteroaryl boronic acids and a significant challenge in cross-coupling reactions.[9][12] This side reaction is often accelerated under the basic, aqueous conditions required for Suzuki-Miyaura coupling.[13][14]
The propensity for protodeboronation is highly dependent on the electron density at the carbon bearing the boronic acid. Electron-deficient aryl boronic acids are generally more susceptible to this undesired reaction.[13][15]
-
Quinoline-4-boronic acid : Due to the strong electron-withdrawing nature of the N1 atom, the C4 position is more electron-deficient. This makes it more susceptible to nucleophilic attack by hydroxide, a key step in some protodeboronation pathways, and overall more prone to decomposition.
-
This compound : The less electron-deficient nature of its C4 position imparts greater stability against protodeboronation compared to its quinoline counterpart.
This creates a classic reactivity-stability trade-off. While quinoline-4-boronic acid may be more reactive in the desired coupling, it is also inherently less stable under typical reaction conditions.
Steric Considerations
Steric hindrance around the boronic acid moiety can impede the approach of the bulky palladium catalyst complex, slowing the reaction rate.[16][17] In the case of these 4-substituted isomers, the steric environments are subtly different.
-
Quinoline-4-boronic acid : The primary source of potential steric clash comes from the hydrogen atom at the C5 position, which is part of the fused benzene ring.
-
This compound : This isomer also experiences steric influence from the C5-H. However, the overall topology differs.
In practice, for many catalyst systems, the steric differences between these two isomers at the C4 position are not considered a major differentiating factor in their reactivity. Electronic effects and stability are far more dominant.
Quantitative Performance Comparison
While direct, side-by-side kinetic studies are sparse in the literature, we can synthesize expected outcomes based on extensive experimental evidence from related heteroaryl systems. The following table illustrates a hypothetical comparison of reaction yields under identical, non-optimized conditions, designed to probe the intrinsic reactivity and stability.
| Parameter | Quinoline-4-boronic Acid | This compound | Rationale |
| Initial Reaction Rate | Faster | Slower | More electron-deficient C4 in quinoline leads to faster transmetalation. |
| Yield (Short Reaction Time, e.g., 1h) | Potentially Higher | Potentially Lower | Reflects the faster initial reaction rate. |
| Yield (Prolonged Reaction Time, e.g., 12h) | Lower / Decreased | Higher / More Robust | Quinoline isomer is more prone to decomposition (protodeboronation) over time.[9] |
| Required Catalyst Loading | Potentially Lower | Potentially Higher | Higher intrinsic reactivity may allow for lower catalyst usage if the reaction is fast. |
| Optimal Reaction Temperature | Milder | May require more forcing conditions | Higher reactivity allows for lower temperatures to achieve a reasonable rate. |
| Overall Stability | Lower | Higher | Less electron-deficient C4 in isoquinoline enhances stability against protodeboronation.[13] |
Disclaimer: This table represents predicted trends based on established mechanistic principles.[8][18] Actual results are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent).
Experimental Protocol: A Framework for Comparative Analysis
To empirically validate the reactivity of these two boronic acids, a well-designed, parallel experiment is essential. The following protocol provides a robust starting point.
Objective: To compare the reaction rate and final yield of Suzuki-Miyaura coupling of 4-bromotoluene with this compound and quinoline-4-boronic acid.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Causality for each choice is provided in italics.
-
Reaction Setup (Perform for each boronic acid in parallel):
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the respective boronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add a solvent system (e.g., a degassed mixture of Toluene/Water 4:1, 5 mL).
-
Rationale: A biphasic system is classic for Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while water solubilizes the inorganic base and facilitates the activation of the boronic acid.[19]
-
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) with the solvent.
-
Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source for standard Suzuki couplings. 2 mol% is a typical catalyst loading for initial screening.
-
-
Add the catalyst solution to the Schlenk tube.
-
Stir the reaction mixture vigorously at a constant temperature (e.g., 80-90 °C).
-
Rationale: Heating is required to overcome the activation energy for the catalytic cycle steps. Consistent temperature and stirring are crucial for reproducible kinetic data.
-
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by an appropriate analytical technique, such as TLC, GC-MS, or HPLC, by taking aliquots at regular intervals.[10]
-
Rationale: This allows for the construction of a reaction profile (% conversion vs. time) to compare the rates directly, rather than just the final endpoint.
-
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure coupled product.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle involves three primary stages.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation : The organic group (R²) is transferred from the activated boronate species to the Pd(II) center, displacing the halide. This is the key step where the reactivity of the boronic acid matters most.
-
Reductive Elimination : The two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Conclusion and Recommendations
The choice between this compound and quinoline-4-boronic acid is a nuanced one, hinging on a trade-off between reactivity and stability.
-
Quinoline-4-boronic acid is the more electronically activated and thus likely more reactive partner. It is the reagent of choice for rapid couplings, potentially at lower temperatures or with lower catalyst loadings, especially when coupled with highly reactive halides. However, researchers must be vigilant about its lower stability and the increased risk of protodeboronation, which can diminish yields in prolonged or high-temperature reactions.
-
This compound offers superior stability due to its less electron-deficient nature. It is the more robust and reliable choice for reactions that may require longer times or more forcing conditions to proceed. While its intrinsic reactivity is lower, this can often be overcome by optimizing reaction parameters (e.g., increasing temperature, choosing a more active catalyst system).
For drug development professionals, where process robustness and scalability are paramount, the superior stability of This compound may make it the more attractive starting point. For discovery chemists focused on rapid library synthesis, the higher reactivity of quinoline-4-boronic acid might be advantageous, provided reactions are carefully monitored to minimize decomposition. Ultimately, the optimal choice will always be context-dependent, and the experimental framework provided here offers a logical path to making an evidence-based decision.
References
- BenchChem.
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- ChemBK. This compound.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Stief, L., & Speicher, A. (2017). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
- BenchChem. A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
- LookChem. Isoquinoline-4-boronic-acid-hydrochloride.
- Silva, A. M. G., et al. (2016). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling.
- Sigma-Aldrich. 4-Isoquinolineboronic acid.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- ResearchGate.
- Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461-470.
- Liu, R., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
- Organic Chemistry Portal. Suzuki Coupling.
- RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.
- MDPI. (2022).
- Al-Warhi, H. R. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- ResearchGate. Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
- Larionov, E., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Wikipedia.
- ChemicalBook. (2019).
- Wikipedia. Suzuki reaction.
- Khan Academy. (2013). Steric hindrance. YouTube.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- ACS Publications. (2025).
- Tagawa, Y., et al. (1995).
- University of Manchester. (2016).
- RSC Publishing. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted....
- Organic Chemistry Portal. Synthesis of quinolines.
- OUCI.
- Hochlaf, M., et al. (2016).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- ResearchGate.
- RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- PubMed Central.
Sources
- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Quinoline: Synthesis to Application [ouci.dntb.gov.ua]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki Coupling [organic-chemistry.org]
Introduction: The Ubiquity of the Isoquinoline Scaffold and the Limitations of a Single Approach
An In-Depth Guide to Strategic Alternatives in Isoquinoline Synthesis: Moving Beyond Isoquinoline-4-boronic Acid
The isoquinoline motif is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous FDA-approved drugs, including the antihypertensive agent Debrisoquine and the potent anticancer agent Trabectedin. For decades, the Suzuki-Miyaura cross-coupling reaction, leveraging reagents like this compound, has been a workhorse for forging carbon-carbon bonds to this privileged heterocycle. Its reliability and functional group tolerance have made it an indispensable tool.
However, an over-reliance on a single synthetic strategy can stifle innovation and lead to inefficiencies. Challenges such as the stability of boronic acids, the cost of specialized reagents, and the need for specific substitution patterns often necessitate a broader tactical repertoire. This guide provides a comprehensive comparison of robust and innovative alternatives to the this compound-centric approach. We will delve into two primary strategic diversions: the use of alternative organometallic coupling partners and the de novo construction of the isoquinoline core itself. This analysis is supported by experimental data, mechanistic rationale, and detailed protocols to empower researchers in drug development and chemical synthesis to make more informed and strategic decisions.
A Fork in the Synthetic Road: Coupling vs. De Novo Construction
The primary decision point when deviating from the standard boronic acid protocol is whether to functionalize a pre-existing isoquinoline ring or to build the ring from acyclic precursors. Each strategy offers distinct advantages depending on the target molecule's complexity, desired substitution pattern, and the availability of starting materials.
Caption: Strategic decision-making in isoquinoline synthesis.
Part 1: Alternative Coupling Partners for Pre-Formed Isoquinolines
For late-stage functionalization, where the isoquinoline core is already present within a complex molecule, cross-coupling remains the strategy of choice. However, boronic acids are not the only option. The following reagents offer solutions to challenges like stability and reagent preparation.
Comparative Analysis of Alternative Organometallic Reagents
| Reagent Type | Reaction Name | Key Advantages | Key Disadvantages | Typical Catalyst/Conditions |
| Organotrifluoroborates | Suzuki-Miyaura | Highly stable, crystalline solids; easy to handle; slow-release of boronic acid can prevent side reactions. | Requires stoichiometric base (e.g., K2CO3) for activation. | Pd(OAc)2, SPhos; K2CO3, aq. propanol, 80 °C. |
| Organosilanes | Hiyama | Low toxicity; stable to air and moisture; orthogonal to boronic acids. | Requires activation by a fluoride source (e.g., TBAF) or strong base. | Pd(OAc)2, P(t-Bu)3; TBAF, THF, 60 °C. |
| Organostannanes | Stille | High functional group tolerance; mild reaction conditions; no base required. | High toxicity of tin reagents and byproducts; difficult purification. | Pd(PPh3)4, CuI, THF, 50-70 °C. |
| Organozincs | Negishi | High reactivity, often leading to rapid reactions at room temperature. | Limited functional group tolerance; requires anhydrous/anaerobic conditions; reagent preparation can be difficult. | Pd(dppf)Cl2, THF, 25 °C. |
Featured Protocol: Hiyama Coupling of 4-Iodoisoquinoline with an Organosilane
This protocol demonstrates a fluoride-activated Hiyama coupling, which serves as an excellent alternative to the Suzuki-Miyaura reaction, particularly when boronic acid instability is a concern.
Workflow Diagram:
Caption: Experimental workflow for a Hiyama cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoisoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand (e.g., P(t-Bu)3, 0.04 equiv.) under a nitrogen atmosphere.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe, followed by the arylsilane coupling partner (1.2 equiv.).
-
Initiation: Add tetrabutylammonium fluoride (TBAF, 1.5 equiv., as a 1M solution in THF) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylisoquinoline.
Part 2: De Novo Synthesis – Building the Isoquinoline Core from Acyclic Precursors
Comparative Analysis of Key De Novo Synthetic Strategies
| Reaction Name | Precursors | Key Reagents | Primary Product | Advantages | Disadvantages |
| Bischler-Napieralski | β-Phenylethylamine + Acyl Chloride | POCl3, PCl5, PPA | 3,4-Dihydroisoquinoline (requires subsequent oxidation) | Highly reliable, versatile for 1-substituted isoquinolines. | Requires electron-rich arenes; harsh dehydrating conditions. |
| Pictet-Spengler | β-Phenylethylamine + Aldehyde/Ketone | Protic or Lewis Acid (e.g., TFA, HCl) | Tetrahydroisoquinoline (requires oxidation) | Mild conditions, can be enantioselective, powerful for natural product synthesis. | Primarily yields the tetrahydro- variant; requires activating groups on the arene. |
| Pomeranz-Fritsch | Benzaldehyde + Aminoacetal | Strong Acid (e.g., H2SO4, PPA) | Isoquinoline | Access to isoquinolines unsubstituted at C1, C3, C4. | Can suffer from low yields; sensitive to substitution patterns. |
| C-H Annulation | Benzimide + Alkyne | Transition Metal Catalyst (e.g., [RhCp*Cl2]2) | Substituted Isoquinolone | High atom economy, novel substitution patterns. | Requires directing group, expensive catalyst, limited to specific substrate classes. |
Featured Protocol: Bischler-Napieralski Synthesis of a 1-Methyl-3,4-dihydroisoquinoline
This two-step sequence is a cornerstone of isoquinoline synthesis, first forming an amide and then cyclizing it under dehydrating conditions.
Mechanistic Overview:
A Comprehensive Guide to the Structural Validation of Compounds Synthesized Using Isoquinoline-4-Boronic Acid: A Comparative Analysis of Analytical Techniques
For Immediate Publication
Introduction
Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The synthesis of novel isoquinoline-containing compounds is therefore a critical activity in drug discovery. Isoquinoline-4-boronic acid has emerged as a key building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2] The purity and structural integrity of the resulting compounds are paramount, as even minor impurities can significantly impact biological activity and downstream applications.[3]
This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of compounds synthesized using this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols. We will explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
Chapter 1: The Synthetic Context - Understanding the Starting Material and Common Reactions
A robust validation strategy begins with a thorough understanding of the starting materials and the intended chemical transformation.
1.1. Properties of this compound
This compound (C₉H₈BNO₂) is a solid with a molecular weight of approximately 172.98 g/mol .[4] Like many boronic acids, it can be prone to dehydration to form a cyclic trimer known as a boroxine.[5] This potential impurity is important to consider during the analysis of both the starting material and the final product. The purity of the boronic acid reagent is crucial as impurities can lead to unwanted side products and interfere with the catalytic cycle of the cross-coupling reaction.[3]
1.2. The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming C-C bonds.[6] The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Researcher's Guide to the Spectroscopic Characterization of Isoquinoline-4-Boronic Acid and its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks is paramount to the success of a synthetic campaign. Isoquinoline-4-boronic acid, a key intermediate in the synthesis of a variety of biologically active compounds, is no exception. This guide provides an in-depth comparison of the spectroscopic data for this compound and its isomers, offering insights into their unique spectral fingerprints and providing the foundational knowledge for confident quality assessment.
Introduction to Isoquinoline Boronic Acids: Versatile Scaffolds in Medicinal Chemistry
The isoquinoline motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a boronic acid moiety at various positions on the isoquinoline ring system opens up a vast chemical space for the synthesis of novel compounds through reactions like the Suzuki-Miyaura cross-coupling. This versatility makes isoquinoline boronic acids highly valuable starting materials for the development of new therapeutic agents. However, the isomeric position of the boronic acid group significantly influences the electronic and steric properties of the molecule, which in turn is reflected in its spectroscopic data. Accurate interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is therefore crucial for distinguishing between isomers and ensuring the identity and purity of the material.
Spectroscopic Data Analysis: A Comparative Approach
This section details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and its common alternatives, isoquinoline-5-boronic acid, isoquinoline-7-boronic acid, and the related quinoline-4-boronic acid. While complete experimental spectra for all compounds are not consistently available in the public domain, this guide synthesizes available data and predictive knowledge to offer a robust comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound and its isomers, the expected molecular ion peak will correspond to its monoisotopic mass of 173.06 g/mol .
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | C₉H₈BNO₂ | 172.98 | 174.07 | Loss of H₂O, loss of B(OH)₂, fragmentation of the isoquinoline ring |
| Isoquinoline-5-boronic acid | C₉H₈BNO₂ | 172.98 | 174.07 | Similar to the 4-isomer, with potential minor differences in fragment intensities |
| Isoquinoline-7-boronic acid | C₉H₈BNO₂ | 172.98 | 174.07 | Similar to the 4-isomer, with potential minor differences in fragment intensities |
| Quinoline-4-boronic acid | C₉H₈BNO₂ | 172.98 | 174.07 | Similar to the isoquinoline isomers, with fragmentation characteristic of the quinoline core |
Note: Boronic acids are known to undergo dehydration to form boroxines (cyclic trimers) in the mass spectrometer, which can lead to the observation of higher mass ions. The presence of these species can complicate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it an indispensable tool for structural elucidation and isomer differentiation.
¹H NMR Spectroscopy: The proton NMR spectra of isoquinoline boronic acids are characterized by signals in the aromatic region (typically 7.0-9.5 ppm). The chemical shifts and coupling constants of these protons are highly sensitive to the position of the boronic acid group.
¹³C NMR Spectroscopy: The carbon NMR spectra provide information on the carbon framework of the molecule. The carbon atom attached to the boron atom (ipso-carbon) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus.
Comparative ¹H and ¹³C NMR Data (Predicted and Experimental):
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | Distinct set of aromatic protons with specific coupling patterns. The proton at C3 will likely be a singlet or a narrow doublet. | Aromatic carbons in the range of 120-150 ppm. The chemical shift of the ipso-carbon at C4 will be characteristic. |
| Isoquinoline-5-boronic acid | A different pattern of aromatic signals compared to the 4-isomer due to the different substitution pattern. | The chemical shift of the ipso-carbon at C5 and the surrounding carbons will differ from the 4-isomer. |
| Isoquinoline-7-boronic acid | Unique set of aromatic proton signals reflecting the substitution at the 7-position. | The chemical shift of the ipso-carbon at C7 and the surrounding carbons will be distinct. |
| Quinoline-4-boronic acid | Aromatic signals characteristic of the quinoline ring system, which will differ from the isoquinoline isomers. | The carbon chemical shifts will reflect the quinoline scaffold. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
Experimental Protocols for Spectroscopic Analysis
To ensure high-quality and reproducible data, the following experimental protocols are recommended.
Workflow for Spectroscopic Quality Control
Caption: Workflow for the spectroscopic quality control of isoquinoline boronic acids.
Step-by-Step NMR Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in an NMR tube. DMSO-d₆ is often a good choice as the B(OH)₂ protons are more likely to be observed.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans and an appropriate relaxation delay to ensure quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Assign the ¹³C NMR signals based on their chemical shifts and comparison with predicted values or literature data.
-
Step-by-Step MS Protocol
-
Sample Preparation: Prepare a dilute solution of the boronic acid (typically 1-10 µg/mL) in a solvent suitable for the ionization technique (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization - ESI).
-
MS Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If necessary, acquire data in negative ion mode to observe the [M-H]⁻ ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information for structural confirmation.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that it corresponds to the expected molecular weight.
-
Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
-
Be aware of the potential for boroxine formation and other adducts.
-
Causality Behind Experimental Choices
-
Choice of NMR Solvent: The choice of deuterated solvent is critical. While CDCl₃ is common, it can sometimes lead to the formation of boronic esters with residual water or methanol, complicating the spectrum. DMSO-d₆ is often preferred for boronic acids as it is a polar aprotic solvent that can help to observe the acidic B(OH)₂ protons.
-
MS Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like isoquinoline boronic acids, as it typically results in minimal fragmentation and a prominent molecular ion peak.
Conclusion: Ensuring Confidence in Your Starting Materials
The rigorous spectroscopic analysis of this compound and its isomers is a critical step in any research and development program. By understanding the nuances of their NMR and MS data, researchers can confidently verify the identity, purity, and isomeric integrity of their starting materials. This guide provides a foundational framework for this analysis, empowering scientists to make informed decisions and accelerate their path to discovery.
References
Due to the limited availability of publicly accessible, comprehensive spectroscopic data for this compound and its isomers in peer-reviewed literature, this guide has been compiled using a combination of data from commercial supplier databases, predictive tools, and general principles of spectroscopic interpretation for this class of compounds. Researchers are encouraged to acquire their own analytical data for critical applications.
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Isoquinoline-4-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural integrity of building blocks is paramount. Isoquinoline-4-boronic acid, a key intermediate in the synthesis of a multitude of biologically active compounds and functional materials, is no exception. Its purity directly impacts reaction yields, impurity profiles of final products, and ultimately, the validity of downstream biological or material science data. This guide provides an in-depth comparison of robust analytical methodologies for the comprehensive purity assessment of commercially available this compound, grounded in practical, field-proven insights.
The Criticality of Purity: Understanding Potential Impurities
The utility of this compound is intrinsically linked to its purity. Impurities can arise from the synthetic route employed in its manufacture or from degradation upon storage. A common synthetic pathway to this compound involves the bromination of isoquinoline to yield 4-bromoisoquinoline, followed by a lithium-halogen exchange and subsequent borylation.[1][2] This process, while effective, can introduce several classes of impurities that must be monitored.
Potential Process-Related Impurities:
-
Unreacted Starting Materials and Intermediates: Residual isoquinoline and 4-bromoisoquinoline are common process-related impurities.
-
Homocoupling Products: During the borylation step, side reactions can lead to the formation of isoquinoline dimers.
-
Hydrolysis Products: Boronic acids are susceptible to hydrolysis, which can lead to the formation of boric acid and isoquinoline.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the monomeric form in solution, the presence of significant amounts of boroxine can affect the stoichiometry of subsequent reactions.
Degradation Impurities:
-
Oxidation Products: Exposure to air and light can lead to the formation of various oxidized byproducts.
-
Polymeric Materials: Over time, boronic acids can polymerize, especially if not stored under appropriate conditions.
Given this impurity landscape, a multi-pronged analytical approach is essential for a comprehensive purity assessment. This guide will focus on two powerful and complementary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the separation and quantification of organic impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.
Comparative Analysis of Purity Assessment Methodologies
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Primary/Secondary | Secondary method requiring a reference standard of the analyte for quantification. | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[3][4] |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap. |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC, but can be enhanced with high-field instruments. |
| Speed | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-40 minutes.[5] | Method development is often faster. Analysis time per sample is typically shorter, around 10-20 minutes. |
| Information Provided | Relative purity based on peak area percentage. | Absolute purity (w/w %). Provides structural information on impurities. |
In-Depth Experimental Protocols
I. HPLC-UV Method for Impurity Profiling
Rationale: A well-developed reversed-phase HPLC method is the cornerstone of purity assessment, offering the ability to separate and quantify a wide range of potential impurities. The choice of a C18 stationary phase provides good retention for the aromatic isoquinoline core, while a gradient elution with an acidified mobile phase ensures sharp peak shapes and good resolution.
Experimental Workflow:
Caption: HPLC-UV Experimental Workflow for Purity Assessment.
Detailed Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, analytical grade.
-
This compound sample.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify known impurities by comparing their retention times with those of reference standards, if available.
-
Self-Validation and Trustworthiness: The robustness of this method is ensured by system suitability tests. Before sample analysis, inject a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates. This ensures the system is performing correctly and the results are reliable.
II. Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that provides a direct measure of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4] By comparing the integral of a specific proton signal from this compound to that of a certified internal standard of known concentration, the absolute purity can be determined with high accuracy.
Experimental Workflow:
Caption: qNMR Experimental Workflow for Absolute Purity Assessment.
Detailed Protocol:
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Reagents and Solvents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Accurately weigh an appropriate amount of the certified internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals to be integrated.
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the absolute purity using the following equation:
Purity (w/w %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Self-Validation and Trustworthiness: The choice of a certified internal standard with a well-defined purity is crucial for the accuracy of the qNMR measurement. The use of a long relaxation delay is a critical parameter to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration and, therefore, a trustworthy result.
Data Presentation and Interpretation
Hypothetical HPLC-UV Purity Analysis of a Commercial Batch of this compound:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (Tentative) |
| 1 | 3.5 | 1,200 | 0.1 | Isoquinoline |
| 2 | 12.8 | 9,850,000 | 98.5 | This compound |
| 3 | 15.2 | 98,000 | 1.0 | 4-Bromoisoquinoline |
| 4 | 18.9 | 40,800 | 0.4 | Unknown |
| Total | 10,000,000 | 100.0 |
In this example, the purity by HPLC-UV is 98.5%. The presence of potential starting material (isoquinoline) and intermediate (4-bromoisoquinoline) is noted.
Hypothetical qNMR Purity Analysis of the Same Batch:
| Parameter | Value |
| Mass of this compound (manalyte) | 12.50 mg |
| Mass of Maleic Acid (mstd) | 6.25 mg |
| Purity of Maleic Acid (Pstd) | 99.9% |
| Integral of Analyte Signal (Ianalyte) | 1.00 |
| Number of Protons (Nanalyte) | 1 |
| Integral of Standard Signal (Istd) | 1.05 |
| Number of Protons (Nstd) | 2 |
| Molecular Weight of Analyte (MWanalyte) | 172.98 g/mol |
| Molecular Weight of Standard (MWstd) | 116.07 g/mol |
| Calculated Absolute Purity (w/w %) | 97.8% |
The qNMR result of 97.8% provides an absolute purity value, which is often slightly lower than the relative purity obtained by HPLC-UV, as qNMR accounts for non-UV active impurities and residual solvents.
Conclusion: A Synergistic Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of commercially available this compound, a synergistic approach employing both HPLC-UV and qNMR is highly recommended. HPLC-UV excels at providing a detailed impurity profile, separating and quantifying even trace levels of structurally related impurities. In contrast, qNMR offers an accurate and precise determination of the absolute purity of the material, serving as an orthogonal and confirmatory technique. By leveraging the strengths of both methodologies, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical building block, thereby fostering confidence in their synthetic endeavors and the reliability of their final products.
References
-
PrepChem. Synthesis of 4-Bromoisoquinoline. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]
-
qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
NIH. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Revue Roumaine de Chimie. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. [Link]
-
NIH. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. [Link]
-
Science.gov. sensitive hplc-uv method: Topics by Science.gov. [Link]
-
University of Bath's research portal. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]
-
RSC Publishing. 17O NMR studies of boronic acids and their derivatives. [Link]
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
PubMed. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]
-
ResearchGate. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]
-
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
Sources
Harnessing the Synergy of Privileged Scaffolds: A Comparative Guide to Isoquinoline-Boronic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic combination of well-established pharmacophores represents a powerful approach in the quest for novel therapeutics. This guide provides an in-depth technical comparison of drug discovery programs centered around the isoquinoline-boronic acid scaffold and its close analogs. By examining the rationale behind experimental design, presenting comparative data, and detailing methodologies, we aim to equip fellow scientists with the insights necessary to navigate this promising area of medicinal chemistry.
The isoquinoline framework is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] Similarly, the boronic acid moiety has garnered significant attention, particularly after the clinical success of drugs like bortezomib.[4][5] Its ability to form reversible covalent bonds with serine, threonine, or other nucleophilic residues in enzyme active sites offers a unique mechanism for potent and selective inhibition.[4][5] The logical convergence of these two scaffolds—the isoquinoline-4-boronic acid motif—presents a compelling starting point for the design of novel enzyme inhibitors.
While a blockbuster drug directly derived from the this compound parent scaffold has yet to emerge, several research programs have explored closely related structures with significant success. This guide will delve into a key case study of boronic acid-containing pyrazolo[4,3-f]quinolines, a fused isoquinoline analog, to illustrate the principles and potential of this compound class.[6] We will then draw comparisons to the broader landscape of isoquinoline and boronic acid-based drug discovery to provide a comprehensive perspective.
Case Study: Pyrazolo[4,3-f]quinoline-Boronic Acids as Dual CLK/ROCK Inhibitors for Oncology
A notable example of a successful drug discovery program leveraging a fused isoquinoline-boronic acid scaffold is the development of dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[6] Both kinases are implicated in cancer cell proliferation, survival, and metastasis, making a dual-inhibitor an attractive therapeutic strategy.
Rationale for Target and Scaffold Selection
The selection of the pyrazolo[4,3-f]quinoline core was a strategic choice, building upon the known kinase-inhibiting properties of related heterocyclic systems. The incorporation of a boronic acid at the 3-position of the phenyl group was hypothesized to facilitate covalent interaction with key residues in the kinase active site, thereby enhancing potency and selectivity. This approach is grounded in the established mechanism of boronic acid-based enzyme inhibitors.[2]
Structure-Activity Relationship (SAR) and Lead Optimization
The drug discovery program proceeded through a systematic SAR exploration, synthesizing and evaluating a library of analogs to identify key structural features influencing potency and selectivity. The lead compounds, HSD1400 and HSD1791, emerged from this process.[6]
| Compound | Structure | CLK1 Inhibition (25 nM) | CLK2 Inhibition (25 nM) | ROCK2 Inhibition (25 nM) | Caki-1 (Renal Cancer) Cell Growth Inhibition (IC50) | K562 (Leukemia) Cell Growth Inhibition (IC50) |
| HSD1400 | 3-(dihydroxyboraneyl)-N-(piperidin-4-yl)-7-(pyrrolidin-1-yl)-3H-pyrazolo[4,3-f]quinoline-1-carboxamide | >70% | >70% | >70% | Potent | Potent |
| HSD1791 | 3-(dihydroxyboraneyl)-N,1-dimethyl-N-(piperidin-4-yl)-7-(pyrrolidin-1-yl)-3H-pyrazolo[4,3-f]quinoline-1-carboxamide | >70% | >70% | >70% | Potent | Potent |
Data summarized from a study on boronic acid-containing pyrazolo[4,3-f]quinoline compounds.[6]
Key findings from the SAR studies included:
-
The boronic acid moiety was essential for high potency. Analogs lacking this group showed significantly reduced activity.
-
Substitutions on the pyrazolo[4,3-f]quinoline core modulated selectivity. For instance, the addition of a methyl group at the C1 position in HSD1791 altered its selectivity profile against different CLK isoforms compared to HSD1400.[6]
-
The piperidinyl-carboxamide side chain was critical for engaging with the solvent-exposed region of the kinase, contributing to overall binding affinity.
Mechanism of Action: Dual Kinase Inhibition and Cellular Effects
The lead compounds demonstrated potent, dual inhibition of CLK and ROCK kinases. This dual activity translated into significant anti-proliferative effects in renal and leukemia cancer cell lines.[6] Further mechanistic studies revealed that these compounds induce DNA damage, evidenced by the upregulation of p-H2AX, and promote cell cycle arrest.[6]
Experimental Protocols
To ensure scientific integrity and enable replication, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of isoquinoline-boronic acid derivatives, based on established procedures.[6]
General Synthesis of Pyrazolo[4,3-f]quinoline-Boronic Acids
A multi-component reaction strategy, such as a Povarov/Doebner-type reaction, can be employed for the efficient synthesis of the core scaffold.[6]
Step 1: Synthesis of the Pyrazolo[4,3-f]quinoline Core
-
To a solution of a substituted aniline (1.0 equiv.) in a suitable solvent (e.g., ethanol), add a substituted aldehyde (1.1 equiv.) and a ketone (1.2 equiv.).
-
Heat the reaction mixture under reflux for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[4,3-f]quinoline core.
Step 2: Introduction of the Boronic Acid Moiety
-
The boronic acid group is typically introduced via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) if a suitable halogenated precursor of the pyrazolo[4,3-f]quinoline is synthesized.
-
Alternatively, the boronic acid functionality can be incorporated into one of the starting materials for the multi-component reaction.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Prepare a reaction mixture containing the kinase of interest (e.g., CLK1, ROCK2), the substrate (e.g., a generic kinase substrate peptide), and ATP in a suitable kinase buffer.
-
Add varying concentrations of the test compound (e.g., HSD1400) to the reaction mixture in a 384-well plate.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Seed cancer cells (e.g., Caki-1, K562) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Scientific Rationale
Diagrams are essential for conveying complex biological pathways and experimental workflows.
ROCK Signaling Pathway and Inhibition
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking isoquinoline-4-boronic acid against other coupling partners"
An In-Depth Comparative Guide to the Functionalization of the Isoquinoline Core: Benchmarking Isoquinoline-4-Boronic Acid in Suzuki-Miyaura Coupling Against Alternative Methodologies
Introduction: The Privileged Isoquinoline Scaffold in Modern Chemistry
The isoquinoline nucleus is a cornerstone structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Specifically, the introduction of aryl, heteroaryl, or alkyl groups at the C-4 position is a critical strategy for modulating biological activity and tuning photophysical properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing this compound or its esters, has become a benchmark method for forging this crucial C-C bond.[3][4]
However, the "best" synthetic route is rarely a one-size-fits-all solution. The inherent reactivity, functional group tolerance, and stability of the coupling partners can dramatically influence reaction outcomes. This guide provides a comprehensive, data-driven comparison of this compound in Suzuki-Miyaura coupling against other prominent cross-coupling methodologies. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach to empower researchers in selecting the optimal strategy for their specific synthetic challenge.
The Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide.[5] Its widespread adoption is a testament to its versatility and the generally favorable characteristics of its reagents.
Core Advantages:
-
Reagent Stability and Low Toxicity: Boronic acids are generally stable to air and moisture, and their inorganic byproducts are considered environmentally benign and non-toxic compared to alternatives.[5][6]
-
Commercial Availability: A vast library of boronic acids and their derivatives are commercially available, facilitating rapid synthesis and derivatization.[6]
-
Mild Reaction Conditions: The reaction typically proceeds under mild conditions, showing tolerance for a wide array of functional groups.[5]
Challenges and Considerations:
-
Protodeboronation: A common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom, reducing the yield of the desired product. This can be particularly problematic with electron-rich or certain heteroaryl boronic acids.[7][8]
-
Reagent Instability: While generally stable, some heterocyclic boronic acids can be prone to degradation or trimerization upon storage, which can complicate reaction stoichiometry and reproducibility.[9] The use of more stable surrogates like pinacol esters or MIDA boronates can circumvent this issue.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Alternative Coupling Methodologies
While Suzuki-Miyaura coupling is the benchmark, other named reactions offer distinct advantages, particularly when dealing with sensitive substrates or when aiming for different reactivity profiles.
Stille Coupling: The Functional Group Champion
The Stille reaction pairs an organohalide with an organotin reagent (organostannane).[10][11] Its primary advantage lies in the stability and high functional group tolerance of the organostannane partner.
-
Key Advantage: Organostannanes are generally inert to moisture and air and are compatible with a vast range of functional groups, making them suitable for complex, late-stage syntheses.[6][11]
-
Major Drawback: The primary limitation is the high toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture, which can complicate purification.[6][10]
Negishi Coupling: The Reactivity Powerhouse
The Negishi coupling utilizes highly reactive organozinc reagents.[12][13] This heightened reactivity allows for the coupling of less reactive partners and can often be performed under milder conditions than other methods.
-
Key Advantage: Organozinc reagents exhibit high reactivity and good functional group tolerance, enabling challenging couplings that might fail with other methods.[12][14] The toxicity profile is also more favorable than that of organostannanes.[14]
-
Major Drawback: The primary challenge is the moisture and air sensitivity of organozinc reagents, which necessitates the use of anhydrous, inert atmosphere techniques for their preparation and use.
Kumada Coupling: The Economical Precursor
As one of the first reported catalytic cross-coupling methods, the Kumada coupling employs a Grignard reagent (organomagnesium) as the nucleophile.[15][16]
-
Key Advantage: Grignard reagents are inexpensive and readily prepared, making this an economically attractive method, especially for large-scale synthesis.[16][17]
-
Major Drawback: The high basicity and nucleophilicity of Grignard reagents severely limit functional group tolerance. They are incompatible with acidic protons (e.g., alcohols, amines) and many carbonyl compounds, restricting their use to robust substrates.[17]
Direct C-H Activation: The Atom-Economical Frontier
A paradigm shift from traditional cross-coupling, direct C-H activation (or functionalization) bypasses the need to pre-install a handle (like a boron or tin group) on the isoquinoline core. Instead, a transition metal catalyst activates a C-H bond directly for coupling.
-
Key Advantage: This approach is highly atom-economical, avoiding extra synthetic steps for pre-functionalization and reducing waste.[18][19]
-
Major Drawback: Regioselectivity can be a significant challenge, often requiring directing groups to guide the catalyst to the desired C-H bond. Reaction conditions can sometimes be harsher, and the substrate scope may be more limited compared to traditional methods.[19]
Caption: Comparative workflows for synthesizing 4-aryl-isoquinolines.
Head-to-Head Performance Data Summary
The choice of coupling partner is a multi-faceted decision. The following table summarizes the key performance indicators for each methodology, providing a framework for experimental design.
| Coupling Method | Organometallic Reagent | Typical Yields | Functional Group Tolerance | Reagent Stability | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Good to Excellent | Good to Excellent | Generally Air/Moisture Stable | Low toxicity, vast reagent availability, easy purification.[5][6] | Potential for protodeboronation, some heteroaryl reagents are unstable.[8][9] |
| Stille | Organotin (R-SnR'₃) | Good to Excellent | Excellent | Air/Moisture Stable | Highly tolerant of diverse functional groups.[6][11] | High toxicity of tin reagents, difficult purification.[6][10] |
| Negishi | Organozinc (R-ZnX) | Good to Excellent | Very Good | Moisture/Air Sensitive | High reactivity, good for challenging couplings, less toxic than tin.[12][14] | Requires strict anhydrous/inert atmosphere techniques. |
| Kumada | Organomagnesium (R-MgX) | Moderate to Good | Poor | Moisture/Air Sensitive | Inexpensive and readily available reagents.[16][17] | Poor functional group tolerance due to high basicity.[17] |
| C-H Activation | N/A (Direct Coupling) | Variable | Moderate to Good | N/A | Atom-economical, avoids pre-functionalization steps.[18][19] | Regioselectivity challenges, may require directing groups or harsher conditions. |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the key coupling reactions discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized representation and may require optimization for specific substrates.
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 4-bromoisoquinoline, the arylboronic acid, and K₂CO₃.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Seal the vessel tightly with a screw cap.
-
Place the vessel in a preheated oil bath or heating mantle at 100 °C.
-
Stir the reaction mixture overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-arylisoquinoline.[20]
Protocol 2: General Procedure for Stille Coupling
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Additive (Optional, e.g., CuI, 10 mol%)
-
Degassed Anhydrous Solvent (e.g., DMF or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromoisoquinoline and the palladium catalyst.
-
Add the degassed solvent via syringe, followed by the organostannane reagent.
-
If using an additive like CuI, add it at this stage.
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite to remove palladium black.
-
The organic layer is typically washed with an aqueous potassium fluoride (KF) solution to precipitate tin byproducts, followed by water and brine washes.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]
Conclusion and Strategic Recommendations
The functionalization of the isoquinoline C-4 position is a well-trodden path in synthetic chemistry, with multiple reliable methods at the researcher's disposal.
-
This compound coupled via the Suzuki-Miyaura reaction remains the gold standard and the recommended first choice for most applications. Its operational simplicity, mild conditions, and favorable environmental profile are significant advantages.[6]
-
For late-stage functionalization on complex molecules bearing sensitive functional groups, the Stille coupling offers a superior tolerance, provided the challenges of toxicity and purification can be managed.[6][11]
-
When reactivity is paramount and other methods fail, the Negishi coupling provides a powerful alternative, assuming the laboratory is equipped for handling air-sensitive reagents.[14]
-
The Kumada coupling is a viable, cost-effective option for simple, robust substrates where functional group incompatibility is not a concern.[17]
-
Finally, direct C-H activation represents the future of efficient synthesis. While still evolving, it should be considered for projects where atom economy is a primary driver and the challenges of regioselectivity can be overcome.
The optimal choice is ultimately dictated by the specific molecular target, the presence of other functional groups, project scale, and available resources. A thorough understanding of the strengths and weaknesses of each coupling partner is crucial for successful and efficient synthesis.
References
- A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.
-
Yang, Y., et al. (2018). Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones. Journal of Organic Chemistry, 83(6), 3348-3353. [Link]
-
Yan, C., Liu, Y., & Wang, Q. (2015). Direct C-H Allylation of N-Acyl/Sulfonyl Tetrahydroisoquinolines and Analogues. Organic Letters, 17(22), 5714-5717. [Link]
-
Rh(III)-Catalyzed Regioselective Annulations of 3-Arylisoxazolones and 3-Aryl-1,4,2-dioxazol-5-ones with Propargyl Alcohols: Access to 4-Arylisoquinolines and 4-Arylisoquinolones. (2021). Organic Letters, 23(15), 5952-5957. [Link]
-
5-Aryloxazolidines as Reagents for Double Alkylation of Arenes: A Novel Synthesis of 4-Aryltetrahydroisoquinolines. (2021). The Journal of Organic Chemistry, 86(21), 15307-15317. [Link]
-
Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. (2009). Journal of the American Chemical Society. [Link]
-
Negishi cross-coupling reactions using the organozinc reagents 6a and 6g. ResearchGate. [Link]
- A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines. Benchchem.
-
Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. National Institutes of Health (NIH). [Link]
-
Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
-
Rh(III)-Catalyzed Regioselective Annulations of 3-Arylisoxazolones and 3-Aryl-1,4,2-dioxazol-5-ones with Propargyl Alcohols: Access to 4-Arylisoquinolines and 4-Arylisoquinolones. (2021). PubMed. [Link]
-
Synthesis of 4-aryl tetrahydroisoquinolines. ResearchGate. [Link]
-
Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. (2009). Journal of Combinatorial Chemistry, 11(5), 895-899. [Link]
-
Kumada Coupling. Organic Chemistry Portal. [Link]
-
Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. (2024). ResearchGate. [Link]
-
Kumada coupling. Wikipedia. [Link]
-
Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science (RSC Publishing). [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. (2020). Journal of the American Chemical Society. [Link]
-
Kumada Coupling. NROChemistry. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Enantioselective Dearomative Arylation of Isoquinolines. ACS Catalysis. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. MDPI. [Link]
-
Negishi cross coupling. J&K Scientific LLC. [Link]
-
Suzuki coupling with Bromoalkyne and boronic acid. Reddit. [Link]
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. National Institutes of Health (NIH). [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts. Organic Letters. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. Kumada coupling - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
A Comparative Guide to Synthetic Routes Enabled by Isoquinoline-4-Boronic Acid: A Versatile Building Block in Modern Chemistry
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3] Consequently, the development of efficient and versatile methods for its functionalization is of paramount importance to researchers in drug discovery and organic synthesis. Among the various synthetic intermediates, isoquinoline-4-boronic acid has emerged as a particularly powerful and versatile building block. Its unique reactivity profile allows for the strategic introduction of diverse substituents at the C-4 position, a site often crucial for modulating biological activity.
This guide provides a comprehensive literature review and comparative analysis of the key synthetic transformations enabled by this compound. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and objectively compare their performance against alternative synthetic strategies.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and broad substrate scope.[4][5][6] When applied to this compound, it provides a highly efficient and direct route to 4-arylisoquinolines, a structural motif present in many pharmacologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst, typically in the Pd(0) oxidation state. The choice of a palladium catalyst is driven by its ability to readily cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of the reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (the isoquinoline moiety) to the Pd(II) center, displacing the halide. The base is crucial for activating the boronic acid and facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to re-enter the cycle.[5][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Suzuki vs. Alternative Routes
The use of this compound in Suzuki-Miyaura reactions offers distinct advantages over other methods for synthesizing 4-arylisoquinolines, such as the direct C-H arylation of isoquinoline or coupling reactions starting from 4-haloisoquinolines.
| Feature | Suzuki-Miyaura Coupling (with this compound) | Direct C-H Arylation (of Isoquinoline) | Coupling of 4-Haloisoquinolines |
| Starting Material | This compound | Isoquinoline | 4-Bromo or 4-Iodoisoquinoline |
| Key Advantage | High regioselectivity, mild conditions, broad functional group tolerance.[4][8] | Atom economy (no pre-functionalization). | Utilizes commercially available or readily synthesized halides. |
| Key Disadvantage | Requires synthesis of the boronic acid precursor. | Often requires harsh conditions, directing groups, or suffers from poor regioselectivity (C1 vs. C4).[9][10] | Halides are less reactive; may require harsher conditions or more active catalysts. |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Rh(III) complexes | Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands |
| Reaction Conditions | Mild base (e.g., Na₂CO₃, K₂CO₃), often < 100 °C.[7] | Often requires high temperatures (>100 °C) and strong oxidants.[10] | Can require strong bases (e.g., NaOtBu) and higher temperatures. |
| Yields | Generally good to excellent (70-95%).[11] | Variable, often moderate. | Good to excellent, but dependent on halide reactivity. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative synthesis based on established literature and should be adapted for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl halide (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as dioxane/water (4:1) or DMF. The choice of solvent is critical for solubility and reaction kinetics.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to afford the desired 4-arylisoquinoline.
Copper-Catalyzed Chan-Lam Coupling: An Efficient Path to C-N and C-O Bonds
While palladium catalysis dominates C-C bond formation, copper-catalyzed reactions have become indispensable for constructing carbon-heteroatom bonds. The Chan-Lam coupling provides a powerful method for forming C-N and C-O bonds, reacting an organoboronic acid with an amine or alcohol.[12][13] This reaction is a valuable alternative to the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions with a more economical catalyst.[14] Using this compound, this method grants access to 4-aminoisoquinolines and 4-alkoxy/aryloxyisoquinolines.
Mechanistic Rationale
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction. However, a widely proposed pathway involves a Cu(II) catalyst.
-
Ligand Exchange: The Cu(II) salt coordinates with the amine/alcohol and the boronic acid.
-
Transmetalation: The isoquinoline group is transferred from the boron atom to the copper center.
-
Reductive Elimination: The C-N or C-O bond is formed via reductive elimination from a transient Cu(III) intermediate, regenerating a Cu(I) species.[12]
-
Re-oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, allowing the reaction to be run open to the air.[13][15]
Caption: Proposed catalytic cycle of the Chan-Lam C-N/C-O coupling reaction.
Comparative Analysis: Chan-Lam vs. Buchwald-Hartwig Amination
The Chan-Lam coupling offers a practical alternative to the more established palladium-catalyzed Buchwald-Hartwig amination for accessing C4-aminated isoquinolines.
| Feature | Chan-Lam Coupling (with this compound) | Buchwald-Hartwig Amination (with 4-Haloisoquinoline) |
| Catalyst | Copper (e.g., Cu(OAc)₂, CuO).[12][13] | Palladium (e.g., Pd₂(dba)₃). |
| Cost | Catalyst is significantly more economical. | Palladium catalysts and required phosphine ligands are expensive. |
| Reaction Conditions | Often aerobic (open flask), room temperature to moderate heat.[12][14] | Strictly anaerobic (inert atmosphere), often requires elevated temperatures. |
| Base | Often a mild organic base (e.g., pyridine, Et₃N) or no base.[16] | Requires a strong base (e.g., NaOtBu, K₃PO₄). |
| Ligands | Often ligandless or uses simple N-based ligands like pyridine.[12] | Requires specialized, often air-sensitive, phosphine ligands. |
| Substrate Scope | Good for a range of amines and alcohols. Reactivity can be lower for less nucleophilic amines.[16] | Extremely broad scope, including challenging, sterically hindered amines. |
Experimental Protocol: General Procedure for Chan-Lam Amination
This protocol is a representative synthesis based on established literature and should be adapted for specific substrates.
-
Reagent Preparation: In a reaction vial, combine this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and copper(II) acetate (10-20 mol%).
-
Solvent and Additives: Add a suitable solvent such as dichloromethane (DCM) or methanol. In many cases, an organic base like pyridine (2.0 equiv) is added to facilitate the reaction. Molecular sieves can be added to minimize side reactions caused by water.[15]
-
Reaction Execution: Stir the mixture vigorously at room temperature, open to the atmosphere, for 12-48 hours. The reaction progress can be monitored by LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the pure 4-aminoisoquinoline product.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its utility in robust and high-yielding transformations like the Suzuki-Miyaura and Chan-Lam couplings provides chemists with reliable and efficient pathways to C-4 functionalized isoquinolines.
-
For C-C bond formation , the Suzuki-Miyaura coupling offers unparalleled regioselectivity and functional group tolerance, making it superior to methods like direct C-H activation which often struggle with control and require harsh conditions.
-
For C-N and C-O bond formation , the Chan-Lam coupling presents an economically and environmentally attractive alternative to palladium-catalyzed methods, leveraging an earth-abundant metal and often proceeding under ambient, aerobic conditions.
The continued exploration of this compound in novel synthetic methodologies will undoubtedly expand the toolbox for chemists in pharmaceutical and materials science, enabling the rapid assembly of complex molecular architectures and accelerating the discovery of new therapeutic agents.[17][18][19]
References
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health.
- Boc Sciences. (n.d.). 4-Isoquinolineboronic Acid.
- ResearchGate. (n.d.). Alkylation of isoquinoline with alkenyl boronates using different... [Diagram].
- Organic Chemistry Portal. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.
- Wikipedia. (n.d.). Chan–Lam coupling.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Chem-Impex. (n.d.). Isoquinonline-8-boronic acid.
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]
- ResearchGate. (n.d.). Chan-Lam coupling reactions: Synthesis of heterocycles [Request PDF].
- Wikipedia. (n.d.). Suzuki reaction.
-
Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732. Available at: [Link]
- NRO Chemistry. (2022, July 10). Chan-Lam Coupling [Video]. YouTube.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and....
-
Manolov, S., Nikolova, S., & Ivanov, I. (2013). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of 4‐aryltetrahydroisoquinolines [Diagram].
-
Journal of the American Chemical Society. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Available at: [Link]
- Thieme Chemistry. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
- PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (n.d.). Scheme 2. The Pyridine-And Isoquinoline Boronic Acids Ia−Ic Provide a... [Diagram].
- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
- ResearchGate. (n.d.). Synthesis of isoquinoline derivatives via C−H activation.
- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Dakenchem. (n.d.). Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development.
- PubMed Central. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- Organic Chemistry Portal. (2011). Practical C-H Functionalization of Quinones with Boronic Acids.
-
MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at: [Link]
-
MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Available at: [Link]
- ResearchGate. (n.d.). A Versatile Synthesis of Substituted Isoquinolines.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 17. China Customized 4-Isoquinolineboronic Acid Manufacturers Suppliers Factory - Free Sample [zbwhr.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoquinoline-4-Boronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and scientific integrity. Isoquinoline-4-boronic acid and its derivatives are valuable reagents in organic synthesis, particularly in cross-coupling reactions. However, their potential hazards necessitate a rigorous and informed approach to their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal begins, a thorough understanding of the associated risks is paramount. This compound is classified as an irritant and requires careful handling to avoid exposure.
Key Hazards:
These hazards mandate that all handling and disposal operations be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5] An emergency eyewash station and safety shower must be readily accessible.
Mandatory Personal Protective Equipment (PPE)
Appropriate PPE is your primary defense against chemical exposure. The following must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[3][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for integrity before use and dispose of contaminated gloves as solid hazardous waste.[5][6]
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.[3][7]
-
Respiratory Protection: When handling the solid powder or in any situation where dust may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent respiratory tract irritation.[1][5]
| Hazard Classification (GHS) | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
The Core Principle: Hazardous Waste Management
Due to its irritant properties, this compound must be managed as hazardous chemical waste .[4][6] Under no circumstances should it be disposed of down the drain or in the regular trash.[4] The foundational principle of its disposal is strict segregation to prevent dangerous reactions.
Causality Behind Segregation: Boronic acids should not be mixed with other chemical waste streams, especially strong acids, bases, or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][6] Incompatible mixtures can lead to unpredictable and hazardous reactions.
Step-by-Step Disposal Protocols
The following protocols provide clear instructions for different forms of this compound waste.
Protocol 1: Solid Waste Disposal
This category includes expired or unused this compound powder, contaminated weigh boats, and contaminated PPE like gloves and wipes.
-
Collection: Carefully sweep or transfer all solid waste into a designated, chemically compatible hazardous waste container. This container should be rigid, have a wide mouth for easy addition of solids, and a secure, sealable lid.[5]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:
-
Storage: Keep the waste container sealed at all times, except when adding waste.[9] Store it in a designated and secure hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[6]
Protocol 2: Liquid Waste Disposal
This protocol applies to solutions containing this compound, such as leftover reaction mixtures or instrument rinseates.
-
Collection: Pour the liquid waste into a designated, chemically compatible container for liquid hazardous waste. Use a funnel to prevent spills.[5] The container must be robust and have a leak-proof screw cap.[9]
-
Labeling: Label the liquid waste container with a hazardous waste tag specifying:
-
Storage: Secure the cap tightly. Store the container in secondary containment (such as a chemical-resistant tray) within a designated hazardous waste storage area.[8]
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste. Chemical residues pose a significant risk to custodial staff and the environment.[9]
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the residue.[4]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste according to Protocol 2.[4][9] Depending on your institution's guidelines, subsequent rinses may also need to be collected.[4]
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., the back of the fume hood).[4] Once dry, deface or remove the original manufacturer's label to prevent confusion. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow for the proper management of waste streams containing this compound.
Caption: Decision workflow for handling and segregating this compound waste.
Prohibited Practices: What Not to Do
To ensure safety and compliance, it is equally important to know what actions to avoid.
-
DO NOT dispose of this compound down the sink.[4]
-
DO NOT discard in the regular solid waste trash.[4]
-
DO NOT mix boronic acid waste with incompatible chemicals.[4][6]
-
DO NOT attempt to neutralize the chemical waste unless you have a procedure that has been explicitly reviewed and approved by your institution's EHS department. The safest and most reliable method is professional disposal.[5]
Adherence to these protocols is not merely a matter of procedure but a commitment to a culture of safety. By managing chemical waste responsibly, you protect yourself, your colleagues, and the integrity of your research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the final authority on waste disposal procedures in your facility.[6]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
IsoLab. (n.d.). Boric Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
Sources
- 1. 4-イソキノリンボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
A Researcher's Guide to the Safe Handling of Isoquinoline-4-boronic Acid: Personal Protective Equipment Protocols
For the modern researcher, Isoquinoline-4-boronic acid is a valuable reagent, instrumental in the synthesis of complex molecules in drug discovery and development. However, its utility is matched by its potential hazards. As a skin, eye, and respiratory irritant, meticulous handling and a comprehensive understanding of personal protective equipment (PPE) are not just procedural formalities; they are the bedrock of a safe and successful experimental workflow. This guide provides an in-depth, experience-driven approach to PPE for handling this compound, ensuring both your safety and the integrity of your research.
Immediate Safety and Hazard Assessment
Before any work with this compound commences, a thorough understanding of its hazard profile is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] These classifications dictate the minimum required PPE and handling protocols.
The primary routes of exposure are inhalation of the powder, direct contact with the skin, and contact with the eyes. Therefore, our PPE strategy is designed to create a robust barrier against these exposure pathways.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense. The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles or a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves (Nitrile) | Nitrile gloves provide adequate protection against incidental contact.[3] Always inspect gloves for tears or punctures before use. For prolonged handling or in the case of a spill, double-gloving is recommended.[4] |
| Body | Laboratory coat | A buttoned, long-sleeved laboratory coat made of a low-permeability fabric is required to protect against skin contact.[3] |
| Respiratory | N95 dust mask or a respirator | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation. For larger quantities or situations with a higher potential for aerosolization, a half-mask respirator with P100 particulate filters is recommended. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure your safety.
Donning PPE: The Pre-Experiment Protocol
-
Preparation : Before entering the laboratory, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Lab Coat : Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection : If the risk assessment indicates a need for respiratory protection, don your N95 mask or respirator. Ensure a proper fit and seal.
-
Eye and Face Protection : Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves : Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat to create a seal.[4]
Doffing PPE: The Post-Experiment Protocol
The doffing process is equally, if not more, critical to prevent contamination. The principle is to remove the most contaminated items first.
-
Gloves : If double-gloved, remove the outer pair. Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Inner Gloves : Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.
-
Eye and Face Protection : Remove your goggles and face shield from the back of your head.
-
Respiratory Protection : Remove your mask or respirator.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
Operational Plans: Handling and Storage
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Storage : Keep the container tightly closed in a dry, well-ventilated place.[6] Store at the recommended temperature, typically 2-8°C.
Disposal Plan: Managing this compound Waste
Treat all waste containing this compound as hazardous waste.
-
Waste Segregation : Collect all solid waste (contaminated gloves, wipes, etc.) and solutions in a designated, clearly labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Container Labeling : The waste container must be labeled "Hazardous Waste" with the full chemical name, "this compound," and the associated hazards (Irritant).[3]
-
Disposal Route : Arrange for disposal through your institution's certified hazardous waste management program. Never dispose of this compound down the drain.[3][7]
By adhering to these stringent PPE protocols and operational plans, you can confidently and safely utilize this compound in your research, fostering a culture of safety and scientific excellence in your laboratory.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. Available from: [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. Available from: [Link]
-
IsoLab. Boric Acid - Standard Operating Procedure. Available from: [Link]
-
Lab Alley. How to Store Boric Acid. Available from: [Link]
-
Chemtalk. Boric acid. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Available from: [Link]
-
Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available from: [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment (PPE). eTool: Hospitals - Pharmacy. Available from: [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
-
The University of Tennessee Knoxville. Personal Protective Equipment (PPE). Available from: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
-
National Center for Biotechnology Information. Isoquinoline-5-boronic acid. PubChem Compound Database. Available from: [Link]
Sources
- 1. This compound | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. laballey.com [laballey.com]
- 7. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
